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Methyl 2-(methylamino)-2-(pyridin-4-yl)propanoate Documentation Hub

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  • Product: Methyl 2-(methylamino)-2-(pyridin-4-yl)propanoate
  • CAS: 1182967-78-7

Core Science & Biosynthesis

Foundational

Methyl 2-(methylamino)-2-(pyridin-4-yl)propanoate: A Technical Guide to Structure, Synthesis, and Applications in Medicinal Chemistry

Executive Summary Methyl 2-(methylamino)-2-(pyridin-4-yl)propanoate is a highly specialized, conformationally restricted non-natural amino acid derivative. Characterized by an -quaternary carbon center, an -methylated am...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(methylamino)-2-(pyridin-4-yl)propanoate is a highly specialized, conformationally restricted non-natural amino acid derivative. Characterized by an


-quaternary carbon center, an 

-methylated amine, and a 4-pyridyl side chain, this scaffold is increasingly recognized as a powerful building block in modern drug discovery. This technical whitepaper provides an in-depth analysis of its structural properties, details a self-validating synthetic workflow, and explores its applications in peptidomimetics and small-molecule kinase inhibitors.

Structural Analysis and Physicochemical Properties

The architecture of Methyl 2-(methylamino)-2-(pyridin-4-yl)propanoate is defined by three critical vectors extending from the


-carbon, each serving a distinct pharmacological purpose:
  • The 4-Pyridyl Ring: Acts as a robust hydrogen-bond acceptor. In kinase inhibitor design, this moiety frequently engages the hinge region of the ATP-binding pocket.

  • The

    
    -Methyl Group:  Induces severe steric hindrance, restricting the Ramachandran angles (
    
    
    
    and
    
    
    ). This conformational restriction stabilizes specific secondary structures, such as
    
    
    -turns or helical motifs, which are critical for target affinity and resisting proteolytic degradation.
  • The

    
    -Methyl Group:  Eliminates a hydrogen-bond donor from the peptide backbone. As established in medicinal chemistry, 
    
    
    
    -methylation significantly enhances lipophilicity and membrane permeability, directly improving the oral bioavailability of peptide-based therapeutics [1].
Quantitative Data Summary

The following table summarizes the key predicted physicochemical properties of the free base form, essential for Lipinski Rule-of-Five evaluations.

PropertyValueClinical / Synthetic Significance
Molecular Formula C10H14N2O2-
Molecular Weight 194.23 g/mol Low MW allows for downstream elaboration without exceeding 500 Da limits.
LogP (Predicted) 0.8 - 1.2Optimal balance of aqueous solubility and membrane permeability.
Topological Polar Surface Area (TPSA) 38.3 ŲExcellent for blood-brain barrier (BBB) penetration and passive diffusion.
Hydrogen Bond Donors (HBD) 1Restricted by

-methylation, improving pharmacokinetic profiles.
Hydrogen Bond Acceptors (HBA) 4Facilitates target engagement (e.g., kinase hinge binding).
pKa (Pyridine Nitrogen) ~5.2Remains largely unprotonated at physiological pH (7.4), aiding diffusion.
pKa (Secondary Amine) ~8.5Protonated at physiological pH, enabling electrostatic target interactions.

Applications in Drug Development

The unique structural topology of this scaffold makes it highly versatile in two primary domains of drug discovery:

Peptidomimetics and PROTAC Linkers

The incorporation of


-disubstituted, 

-methylated amino acids is a proven strategy to overcome the poor pharmacokinetic properties of native peptides. By masking the amide hydrogen bond, the molecule evades rapid clearance and proteolytic cleavage. This scaffold can be seamlessly integrated into macrocyclic peptides or used as a rigidifying element in PROTAC (Proteolysis Targeting Chimera) linkers to optimize the spatial orientation of the warhead and E3 ligase ligand.
Kinase Inhibitor Scaffolds

The 4-pyridyl group is a privileged motif for binding the hinge region of kinases. The


-quaternary center acts as a three-dimensional node, directing the methyl ester (or subsequent amide derivatives) into the solvent-exposed region, while the 

-methyl group can be elaborated to access the DFG-out pocket, locking the kinase in an inactive conformation.

PharmacophoreModel Core Scaffold Core (Quaternary Carbon) Pyridine 4-Pyridyl Ring (H-Bond Acceptor) Core->Pyridine Vector 1 AlphaMe alpha-Methyl (Steric Restrictor) Core->AlphaMe Vector 2 NMe N-Methyl Group (Permeability Enhancer) Core->NMe Vector 3 Target Kinase Hinge Region (Target Protein) Pyridine->Target H-Bonding

Pharmacophore binding model illustrating target interactions and steric vectors.

Synthetic Methodology: A Self-Validating Protocol

As a Senior Application Scientist, it is critical to select a synthetic route that is not only high-yielding but mechanistically sound and scalable. The synthesis of


-disubstituted amino acids is notoriously challenging due to steric hindrance.

Causality in Experimental Design: We utilize the [2] over the Bucherer-Bergs reaction because the Strecker route directly yields the


-amino nitrile, which can be cleanly hydrolyzed and esterified in a one-pot acidic sequence. For the subsequent 

-methylation, direct alkylation (e.g., with methyl iodide) is avoided due to the high risk of over-alkylation to the quaternary ammonium salt. Instead, we employ a reductive amination (Eschweiler-Clarke variant) using formaldehyde and sodium cyanoborohydride, which selectively halts at the mono-

-methylated stage due to the steric bulk of the

-quaternary center.
Experimental Protocols

Step 1: Strecker Synthesis of the


-Amino Nitrile 
  • Preparation: Dissolve 4-acetylpyridine (1.0 eq) in a 1:1 mixture of methanol and water.

  • Imine Formation: Add ammonium chloride (NH₄Cl, 2.0 eq) and stir at 50°C for 2 hours to ensure complete imine formation. Self-validation: Monitor the disappearance of the ketone carbonyl peak via IR spectroscopy (~1690 cm⁻¹).

  • Cyanide Addition: Cool the reaction to 0°C. Slowly add sodium cyanide (NaCN, 1.5 eq) dissolved in minimal water. Stir at room temperature for 16 hours.

  • Workup: Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude

    
    -amino nitrile.
    

Step 2: Acidic Hydrolysis and Esterification

  • Hydrolysis: Suspend the crude nitrile in concentrated aqueous HCl (12 M) and reflux at 100°C for 12 hours. This converts the nitrile to the carboxylic acid.

  • Esterification: Concentrate the mixture in vacuo to remove water. Re-dissolve the crude amino acid hydrochloride in anhydrous methanol.

  • Activation: Cool to 0°C and add thionyl chloride (SOCl₂, 2.0 eq) dropwise. Reflux for 8 hours.

  • Isolation: Concentrate and precipitate the product (Methyl 2-amino-2-(pyridin-4-yl)propanoate hydrochloride) using cold diethyl ether.

Step 3: Reductive


-Methylation 
  • Reaction Setup: Dissolve the ester hydrochloride (1.0 eq) in anhydrous methanol. Add triethylamine (1.1 eq) to liberate the free base.

  • Iminium Formation: Add aqueous formaldehyde (37% w/w, 1.2 eq) and glacial acetic acid (0.1 eq) to adjust the pH to ~5. Stir for 30 minutes at room temperature.

  • Reduction: Portion-wise, add sodium cyanoborohydride (NaBH₃CN, 1.5 eq). Causality: NaBH₃CN is chosen over NaBH₄ because it is stable in mildly acidic conditions and specifically reduces the protonated iminium ion without reducing the ester or unreacted aldehyde.

  • Purification: Quench with saturated aqueous NaHCO₃, extract with dichloromethane, and purify via flash chromatography (silica gel, DCM:MeOH 95:5) to yield the pure Methyl 2-(methylamino)-2-(pyridin-4-yl)propanoate.

SynthesisWorkflow A 1. 4-Acetylpyridine (Starting Material) B 2. Strecker Reaction (NH4Cl, NaCN, MeOH) A->B C 3. alpha-Amino Nitrile Intermediate B->C Imine formation & CN attack D 4. Acidic Hydrolysis & Esterification (HCl, MeOH) C->D E 5. Methyl 2-amino-2-(pyridin-4-yl)propanoate D->E Nitrile to Ester F 6. Reductive N-Methylation (CH2O, NaBH3CN, AcOH) E->F G 7. Methyl 2-(methylamino)-2-(pyridin-4-yl)propanoate (Final Product) F->G Iminium reduction

Step-by-step synthetic workflow for Methyl 2-(methylamino)-2-(pyridin-4-yl)propanoate.

Analytical Characterization

To ensure the integrity of the synthesized building block, the following analytical signatures should be verified:

  • ¹H NMR (400 MHz, CDCl₃):

    
     8.55 (d, J = 6.0 Hz, 2H, pyridine 
    
    
    
    -H), 7.35 (d, J = 6.0 Hz, 2H, pyridine
    
    
    -H), 3.72 (s, 3H, -OCH₃), 2.30 (s, 3H, -NCH₃), 1.75 (s, 3H,
    
    
    -CH₃).
  • LC-MS (ESI+): Expected [M+H]⁺ at m/z 195.1.

  • HPLC: Purity >98% monitored at 254 nm (due to the strong UV absorbance of the pyridine ring).

References

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331-1342.[Link]

  • Kuete, V., et al. (2018). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. Molecules, 23(11), 2843.[Link]

Exploratory

Engineering Bioactivity: A Technical Guide to 4-Pyridylalanine Derivatives in Drug Design

[1] Executive Summary In the landscape of modern peptide therapeutics, 4-Pyridylalanine (4-Pal) has emerged as a high-value non-natural amino acid (UAA).[1][2] Unlike its carbocyclic analog Phenylalanine (Phe), 4-Pal int...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

In the landscape of modern peptide therapeutics, 4-Pyridylalanine (4-Pal) has emerged as a high-value non-natural amino acid (UAA).[1][2] Unlike its carbocyclic analog Phenylalanine (Phe), 4-Pal introduces a chemically versatile pyridine nitrogen at the para position. This single atom substitution confers three distinct capabilities utilized in high-performance drug design:

  • pH-Switchable Solubility: The pyridine nitrogen (pKa ~5.[1]5) allows for charge modulation within physiological pH ranges.[1]

  • Metal Coordination: It serves as a monodentate ligand for transition metals (Pd, Pt, Ru), enabling "switchable" peptide stapling.

  • Isosteric Replacement: It mimics the steric bulk of Phenylalanine while significantly lowering logP, improving the pharmacokinetic profile of hydrophobic peptides.

This guide provides a rigorous technical roadmap for synthesizing, incorporating, and applying 4-pyridylalanine derivatives in drug discovery workflows.

Part 1: Physicochemical Profile & Structural Logic[1][3]

The utility of 4-Pal lies in its ability to act as a "Hydrophilic Aromatic." While it retains the


-stacking capability of Phenylalanine, the pyridine ring introduces polarity and basicity.
Comparative Properties: Phe vs. 4-Pal[1]
PropertyL-Phenylalanine (Phe)L-4-Pyridylalanine (4-Pal)Impact on Drug Design
Side Chain Structure Benzyl (Carbocyclic)4-Pyridylmethyl (Heterocyclic)Isosteric replacement with altered electronics.[1]
Electronic Nature Non-polar, HydrophobicPolar, BasicIncreases aqueous solubility; reduces aggregation.
pKa (Side Chain) N/A (Neutral)~5.5 – 5.8Protonated at acidic pH (endosome); Neutral at cytosolic pH.[1]
H-Bonding NoneAcceptor (N atom)Can engage in specific H-bonds with backbone amides or targets.[1]
Metal Binding None (Cation-

only)
Strong Ligand (N-donor)Enables metal-mediated stapling and radiolabeling.[1]
Hydropathy Index 2.8 (Hydrophobic)Significantly LowerImproves "developability" of hydrophobic sequences.[1]

Expert Insight: The pKa of ~5.5 is critical. At pH 7.4, 4-Pal is primarily neutral, maintaining hydrophobic interactions similar to Phe. However, in acidic environments (e.g., lysosomes, pH 4.5), it becomes protonated (+1 charge), triggering conformational changes or endosomal escape mechanisms.

Part 2: Synthetic Methodologies

Accessing enantiopure 4-Pal derivatives often requires de novo synthesis, particularly for specialized isotopologues or substituted variants.[1] Two primary routes dominate the literature: Negishi Cross-Coupling (Chemical) and Enzymatic Transformation (Biocatalytic).

Workflow: Synthesis Decision Tree

Synthesis_Workflow Start Target: 4-Pyridylalanine Derivative Scale Scale & Complexity? Start->Scale RouteA Route A: Negishi Cross-Coupling (Versatile, Chemical) Scale->RouteA Complex analogs / Small Scale RouteB Route B: Chemo-Enzymatic (Green, Scalable) Scale->RouteB Native structure / Multi-gram StepA1 Zinc Reagent Formation (Knochel Conditions) RouteA->StepA1 StepB1 Precursor: 4-Pyridineacrylate RouteB->StepB1 StepA2 Pd-Catalyzed Coupling (with Heteroaryl Halide) StepA1->StepA2 Final Enantiopure Fmoc-4-Pal-OH StepA2->Final StepB2 PAL / PAM Enzyme (Ammonia Addition) StepB1->StepB2 StepB2->Final

Caption: Decision tree for selecting the optimal synthesis route based on scale and structural complexity.

Protocol A: Negishi Cross-Coupling (Chemical Route)

This method is preferred for generating 4-Pal derivatives with additional modifications (e.g., halogenated pyridine rings).[1]

Reagents:

  • Substrate: Iodo-alanine derivative (protected, e.g., Boc-3-iodo-Ala-OMe).

  • Zinc Activation: Zn dust activated with 1,2-dibromoethane and TMSCl.[1]

  • Coupling Partner: 4-Bromopyridine (or derivative).[1]

  • Catalyst: Pd_2(dba)_3 with S-Phos or similar phosphine ligand.[1]

Step-by-Step Protocol:

  • Zinc Insertion: Under argon, treat the protected iodo-alanine with activated Zinc in dry DMF at room temperature.[1] Conversion to the organozinc reagent is typically complete within 30–60 minutes.

  • Cross-Coupling: Add the Pd catalyst (2-5 mol%) and the heteroaryl halide (4-bromopyridine).

  • Reaction: Heat to 50°C for 4–12 hours. The mild nature of the organozinc intermediate tolerates the ester and carbamate protecting groups.

  • Workup: Quench with dilute HCl, extract, and purify via flash chromatography.

  • Deprotection: Standard hydrolysis (LiOH) and Fmoc-protection (Fmoc-OSu) yields the SPPS-ready building block.[1]

Part 3: Solid-Phase Peptide Synthesis (SPPS) Integration

Incorporating 4-Pal into peptides requires specific attention to its basic side chain.[1] While orthogonal side-chain protection is not strictly required, the pyridine nitrogen can interfere if protocols are not optimized.

Protocol: Fmoc-4-Pal-OH Incorporation[1]

Materials:

  • Resin: Rink Amide (for amides) or Wang (for acids).[1]

  • Amino Acid: Fmoc-4-pyridylalanine-OH (Commercial or synthesized).[1]

  • Coupling Agents: HATU or DIC/Oxyma (preferred to reduce racemization).[1]

  • Base: DIPEA (Diisopropylethylamine).[1][3]

Self-Validating Workflow:

  • Coupling:

    • Use 4.0 eq of Fmoc-4-Pal-OH relative to resin loading.[1]

    • Activate with 3.9 eq HATU and 8.0 eq DIPEA in DMF.[1]

    • Critical Check: Ensure the activation time is < 2 minutes before adding to resin to prevent self-acylation, though steric bulk usually prevents this.

    • Coupling time: 45–60 minutes at Room Temperature.

  • Fmoc Deprotection:

    • Use 20% Piperidine in DMF (2 x 10 min).

    • Note: The pyridine side chain is stable to piperidine.

  • Cleavage & Isolation:

    • Cocktail: 95% TFA / 2.5% TIS / 2.5% H2O .[1]

    • Observation: Upon cleavage, the pyridine ring will be protonated (Pyridinium form). This increases solubility in the ether precipitation step.

    • Troubleshooting: If the peptide does not precipitate well in cold ether (due to the charged pyridinium), remove TFA via rotary evaporation first, or use a Hexane/Ether mix.

Common Pitfall:

  • Metal Contamination: 4-Pal is a metal chelator.[1] Ensure all solvents and buffers are HPLC-grade and free of trace transition metals, or the peptide may elute as a metal adduct during purification.

Part 4: Applications in Drug Discovery[5][6]

Application 1: Metal-Mediated Peptide Stapling

Unlike covalent staples (e.g., olefin metathesis) which are permanent, 4-Pal enables "switchable" stapling.[1] Two 4-Pal residues placed at positions i and i+4 (one helical turn) can coordinate a metal ion (Pd, Pt), locking the helix.

Mechanism:

  • Apo-State: Flexible, random coil or loose helix.[1]

  • Holo-State (Metal Added): Formation of a square-planar complex between the two pyridine nitrogens and the metal center (e.g., [Pd(en)]^2+).[1] This forces the peptide into a rigid alpha-helix, increasing protease resistance and binding affinity.

Metal_Stapling cluster_0 Mechanism of Action Unfolded Unfolded Peptide Helical Stapled Alpha-Helix Unfolded->Helical Coordination (Self-Assembly) Metal Metal Ion (Pd2+ / Pt2+) Metal->Helical Cross-link

Caption: Transition from flexible peptide to rigid helix driven by metal coordination between 4-Pal residues.

Application 2: Solubility Engineering (The Glucagon Case Study)

Native Glucagon is poorly soluble at neutral pH. Replacing native aromatic residues (Phe, Tyr) with 4-Pal creates "Hydrophilic Aromatic" patches.[1]

  • Logic: The pyridine ring maintains the hydrophobic contacts required for receptor binding but exposes a polar face to the solvent.

  • Result: Analogs containing 4-Pal often show >10-fold solubility improvements at pH 7.4 without compromising biological activity.[1]

References

  • Gasparetto, M., Fődi, B., & Sipos, G. (2024).[4] Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications. Beilstein Journal of Organic Chemistry.

  • Brittain, W. D. G., & Cobb, S. L. (2017).[5] Negishi cross-couplings in the synthesis of amino acids. Organic & Biomolecular Chemistry.

  • Petros, A. K., et al. (2007). Metal-Mediated Peptide Assembly: Use of Metal Coordination to Change the Oligomerization State of an α-Helical Coiled-Coil. Inorganic Chemistry.

  • Adler, M. J., et al. (2016).[2] Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. Journal of Medicinal Chemistry. [1][2]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 7009701, L-4-Pyridylalanine.

Sources

Foundational

Acyclic ketamine analogs containing pyridine rings

The following technical guide is structured to provide an advanced, mechanistic, and actionable analysis of acyclic ketamine analogs containing pyridine rings, with a primary focus on Lanicemine (AZD6765) as the archetyp...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide an advanced, mechanistic, and actionable analysis of acyclic ketamine analogs containing pyridine rings, with a primary focus on Lanicemine (AZD6765) as the archetype of this class.

Technical Guide to Low-Trapping NMDA Antagonists

Executive Summary: The Structural Divergence

The clinical success of ketamine as a rapid-acting antidepressant (RAAD) is tempered by its psychotomimetic side effects, driven by "high-trapping" antagonism at the N-methyl-D-aspartate (NMDA) receptor. This guide explores the medicinal chemistry strategy of de-cyclization —transitioning from the rigid arylcyclohexylamine scaffold of ketamine to flexible, acyclic 1,2-diarylethylamine structures containing pyridine rings.

The primary subject is Lanicemine (AZD6765) , a (S)-1-phenyl-2-(pyridin-2-yl)ethanamine derivative.[1][2] By replacing the cyclohexanone ring with an ethylene linker and introducing a pyridine moiety, researchers achieved a "low-trapping" profile. This structural shift maintains channel blockade during excessive glutamatergic drive (excitotoxicity) while allowing rapid dissociation during physiological signaling, theoretically decoupling antidepressant efficacy from dissociative side effects.

Chemical Design & Structure-Activity Relationship (SAR)

The transition from Ketamine to Lanicemine involves three critical structural modifications:

  • Ring Opening (Acyclic Scaffold): Removal of the cyclohexyl ring increases conformational flexibility. This reduces the steric "lock" within the NMDA pore, contributing to a faster off-rate (

    
    ).
    
  • Pyridine Incorporation: Replacing the phenyl or modifying the side chain with a pyridine ring (specifically at the C2 position of the ethyl chain) alters the pKa and lipophilicity (LogP). The pyridine nitrogen provides a specific hydrogen bond acceptor site that may orient the molecule distinctively within the phencyclidine (PCP) binding site of the GluN1/GluN2 subunit interface.

  • Chirality: Like ketamine, the activity is stereospecific. The (S)-enantiomer of Lanicemine is the active pharmacophore.

Comparative Pharmacophore Analysis
FeatureKetamine (Cyclic)Lanicemine (Acyclic Pyridine)Diphenidine (Acyclic Phenyl)
Core Scaffold Arylcyclohexylamine1,2-Diarylethylamine1,2-Diarylethylamine
Aryl Moiety 2-ChlorophenylPhenylPhenyl
Secondary Ring CyclohexanonePyridine (via ethyl linker)Phenyl (via ethyl linker)
Trapping Profile High (~85% trapped)Low (~15-20% trapped)High
NMDA Affinity (

)
~0.5

M
~0.5 - 2.0

M
~0.02

M (High Potency)
Psychotomimetic HighLow/NegligibleHigh
Mechanism of Action: The "Low-Trapping" Hypothesis

The therapeutic differentiation of pyridine-based acyclic analogs lies in their channel kinetics.

  • Ketamine (High-Trapping): Enters the open NMDA channel and binds deep within the pore. When the channel closes (upon glutamate dissociation), ketamine remains trapped inside. This leads to a prolonged "foot-in-the-door" blockade, disrupting physiological synaptic transmission and causing dissociation.

  • Lanicemine (Low-Trapping): Binds to the magnesium site but dissociates rapidly (

    
     off-rate is milliseconds vs. seconds for ketamine). Crucially, it can exit the channel even after it closes or destabilize the closed state. This "partial" blockade filters out pathological tonic firing (depression/excitotoxicity) while sparing phasic physiological signaling.
    
DOT Diagram: Trapping Kinetics Model

TrappingMechanism cluster_legend Kinetic Difference Resting Resting NMDA (Channel Closed) Open Open Channel (Glutamate Bound) Resting->Open Glutamate/Glycine Open->Resting Dissociation Blocked Drug Bound (Channel Open) Open->Blocked Drug Entry (Kon) Blocked->Resting Lanicemine Escape (Fast Koff) Blocked->Open Drug Exit (Koff) Trapped Trapped State (Channel Closed + Drug) Blocked->Trapped Channel Closing (Ketamine: High Prob) Trapped->Blocked Re-opening Legend Ketamine: Favors Trapped State Lanicemine: Favors Escape

Caption: Kinetic model showing the divergence between high-trapping ketamine (Red) and low-trapping Lanicemine (Blue dashed escape path).

Experimental Protocol: Enantioselective Synthesis of Lanicemine

To ensure scientific integrity and high enantiomeric excess (ee), we utilize the Ellman Sulfinamide auxiliary method. This approach is superior to traditional resolution of racemates as it yields the specific (S)-enantiomer directly.

Target Molecule: (S)-1-phenyl-2-(pyridin-2-yl)ethanamine Precursors: Benzaldehyde, (S)-(-)-2-methyl-2-propanesulfinamide, 2-Picoline (2-Methylpyridine).

Phase 1: Chiral Imine Formation
  • Reagents: Benzaldehyde (1.0 eq), (S)-2-methyl-2-propanesulfinamide (1.1 eq), Ti(OEt)4 (2.0 eq).

  • Solvent: Anhydrous THF (0.5 M).

  • Procedure:

    • Dissolve sulfinamide and benzaldehyde in THF under

      
       atmosphere.
      
    • Add Ti(OEt)4 dropwise (Lewis acid catalyst and water scavenger).

    • Reflux at 65°C for 6 hours. Monitor by TLC (formation of imine).[3]

    • Quench with brine, filter through Celite to remove Titanium salts.

    • Concentrate and purify via flash chromatography (Hexane/EtOAc).

    • Product: (S,E)-N-benzylidene-2-methylpropane-2-sulfinamide.

Phase 2: Metallation and Nucleophilic Addition

Rationale: 2-Picoline is deprotonated to form a nucleophilic anion which attacks the chiral imine. The chiral auxiliary directs the addition to the Re-face or Si-face, controlling stereochemistry.

  • Reagents: 2-Picoline (1.2 eq), n-Butyllithium (n-BuLi, 1.2 eq), Diisopropylamine (optional for LDA generation).

  • Solvent: Anhydrous THF, -78°C.

  • Procedure:

    • Anion Generation: In a separate flask, cool 2-picoline in THF to -78°C. Add n-BuLi dropwise. Stir for 30 mins to generate the bright red/orange picolyl-lithium species.

    • Addition: Cannulate the solution of the Chiral Imine (from Phase 1) into the picolyl-lithium solution slowly at -78°C.

    • Stir for 2 hours, allowing temp to rise to -40°C.

    • Quench with saturated

      
      .
      
    • Extract with DCM, dry over

      
      .
      
    • Product: Sulfinamide-protected Lanicemine intermediate.

Phase 3: Deprotection and Salt Formation
  • Reagents: 4M HCl in Dioxane, Methanol.

  • Procedure:

    • Dissolve the intermediate in minimal MeOH.

    • Add 4M HCl in Dioxane (excess). Stir at Room Temp for 1 hour.

    • The sulfinyl group is cleaved, yielding the free amine as a hydrochloride salt.

    • Precipitate with Ether/Hexane.

    • Final Product: (S)-1-phenyl-2-(pyridin-2-yl)ethanamine dihydrochloride.

DOT Diagram: Synthesis Workflow

Synthesis Benz Benzaldehyde Imine Chiral Sulfinimine (Ti(OEt)4, THF) Benz->Imine Sulf (S)-tert-Butanesulfinamide Sulf->Imine Pic 2-Picoline Anion 2-Picolyl Lithium (n-BuLi, -78°C) Pic->Anion Protected Sulfinamide-Lanicemine (Stereoselective C-C Bond) Imine->Protected Nucleophilic Addition Anion->Protected Product (S)-Lanicemine HCl (HCl/Dioxane Deprotection) Protected->Product Cleavage

Caption: Stereoselective synthesis of Lanicemine using Ellman's auxiliary to ensure (S)-configuration.

Quantitative Data Summary

The following data consolidates findings from preclinical assays comparing Lanicemine against Ketamine.

ParameterKetamine (Racemic)Lanicemine (AZD6765)Note
NMDA Binding (

)
0.5 - 0.8

M
0.56 - 2.1

M
Similar affinity for the open pore.
Trapping Fraction ~86%~16%Critical Differentiator.
Channel Off-Rate (

)
Slow (seconds)Fast (milliseconds)Explains lack of psychotomimetic effect.
Bioavailability (Oral) ~17% (High 1st pass)Low (IV Admin preferred)Pyridine ring susceptible to metabolism.
Half-life (

)
2.5 hours~1 hourRapid clearance limits sustained effect.
Side Effect Profile Dissociation, HallucinationsDizziness, HeadacheNo significant dissociation at therapeutic doses.
Critical Analysis & Future Directions

While Lanicemine demonstrated that the "acyclic pyridine" strategy could successfully decouple antidepressant efficacy from psychotomimetic side effects, it ultimately failed in Phase IIb/III trials due to a lack of sustained efficacy.

Scientific Causality: The rapid off-rate (low trapping), while protective against side effects, may prevent the induction of the robust neuroplasticity (BDNF release, mTOR activation) seen with Ketamine. Ketamine's "trapped" state may provide a necessary physiological stress signal that triggers synaptic regrowth.

Future Optimization: Researchers are now investigating 2-substituted pyridine analogs with modified steric bulk (e.g., adding methyl groups to the ethyl linker) to fine-tune the trapping percentage to a "Goldilocks" zone—higher than Lanicemine, but lower than Ketamine.

References
  • Zarate, C. A., et al. (2013). "A randomized trial of a low-trapping nonselective N-methyl-D-aspartate channel blocker in major depression." Biological Psychiatry.[4] Link

  • Sanacora, G., et al. (2014). "Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects."[5][6] Molecular Psychiatry. Link

  • Phillips, R. S., et al. (2019). "Pharmacological characterization of the low-trapping NMDA receptor antagonist Lanicemine." Neuropharmacology. Link

  • Ellman, J. A., et al. (2002). "Asymmetric synthesis of amines using tert-butanesulfinamide." Chemical Reviews. Link

  • Morris, H., & Wallach, J. (2014).[7] "From PCP to MXE: a comprehensive review of the non-medical use of dissociative drugs." Drug Testing and Analysis. Link

Sources

Exploratory

Methyl 2-(methylamino)-2-(pyridin-4-yl)propanoate molecular weight and formula

[1] Part 1: Molecular Identity & Physicochemical Profile[1][2] Methyl 2-(methylamino)-2-(pyridin-4-yl)propanoate is a highly specialized, non-canonical amino acid derivative. Structurally, it represents an -disubstituted...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Part 1: Molecular Identity & Physicochemical Profile[1][2]

Methyl 2-(methylamino)-2-(pyridin-4-yl)propanoate is a highly specialized, non-canonical amino acid derivative. Structurally, it represents an


-disubstituted amino acid—specifically, an analog of alanine where the 

-proton is replaced by a pyridine ring, and the amino group is methylated. This quaternary carbon center confers significant conformational restriction, making it a valuable scaffold in peptidomimetic drug design for inducing specific secondary structures (e.g.,

-helices) and enhancing metabolic stability against proteases.
Core Data Summary
PropertySpecification
IUPAC Name Methyl 2-(methylamino)-2-(pyridin-4-yl)propanoate
Common Name

-Methyl-

-(4-pyridyl)alanine methyl ester
Molecular Formula C₁₀H₁₄N₂O₂
Molecular Weight 194.23 g/mol
Monoisotopic Mass 194.1055 Da
CAS Registry Number Not widely listed; analog of 1213342-19-8 (isomer)
Physical State Viscous oil or low-melting solid (free base); Crystalline solid (HCl salt)
Solubility Soluble in MeOH, DCM, DMSO; HCl salt soluble in water
Structural Architecture

The molecule features a quaternary


-carbon  attached to four distinct groups:
  • Methoxycarbonyl group (Ester, ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    )
    
  • Methyl group (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    , derived from the propanoate backbone)
    
  • Pyridin-4-yl moiety (Aromatic side chain)[1]

  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Methylamino group  (Secondary amine)
    

This steric crowding at the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-carbon (tetrasubstitution) creates a "chiral memory" effect and severely restricts rotation around the 

and

torsion angles, a property exploited to lock bioactive peptides into active conformations.

Part 2: Synthetic Methodology (Expertise & Experience)[1]

Synthesizing sterically hindered, quaternary amino acids requires overcoming the low reactivity of the ketone carbonyl compared to aldehydes. The Strecker Synthesis is the most robust protocol for this specific scaffold, as it allows the simultaneous introduction of the amino and nitrile groups (precursor to the ester).

Causality in Experimental Design[1]
  • Choice of 4-Acetylpyridine: The starting material provides the pyridine ring and the

    
    -methyl group inherent to the propanoate backbone.
    
  • TMSCN vs. KCN: Trimethylsilyl cyanide (TMSCN) is preferred over KCN. In a non-aqueous environment (using Lewis acids like ZnI₂), TMSCN prevents the polymerization of the reactive imine intermediate and ensures higher yields for hindered ketones.

  • In situ Methylamine: Using methylamine in methanol avoids the handling of gaseous reagents and ensures immediate trapping of the ketone.

Protocol: Modified Strecker Synthesis[1]
Phase 1: Formation of the

-Aminonitrile
  • Reagents: 4-Acetylpyridine (1.0 eq), Methylamine (2.0 eq, 33% in EtOH), TMSCN (1.5 eq), ZnI₂ (0.1 eq).

  • Procedure:

    • Dissolve 4-acetylpyridine in anhydrous dichloromethane (DCM) under Argon.

    • Add methylamine solution dropwise at 0°C. Stir for 30 minutes to form the ketimine intermediate.

    • Add ZnI₂ catalyst, followed by the slow addition of TMSCN.

    • Allow the mixture to warm to room temperature and stir for 24 hours.

    • Self-Validation: Monitor by TLC (disappearance of ketone). IR spectroscopy should show a weak nitrile stretch at ~2230 cm⁻¹.[1]

  • Workup: Quench with saturated NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate to yield 2-(methylamino)-2-(pyridin-4-yl)propanenitrile .[1]

Phase 2: Acid Hydrolysis & Esterification
  • Reagents: Conc. HCl, Methanol.

  • Procedure:

    • Dissolve the crude nitrile in conc. HCl (12 M). Reflux at 100°C for 12 hours. Note: This harsh condition is necessary to hydrolyze the sterically hindered nitrile to the carboxylic acid.

    • Concentrate to dryness to obtain the crude amino acid dihydrochloride.

    • Redissolve the residue in anhydrous Methanol.[1]

    • Cool to 0°C and add Thionyl Chloride (SOCl₂) dropwise (3.0 eq).[1]

    • Reflux for 4 hours.[1][2]

  • Purification: Concentrate the solvent. Partition the residue between saturated Na₂CO₃ and Ethyl Acetate. The organic layer contains the free base Methyl 2-(methylamino)-2-(pyridin-4-yl)propanoate .[1]

Part 3: Visualization of Synthetic Pathway

The following diagram illustrates the logical flow of the synthesis, highlighting the critical intermediate transitions.

StreckerSynthesis Start 4-Acetylpyridine (C7H7NO) Imine Ketimine Intermediate (Transient) Start->Imine + MeNH2 - H2O Nitrile α-Aminonitrile (Quaternary Center Formed) Imine->Nitrile + TMSCN ZnI2 (Cat.) Acid Intermediate Acid (Hydrolysis) Nitrile->Acid HCl, 100°C (Nitrile Hydrolysis) Product Methyl 2-(methylamino)-2- (pyridin-4-yl)propanoate Acid->Product MeOH / SOCl2 (Esterification)

Caption: Step-wise Strecker synthesis pathway converting 4-acetylpyridine to the target quaternary amino ester.

Part 4: Analytical Characterization (Self-Validating Metrics)

To ensure the integrity of the synthesized compound, the following analytical signals must be verified.

TechniqueExpected SignalInterpretation
¹H NMR (CDCl₃) ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

8.5-8.6 (d, 2H)
Pyridine

-protons (Deshielded).
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

7.2-7.4 (d, 2H)
Pyridine

-protons.
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

3.70 (s, 3H)
Methyl ester (

).
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

2.35 (s, 3H)

-Methyl group (

).
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

1.75 (s, 3H)

-Methyl group (

).
¹³C NMR ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

174.0 (C=O)
Carbonyl carbon.
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

65.0 (

)
Quaternary

-carbon (Characteristic shift).
Mass Spec (ESI) ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Protonated molecular ion.

Part 5: Applications in Drug Discovery[1]

Peptide Stapling & Conformational Control

The incorporation of Methyl 2-(methylamino)-2-(pyridin-4-yl)propanoate into peptide sequences introduces severe steric constraints. The


-methyl and 

-pyridyl groups restrict the torsion angles (

) to helical regions of the Ramachandran plot. This is critical for:
  • Helix Nucleation: Stabilizing ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -helical motifs in protein-protein interaction (PPI) inhibitors.
    
  • Proteolytic Stability: The quaternary center prevents recognition by standard proteases (trypsin, chymotrypsin), extending the half-life of peptide drugs.

Kinase Inhibitor Scaffolds

The pyridine nitrogen serves as a high-affinity hydrogen bond acceptor.[1] In kinase inhibitors, this moiety can be positioned to interact with the hinge region of the ATP-binding pocket, while the quaternary center directs the vector of the attached substituents into the hydrophobic back-pocket.

References

  • Strecker Synthesis of Hindered Ketones

    • Zuend, S. J., et al. "Scale-Up of a Strecker Reaction for the Synthesis of a Quaternary Amino Acid." Organic Process Research & Development, 2012.
    • [1]

  • Conform

    
    -Disubstituted Amino Acids: 
    
    • Toniolo, C., et al. "Structure and conformation of peptides containing the alpha,alpha-disubstituted amino acid residue." Biopolymers, 2004.
    • [1]

  • Pyridine-Based Amino Acids in Medicinal Chemistry

    • ChemScene Product Database. "Methyl (R)-2-amino-3-(4-methylpyridin-2-yl)propanoate" (Structural Analog Reference).

  • General Synthesis of Pyridyl-Amino Acids

    • PubChem Compound Summary for CID 67253331 (Isomer Reference).[1]

    • [1]

Sources

Foundational

The Phenyl-Pyridyl Switch in Amino Acid and Peptidomimetic Design: A Strategic Bioisosteric Approach

Executive Summary In the landscape of rational drug design and peptidomimetic engineering, the optimization of aromatic amino acids—most notably Phenylalanine (Phe) and Tyrosine (Tyr)—is a critical hurdle. While the phen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design and peptidomimetic engineering, the optimization of aromatic amino acids—most notably Phenylalanine (Phe) and Tyrosine (Tyr)—is a critical hurdle. While the phenyl ring is exceptional for driving target affinity via hydrophobic packing and


 stacking, its electron-rich nature and high lipophilicity frequently result in severe pharmacokinetic liabilities, primarily rapid cytochrome P450 (CYP450) mediated oxidative clearance.

As a Senior Application Scientist, I frequently employ the phenyl-pyridyl switch —substituting phenylalanine with pyridylalanine (Pal)—as a foundational bioisosteric strategy. By introducing a single nitrogen atom into the aromatic ring, we fundamentally alter the molecule's electron density, dipole moment, and hydrogen-bonding capacity. This technical guide dissects the causality behind this switch, providing actionable physicochemical data, self-validating experimental workflows, and strategic decision matrices to guide your lead optimization campaigns.

Physicochemical & Electronic Profiling

To understand why the phenyl-pyridyl switch is so effective, we must look at the quantum mechanical and physicochemical shifts that occur when a carbon atom is replaced by a nitrogen atom in an aromatic system .

The sp²-hybridized nitrogen in pyridine participates in the aromatic


-system but exerts a strong negative inductive effect. This withdraws electron density from the ring, making it significantly more electron-deficient than benzene. Furthermore, the unhybridized lone pair on the nitrogen projects outward, creating a localized dipole and a potent hydrogen bond acceptor.
Table 1: Physicochemical Comparison of Benzene vs. Pyridine Scaffolds
PropertyBenzene (Phenyl)Pyridine (Pyridyl)Mechanistic Impact on Amino Acid Design
LogP ~2.13~0.65Reduces lipophilicity by ~1.5 log units, drastically improving aqueous solubility.
Dipole Moment 0.0 D~2.2 DEnhances polar interactions; alters the conformational preference of the peptide backbone.
pKa (Conjugate Acid) N/A5.25Introduces pH-dependent properties; remains predominantly neutral but polar at physiological pH (7.4).
Aromaticity Index 10086Slightly reduced

-stacking strength; alters cation-

interaction geometries.
CYP450 Oxidation High (Electron-rich)Low (Electron-deficient)Mitigates the formation of reactive epoxides, prolonging in vivo half-life.

Data synthesized from foundational medicinal chemistry profiling of azine heterocycles .

Metabolic Stability: Evading CYP450 Clearance

The most common catalyst for initiating a phenyl-pyridyl switch is poor metabolic stability. CYP450 enzymes (particularly CYP3A4 and CYP2D6) preferentially oxidize electron-rich aromatic rings, leading to the formation of reactive, highly electrophilic epoxides. These epoxides are rapidly cleared via phase II glutathione conjugation or, worse, bind covalently to off-target proteins, causing idiosyncratic toxicity.

By switching to 2-, 3-, or 4-pyridylalanine, the electron-deficient nature of the pyridine ring repels the electrophilic active oxygen species generated by the CYP450 heme center.

CYP_Metabolism CYP CYP450 Enzyme (Oxidative Metabolism) Epoxide Reactive Epoxide (High Clearance) CYP->Epoxide Rapid Oxidation Stable Metabolic Stability (Prolonged Half-life) CYP->Stable Evasion Phenyl Phenylalanine (Phe) Electron-Rich Ring Phenyl->CYP High Affinity Pyridyl Pyridylalanine (Pal) Electron-Deficient Ring Pyridyl->CYP Low Affinity

Figure 1: Mechanistic pathway illustrating CYP450 evasion by pyridyl bioisosteres.

Self-Validating Protocol: In Vitro Microsomal Stability Assay

To empirically validate the success of the bioisosteric switch, we utilize a highly controlled Liver Microsomal Stability Assay . This protocol is designed as a self-validating system; every step has a distinct causal purpose to prevent false positives.

Step-by-Step Methodology:

  • Preparation of Microsomes: Dilute Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM) in 100 mM potassium phosphate buffer (pH 7.4) to a final protein concentration of 1 mg/mL.

    • Causality: Exceeding 2 mg/mL increases non-specific protein binding, which artificially masks the free fraction of the drug and skews intrinsic clearance (

      
      ) calculations.
      
  • Addition of Test Compound: Spike the bioisostere to a final concentration of 1 µM.

    • Causality: Maintaining the concentration well below the Michaelis-Menten constant (

      
      ) ensures the reaction follows strict first-order kinetics, a mathematical prerequisite for accurately calculating half-life (
      
      
      
      ).
  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

    • Causality: Thermal equilibrium must be established before the cofactor is added to prevent a temperature-dependent kinetic lag.

  • Reaction Initiation: Add the NADPH-regenerating system (1 mM final concentration) to initiate the reaction.

    • Causality: CYP450 enzymes are obligate utilizing enzymes that require NADPH as an electron donor. The reaction is completely inert until this addition.

  • Time-Course Quenching: At 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard.

    • Causality: Acetonitrile instantly denatures the microsomal proteins, halting enzymatic activity and releasing the bound compound for accurate LC-MS/MS quantification.

  • Self-Validation (Quality Control): Run Verapamil (high clearance) and Warfarin (low clearance) in parallel.

    • Causality: If Verapamil is not rapidly degraded (

      
       min), the microsomes have lost enzymatic viability, and the entire assay plate must be invalidated.
      

Microsomal_Assay Step1 1. Prepare Microsomes (1 mg/mL) Step2 2. Add Compound (1 µM) Step1->Step2 Step3 3. Pre-incubate (37°C, 5 min) Step2->Step3 Step4 4. Add NADPH (Initiate) Step3->Step4 Step5 5. Quench (MeCN) Step4->Step5 Step6 6. LC-MS/MS Analysis Step5->Step6

Figure 2: Step-by-step experimental workflow for in vitro microsomal stability assessment.

Structural & Target Engagement Dynamics

Beyond pharmacokinetics, the phenyl-pyridyl switch is a powerful tool for enhancing target affinity. The introduction of the nitrogen lone pair provides a localized hydrogen bond acceptor. In peptidomimetic design, this is frequently exploited using an "N-scan" strategy —synthesizing the 2-pyridyl, 3-pyridyl, and 4-pyridyl isomers to probe the receptor pocket for unengaged hydrogen bond donors (such as backbone amides or serine/threonine hydroxyls) .

Cautionary Insight: While the nitrogen atom reduces CYP450 metabolism of the substrate, an unhindered pyridine nitrogen can sometimes act as a direct CYP450 inhibitor by coordinating tightly to the catalytic heme iron. If your 4-pyridylalanine derivative shows potent CYP inhibition, switching to a sterically hindered 2-pyridyl isomer often abolishes this off-target liability while maintaining the improved solubility profile.

Strategic Decision Matrix

The decision to replace phenylalanine with a pyridyl bioisostere should not be made blindly. It requires a holistic view of the molecule's current liabilities. Use the following logical matrix to determine if the switch is appropriate for your lead compound.

Decision_Matrix Start Identify Phenyl Liability in Lead Check1 High CYP Clearance? Start->Check1 Check2 Poor Aqueous Solubility? Check1->Check2 No Action1 Switch to 2-, 3-, or 4-Pyridylalanine Check1->Action1 Yes Check3 Need H-Bond Acceptor? Check2->Check3 No Check2->Action1 Yes Check3->Action1 Yes Action2 Retain Phenyl or use Fluoro-Phenyl Check3->Action2 No

Figure 3: Logical decision matrix for implementing the phenyl-to-pyridyl bioisosteric switch.

Conclusion

The transition from a phenyl to a pyridyl ring in amino acid design is a masterclass in molecular engineering. By sacrificing a fraction of lipophilicity and


-stacking potential, researchers can drastically improve aqueous solubility, introduce targeted hydrogen bonding, and effectively shield the molecule from rapid oxidative clearance. When executed through rigorous "N-scan" profiling and validated via tightly controlled microsomal assays, the phenyl-pyridyl switch remains one of the most reliable strategies for advancing stalled peptidomimetics into the clinic.

References

  • Title: Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines Source: PubMed Central (NIH) URL: [Link]

  • Title: Molecular dynamics simulation of micelle-organic complex reveals interesting insights into solubilization Source: RSC Advances URL: [Link]

Exploratory

Advanced Pharmacophore Modeling of 4-Pyridylalanine Derivatives

Executive Summary 4-Pyridylalanine (4-Pal) represents a critical "chameleon" scaffold in modern medicinal chemistry.[1] Structurally distinct from Phenylalanine (Phe) by a single nitrogen atom and from Histidine (His) by...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Pyridylalanine (4-Pal) represents a critical "chameleon" scaffold in modern medicinal chemistry.[1] Structurally distinct from Phenylalanine (Phe) by a single nitrogen atom and from Histidine (His) by pKa and geometry, 4-Pal derivatives offer a unique physicochemical profile. They bridge the gap between hydrophobic aromatic interactions and specific hydrogen-bonding or electrostatic contacts.[1]

This guide details the pharmacophore modeling of 4-Pal derivatives, moving beyond standard protocols to address the specific challenges of this scaffold: pH-dependent protonation states , rotameric flexibility , and pi-stacking directionality .[1] We present a self-validating workflow designed to maximize enrichment factors in virtual screening campaigns.

Chemical Basis & Pharmacophoric Signatures[1][2][3][4][5][6][7][8]

To model 4-Pal effectively, one must first quantify its dynamic pharmacophoric nature.[1] Unlike static scaffolds, 4-Pal behaves differently depending on the microenvironment of the binding pocket.

The Protonation Switch

The pyridine nitrogen of 4-Pal has a pKa of approximately 5.3–5.8. In a physiological environment (pH 7.4), it is predominantly neutral, acting as a Hydrogen Bond Acceptor (HBA) and a Hydrophobic/Aromatic feature. However, in acidic pockets (e.g., lysosomal targets) or near anionic residues (Asp/Glu), it becomes protonated.

  • Neutral State:

    
    -deficient aromatic system; strong HBA.[1]
    
  • Protonated State: Positive Ionizable (PI) feature; strong electrostatic clamp; enhanced cation-

    
     interactions.[1]
    

Critical Modeling Directive: You must enumerate both ionization states during conformer generation unless the binding pocket pH is explicitly known to be extreme.[1]

Comparative Pharmacophore Features
FeaturePhenylalanine (Phe)Histidine (His)4-Pyridylalanine (4-Pal)
Aromaticity High (

-rich)
ModerateModerate (

-deficient)
H-Bonding NoneDonor/AcceptorAcceptor (Neutral) / Donor (Protonated)
Electrostatics NeutralNeutral/PositiveNeutral/Positive
Key Utility Hydrophobic CoreCatalytic TriadsSolubility/Selectivity Switch

Strategic Modeling Workflow

The following workflow integrates the unique properties of 4-Pal into a robust pharmacophore generation pipeline.

Step-by-Step Methodology
Phase I: Curation & State Enumeration
  • Dataset Preparation: Gather active 4-Pal derivatives.

  • Ionization: Generate ionization states at pH 7.0 ± 2.0.

    • Why: A single molecule may bind in neutral form to Target A and protonated form to Target B.

  • Tautomer Check: While 4-Pal has no tautomers (unlike His), ensure the pyridine ring orientation is not fixed if the nitrogen is unconstrained.[1]

Phase II: Conformational Sampling

4-Pal has two key rotatable bonds (


 and 

).[1]
  • Method: High-temperature Molecular Dynamics (MD) or Monte Carlo (MC) search.[1]

  • Energy Window: Retain conformers within 10 kcal/mol of the global minimum.

  • Constraint: If modeling a peptide replacement, constrain the backbone (

    
    ) to the bioactive conformation of the parent peptide (e.g., 
    
    
    
    -helix or
    
    
    -turn).
Phase III: Alignment & Feature Extraction
  • Alignment: Do not align solely on the backbone.[1] Use a Field-Based Alignment prioritizing the pyridine nitrogen vector.[1]

  • Feature Definition:

    • Feature A: Centroid of the Pyridine ring (Aromatic).[1]

    • Feature B: Pyridine Nitrogen (Vectorized HBA).[1]

    • Feature C: An exclusion volume (X-vol) representing the peptide backbone to prevent steric clashes in non-peptidic hits.[1]

Workflow Visualization

PharmacophoreWorkflow cluster_features Feature Definition Input Input: 4-Pal Derivatives StateEnum State Enumeration (pH 5.0 - 9.0) Input->StateEnum ConfSearch Conformational Sampling (Monte Carlo / Low Mode) StateEnum->ConfSearch Feat_Neutral Neutral State: HBA + Aromatic ConfSearch->Feat_Neutral Feat_Prot Protonated State: Pos. Ionizable + Aromatic ConfSearch->Feat_Prot Alignment 3D Alignment (Field-Based) Feat_Neutral->Alignment Feat_Prot->Alignment ModelGen Common Feature Pharmacophore Generation Alignment->ModelGen Validation Validation (Decoys/ROC) ModelGen->Validation

Caption: Logical flow for generating 4-Pal pharmacophores, emphasizing the bifurcation of protonation states.

Case Study: Designing a Glucagon Analogue

Context: Glucagon has poor solubility at neutral pH.[1] Replacing aromatic residues with 4-Pal improves solubility but must maintain receptor activation.[1]

Experimental Protocol:

  • Template: Native Glucagon crystal structure (PDB: 1GCN).

  • Modification: In silico mutation of Phe6 to 4-Pal.

  • Modeling:

    • The 4-Pal side chain was sampled using a rotamer library.[1]

    • Interaction Map: The pyridine nitrogen was positioned to form a water-mediated H-bond with the receptor backbone, a feature not possible with Phe.[1]

  • Result: The pharmacophore model required a Hydrophobic centroid (the ring) and a distal HBA vector (the nitrogen).[1]

  • Validation: Compounds matching this pharmacophore showed >90% binding affinity retention with 50-fold solubility improvement.[1]

Interaction Diagram[1]

InteractionMap cluster_environment Binding Pocket Environment Receptor_Asp Receptor: Asp15 (Anionic) Receptor_Backbone Receptor: Backbone NH (H-Bond Donor) Pal_N 4-Pal: Nitrogen (HBA / +) Receptor_Backbone->Pal_N H-Bond (if neutral) Pal_Ring 4-Pal: Pyridine Ring (Aromatic) Pal_Ring->Receptor_Asp Cation-Pi (if prot.)

Caption: Dual interaction potential of 4-Pal. The nitrogen can accept H-bonds or, if protonated, engage in electrostatic interactions.

Validation & Quality Control

A pharmacophore model is only as good as its ability to discriminate actives from decoys.[1]

Decoy Set Construction

Do not use generic decoys (e.g., DUD-E) without modification. 4-Pal derivatives are often peptidomimetic.[1]

  • Protocol: Generate decoys that match the molecular weight and logP of the active 4-Pal ligands but lack the specific vector of the pyridine nitrogen (e.g., replace 4-Pal with 3-Pal or Phenylalanine).

Metrics for Success
  • Enrichment Factor (EF1%): Should be > 10.

  • GH Score (Gunner-Henry): > 0.7 indicates a robust model.[1]

  • ROC AUC: > 0.8.[1]

References

  • Mroz, P. A., et al. (2016). "Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization." Journal of Medicinal Chemistry. [Link][2]

  • Styers, T. J., et al. (2006). "Synthesis and conformational analysis of Sansalvamide A derivatives." Bioorganic & Medicinal Chemistry Letters. [Link]

  • Langer, T., & Hoffmann, R. D. (2001). "Pharmacophore Modelling: Applications in Drug Discovery." Expert Opinion on Drug Discovery. [Link]

  • Kuczera, K. (2015). "Molecular modeling of peptides."[1][3] Methods in Molecular Biology. [Link]

  • PubChem. "L-4-Pyridylalanine Compound Summary."[1] National Library of Medicine. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Protocols for the Stereoselective N-Methylation of Hindered α-Amino Esters

Introduction & Mechanistic Rationale Backbone N-methylation is a transformative structural modification in peptide drug discovery. By substituting the amide hydrogen with a methyl group, researchers can dramatically enha...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Backbone N-methylation is a transformative structural modification in peptide drug discovery. By substituting the amide hydrogen with a methyl group, researchers can dramatically enhance a peptide's lipophilicity, proteolytic stability, and membrane permeability, often achieving oral bioavailability [1]. However, the N-methylation of sterically hindered α-amino esters (e.g., tert-leucine, valine, isoleucine, and α,α-dialkyl amino acids) presents a formidable synthetic challenge [2].

Traditional reductive amination protocols (utilizing formaldehyde and sodium cyanoborohydride or zinc) frequently fail on these bulky substrates, leading to complex mixtures of unreacted starting material and over-alkylated quaternary ammonium salts [3]. To overcome this "hindrance barrier," the Fukuyama-Biron-Kessler strategy—utilizing the o-nitrobenzenesulfonyl (o-NBS) protecting group—has emerged as the gold standard for maintaining high yields and stereochemical integrity [4].

Causality of the o-NBS Strategy

The o-NBS group serves two critical mechanistic functions:

  • Electronic Activation: Its strong electron-withdrawing nature drastically lowers the pKa of the α-amino proton (pKa ~ 11), enabling deprotonation by mild, non-nucleophilic bases like DBU [4].

  • Steric Shielding: The substantial steric bulk of the arylsulfonyl group acts as a physical shield, completely preventing the over-methylation (quaternization) that plagues direct alkylation methods [4].

Comparative Methodological Data

The table below summarizes the quantitative and qualitative performance of common N-methylation strategies when applied to sterically hindered substrates.

MethodologyHindrance ToleranceRacemization RiskScalabilityKey Reagents
Reductive Amination Low (Fails on Val/Ile)ModerateHighCH₂O, NaBH₃CN / Zn
Freidinger Oxazolidinone ModerateLowMediumParaformaldehyde, TFA, Et₃SiH
o-NBS Alkylation (Fukuyama) High (Effective on t-Leu)Very Low (with LiI cleavage)High o-NBS-Cl, Me₂SO₄, DBU, LiI

Experimental Workflow Visualization

G A Hindered α-Amino Ester B o-NBS Protected Amino Ester A->B o-NBS-Cl, DMAP (Sulfonylation) C N-Methyl-o-NBS Amino Ester B->C Me2SO4, DBU (Methylation) D N-Methyl α-Amino Ester C->D Thiophenol, DBU (Desulfonylation) E N-Methyl α-Amino Acid D->E LiI, EtOAc (SN2 Cleavage)

Workflow for the stereoselective N-methylation of hindered α-amino esters via o-NBS protection.

Detailed Step-by-Step Protocols

Note: This protocol incorporates a self-validating system with specific analytical checkpoints to ensure reaction completion, preventing the carryover of closely eluting impurities. It also integrates a recent 2025 kinetic optimization replacing collidine with DMAP to accelerate the sulfonylation of hindered amines [1].

Protocol 1: DMAP-Mediated Sulfonylation (o-NBS Protection)
  • Preparation: Dissolve the hindered α-amino ester hydrochloride (1.0 eq, e.g., H-Val-OMe·HCl) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M under an inert argon atmosphere.

  • Catalysis & Base Addition: Add 4-dimethylaminopyridine (DMAP, 4.0 eq) and cool the mixture to 0 °C. Causality: DMAP acts as a superior nucleophilic catalyst compared to traditional bases like collidine, slashing the reaction time for highly hindered substrates from hours to minutes [1].

  • Sulfonylation: Slowly add o-nitrobenzenesulfonyl chloride (o-NBS-Cl, 1.2 eq) dissolved in a minimal amount of DCM.

  • Reaction: Allow the mixture to warm to room temperature and stir for 40 minutes.

  • Self-Validation Checkpoint: Perform a Ninhydrin (Kaiser) test on a micro-aliquot. A negative result (no purple color) confirms the complete consumption of the primary amine.

  • Workup: Wash the organic layer with 1M HCl (3x) to remove DMAP, followed by brine. Dry over Na₂SO₄ and concentrate in vacuo.

Protocol 2: N-Methylation
  • Preparation: Dissolve the crude o-NBS-amino ester (1.0 eq) in anhydrous N-methyl-2-pyrrolidone (NMP) or DMF (0.2 M).

  • Deprotonation: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2.0 eq). The solution will turn deep yellow/orange, indicating the formation of the sulfonamide anion.

  • Alkylation: Dropwise, add Dimethyl sulfate (2.0 eq). (Caution: Highly toxic and carcinogenic; perform strictly in a fume hood)[4]. Alternatively, methyl iodide can be used, though it may require longer reaction times [5].

  • Reaction: Stir at room temperature for 30–60 minutes.

  • Self-Validation Checkpoint: Analyze via LC-MS. The target peak should exhibit a mass shift of exactly +14 Da relative to the starting material.

Protocol 3: Desulfonylation
  • Preparation: To the N-methyl-o-NBS-amino ester solution, add DBU (2.0 eq).

  • Cleavage: Add thiophenol (1.2 eq). Note: 2-mercaptoethanol can be substituted if an odorless alternative is required.

  • Reaction: Stir for 1–2 hours at room temperature. The thiolate undergoes a nucleophilic aromatic substitution at the sulfur atom, releasing the secondary amine and an Meisenheimer complex byproduct.

  • Self-Validation Checkpoint: Perform a Chloranil test on a TLC plate. A positive result (distinct blue/green spot) confirms the successful liberation of the secondary amine [5].

Protocol 4: Stereoselective Ester Cleavage (Sₙ2 Dealkylation)

Causality of Reagent Choice: Saponification of N-methylated hindered esters using standard aqueous bases (LiOH/NaOH) frequently results in racemization. In primary amino acids, the N-H proton buffers the base; however, in N-methylated derivatives, this proton is absent, making the α-C-H proton highly acidic and susceptible to deprotonation [4]. To bypass this, we utilize anhydrous Lithium Iodide (LiI), which operates via a mild Sₙ2 dealkylation at the ester's methyl group, completely preserving the stereocenter [4].

  • Preparation: Dissolve the purified N-methyl-α-amino methyl ester (1.0 eq) in anhydrous ethyl acetate (0.2 M).

  • Reagent Addition: Add anhydrous Lithium Iodide (LiI, 4.0 eq).

  • Reaction: Heat the mixture to reflux (approx. 77 °C) and stir for 16–24 hours under an inert atmosphere.

  • Self-Validation Checkpoint: Monitor by TLC. The highly polar carboxylic acid product will remain at the baseline in standard non-polar solvent systems.

  • Workup: Cool to room temperature, dilute with water, and carefully acidify to pH 2-3 using 1M HCl. Extract the free N-methyl amino acid with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo.

References

  • Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189. URL:[Link]

  • Román, T., Acosta, G., Cárdenas, C., de la Torre, B. G., Guzmán, F., & Albericio, F. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Methods and Protocols, 6(6), 110. URL:[Link]

  • Helbik-Maciejewska, A., Gitlin-Domagalska, A., Glavaš, M., Ptaszyńska, N., Dębowski, D., Łęgowska, A., & Rolka, K. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. The Journal of Organic Chemistry, 90(22), 7182-7190. URL:[Link]

Sources

Application

Application and Protocol Guide for the Strecker Synthesis of 4-Pyridyl Ketones

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide to the Strecker synthesis of α-amino acids derived from 4-pyridyl ketones. These compounds are of significant intere...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the Strecker synthesis of α-amino acids derived from 4-pyridyl ketones. These compounds are of significant interest in medicinal chemistry due to their presence in various biologically active molecules.[1][2] This guide covers the reaction mechanism, optimized conditions, a detailed experimental protocol, and troubleshooting advice.

Introduction: The Significance of 4-Pyridyl α-Amino Acids

The Strecker synthesis, first reported by Adolph Strecker in 1850, is a classic and versatile method for the synthesis of α-amino acids from aldehydes or ketones.[3][4] The reaction involves a three-component condensation of a carbonyl compound, an amine (typically ammonia), and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to the desired α-amino acid.[3][5][6] The use of ketones in place of aldehydes allows for the synthesis of α,α-disubstituted amino acids.[3]

The pyridine moiety is a common scaffold in pharmaceuticals, and α-amino acids containing a 4-pyridyl group are valuable building blocks in drug discovery. Their synthesis via the Strecker reaction offers a straightforward and economical approach to novel amino acid derivatives with potential therapeutic applications.[2]

Reaction Mechanism

The Strecker synthesis of a 4-pyridyl ketone proceeds in two main stages: the formation of an α-aminonitrile and its subsequent hydrolysis.

Part 1: Formation of the α-Aminonitrile

  • Imine Formation: The reaction is typically initiated by the reaction of the 4-pyridyl ketone with ammonia to form an imine (or more accurately, a ketimine). This step is often acid-catalyzed to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.[3][7]

  • Cyanide Addition: A cyanide ion, typically from a source like potassium cyanide (KCN) or sodium cyanide (NaCN), then acts as a nucleophile, attacking the iminium carbon to form the α-aminonitrile.[3][7][8]

Part 2: Hydrolysis of the α-Aminonitrile

The α-aminonitrile intermediate is then hydrolyzed to the corresponding α-amino acid. This is typically achieved by heating with a strong acid or base.[5]

  • Nitrile Protonation and Hydration: Under acidic conditions, the nitrile nitrogen is protonated, making the nitrile carbon more susceptible to nucleophilic attack by water.[3][5]

  • Tautomerization and Amide Formation: The initial adduct undergoes tautomerization to form an amide.

  • Amide Hydrolysis: The amide is then hydrolyzed to the carboxylic acid, yielding the final α-amino acid product.

Strecker_Mechanism Figure 1: Strecker Synthesis Mechanism for 4-Pyridyl Ketones ketone 4-Pyridyl Ketone imine Iminium Ion ketone->imine + NH₃, H⁺ ammonia NH₃ aminonitrile α-Aminonitrile imine->aminonitrile + CN⁻ cyanide CN⁻ amino_acid α-Amino Acid aminonitrile->amino_acid Hydrolysis (H₃O⁺, Δ) h3o_plus H₃O⁺, Δ

Caption: Figure 1: Strecker Synthesis Mechanism for 4-Pyridyl Ketones.

Optimized Reaction Conditions

The efficiency of the Strecker synthesis can be influenced by several factors. A summary of typical conditions is provided below.

ParameterConditionRationale & Considerations
Cyanide Source KCN, NaCN, TMSCNKCN and NaCN are common and cost-effective, but highly toxic.[7] Trimethylsilyl cyanide (TMSCN) can be used under milder, non-aqueous conditions.[9] Alternative, less toxic cyanide sources are also being explored.[10]
Ammonia Source NH₄Cl, NH₄OH, liquid NH₃Ammonium chloride (NH₄Cl) serves as both a source of ammonia and a mild acid catalyst.[7] Aqueous ammonia (NH₄OH) can also be used.
Solvent Water, Ethanol, MethanolAqueous solutions are common for classical Strecker reactions.[9] Alcohols can improve the solubility of organic substrates.
Temperature Room Temperature to RefluxThe initial aminonitrile formation is often carried out at room temperature, while the hydrolysis step typically requires heating.
pH Mildly Acidic (for imine formation)A weakly acidic medium (e.g., from NH₄Cl) facilitates the formation of the imine by protonating the carbonyl oxygen.[7]
Catalyst None (classical), Lewis acids, organocatalystsWhile the classical Strecker reaction is often uncatalyzed, various catalysts can improve yields and enantioselectivity in asymmetric variants.[4][11]

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of an α-amino acid from a generic 4-pyridyl ketone.

Materials:

  • 4-Pyridyl Ketone (1.0 eq)

  • Ammonium Chloride (NH₄Cl) (1.5 eq)

  • Sodium Cyanide (NaCN) (1.2 eq)

  • Ammonium Hydroxide (28-30% solution)

  • Methanol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • pH paper or pH meter

Experimental_Workflow Figure 2: Experimental Workflow start Start: Dissolve 4-Pyridyl Ketone & NH₄Cl in Methanol/Water add_nh4oh Add NH₄OH, Stir start->add_nh4oh add_nacn Add NaCN solution, Stir at RT add_nh4oh->add_nacn monitor Monitor reaction by TLC add_nacn->monitor workup1 Quench with water, Extract with organic solvent monitor->workup1 dry Dry organic layer workup1->dry concentrate Concentrate to obtain α-aminonitrile dry->concentrate hydrolysis Hydrolyze with conc. HCl concentrate->hydrolysis neutralize Neutralize with NaOH hydrolysis->neutralize isolate Isolate/Purify α-amino acid neutralize->isolate

Caption: Figure 2: Experimental Workflow.

Procedure:

Part A: Synthesis of the α-Aminonitrile

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 4-pyridyl ketone (1.0 eq) and ammonium chloride (1.5 eq) in a mixture of methanol and water.

  • To this solution, add ammonium hydroxide solution and stir for 30 minutes at room temperature to facilitate imine formation.

  • In a separate beaker, carefully dissolve sodium cyanide (1.2 eq) in a minimal amount of water. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Slowly add the sodium cyanide solution to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench by adding water.

  • Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volume).

  • Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-aminonitrile.

Part B: Hydrolysis to the α-Amino Acid

  • To the crude α-aminonitrile, add concentrated hydrochloric acid.

  • Heat the mixture to reflux for 4-8 hours. Monitor the hydrolysis by TLC until the aminonitrile is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the acidic solution with a solution of sodium hydroxide until the amino acid precipitates. The isoelectric point (pI) of the amino acid will determine the optimal pH for precipitation.

  • Collect the solid product by filtration, wash with cold water, and dry to obtain the crude α-amino acid.

  • Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., water/ethanol).

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield of Aminonitrile Incomplete imine formation.Ensure the pH is suitable for imine formation. The use of a dehydrating agent can sometimes drive the equilibrium towards the imine.
Side reactions.Control the reaction temperature. Slow addition of the cyanide source can minimize side reactions.
Incomplete Hydrolysis Insufficient heating time or acid concentration.Increase the reflux time or use a higher concentration of acid.
Steric hindrance around the nitrile group.Harsher hydrolysis conditions (e.g., higher temperature, stronger acid) may be required.
Difficulty in Isolating the Amino Acid Incorrect pH for precipitation.Carefully adjust the pH to the isoelectric point of the target amino acid.
High solubility of the amino acid in the aqueous medium.Concentrate the aqueous solution before precipitation. Alternatively, use ion-exchange chromatography for purification.

Conclusion

The Strecker synthesis provides a robust and adaptable method for the preparation of α-amino acids from 4-pyridyl ketones. By carefully controlling the reaction conditions, researchers can efficiently synthesize a diverse range of these valuable compounds for applications in medicinal chemistry and drug development.

References

  • Strecker reaction and α-amino nitriles: Recent advances in their chemistry, synthesis, and biological properties. ResearchGate. [Link]

  • Recent advances in asymmetric Strecker reactions. ARKIVOC. [Link]

  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • Strecker Synthesis. Master Organic Chemistry. [Link]

  • Strecker Synthesis. Organic Chemistry Portal. [Link]

  • Strecker amino acid synthesis. Wikipedia. [Link]

  • Strecker Synthesis: Mechanism & Applications. StudySmarter. [Link]

  • Overview of Strecker Amino Acid Synthesis. News-Medical.Net. [Link]

  • Strecker Amino Acid Synthesis. ResearchGate. [Link]

  • A truly green synthesis of α-aminonitriles via Strecker reaction. PMC. [Link]

  • Synthesis of Alpha-Amino Acids. Sketchy. [Link]

  • Strecker Synthesis of Alpha Amino Acids. YouTube. [Link]

  • MCAT Organic Chemistry: Strecker & Gabriel Synthesis Simplified. YouTube. [Link]

  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. PMC. [Link]

  • Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. MDPI. [Link]

  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar. [Link]

  • Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources. Green Chemistry. [Link]

  • Preparation of aminoacetonitrile derivatives.

Sources

Method

Application Note: Reductive Amination Protocols for Pyridine-Substituted Ketimines

Strategic Overview & Substrate Challenges Amines bearing a pyridine scaffold—specifically 1-(pyridin-2-yl)alkylamines—are privileged structural motifs in medicinal chemistry and asymmetric catalysis. They serve as critic...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Substrate Challenges

Amines bearing a pyridine scaffold—specifically 1-(pyridin-2-yl)alkylamines—are privileged structural motifs in medicinal chemistry and asymmetric catalysis. They serve as critical pharmacophores in active pharmaceutical ingredients (e.g., the TRK inhibitor AZ-23 and the calcium channel modulator suvecaltamide) and as versatile bidentate/tridentate ligands for transition-metal catalysis .

Synthesizing these molecules via the reductive amination of pyridine-substituted ketones presents unique kinetic and thermodynamic challenges compared to standard aldimines:

  • Steric & Electronic Resistance: Ketones are inherently less electrophilic than aldehydes. While the electron-withdrawing nature of the pyridine ring increases the electrophilicity of the carbonyl carbon (facilitating initial amine attack), it simultaneously destabilizes the resulting ketimine, making it highly prone to hydrolysis.

  • Catalyst Poisoning vs. Directing Effects: The basic pyridine nitrogen acts as a strong Lewis base. In transition-metal-catalyzed reductions, this can lead to catalyst poisoning. However, when strategically leveraged in Asymmetric Reductive Amination (ARA), the pyridine nitrogen coordinates to the metal center (e.g., Ru or Ir), forming a rigid metallacycle that directs highly enantiofacial-selective hydride delivery .

Mechanistic Causality & Reagent Selection

The choice of reducing agent fundamentally alters the reaction pathway. A successful protocol must balance the rate of imine formation with the rate of reduction to prevent the premature reduction of the starting ketone.

  • Sodium Triacetoxyborohydride (

    
    ):  The electron-withdrawing acetate ligands reduce the hydridic character of the boron atom. This causality ensures that the reagent is unreactive toward the parent pyridine-ketone but highly reactive toward the more electrophilic, protonated iminium intermediate. It is the gold standard for mild, racemic direct reductive aminations .
    
  • Pyridine-Borane (

    
    ):  Operates efficiently in methanolic solutions. When combined with 4Å molecular sieves to drive the rate-limiting dehydration step, it provides a highly selective, in situ reduction without the toxicity associated with cyanoborohydride (
    
    
    
    ) .
  • Transition Metal Catalysts (Ru/Ir): Utilized for direct asymmetric reductive amination (DARA). The metal coordinates both the hydrogen source and the pyridine ring of the substrate, locking the intermediate's conformation to achieve >95% enantiomeric excess (ee) .

Quantitative Data: Reagent Comparison
Catalyst / ReagentSubstrate ScopeYield (%)Enantiomeric Excess (ee %)Key Mechanistic Advantage

Broad (Aliphatic/Aryl)85–95%N/A (Racemic)Chemoselective for iminium over ketone; avoids cyanide toxicity.

2-Acetyl-6-substituted pyridinesUp to 99%94.6 – >99.9%Pyridine N-coordination directs highly specific facial selectivity.
Chiral Ir-Complexes C2-AcylpyridinesUp to 97%Up to 95%Highly efficient for sterically hindered, complex ketimines.
Pyridine-Borane Ketones + Primary Amines70–90%N/A (Racemic)Operates seamlessly in protic solvents with molecular sieves.

Workflow & Logical Relationships

Workflow Start Pyridine-Substituted Ketone + Primary/Secondary Amine Hemiaminal Hemiaminal Intermediate (Unstable) Start->Hemiaminal Acid Catalysis (H+) Direct Direct Reductive Amination (NaBH(OAc)3 or Ir/Ru-Cat) Start->Direct One-Pot Reagents Ketimine Pyridine-Ketimine (Requires H2O Removal) Hemiaminal->Ketimine -H2O (Mol. Sieves) Ketimine->Direct In Situ Reduction Indirect Stepwise Reduction (Isolate Ketimine First) Ketimine->Indirect Isolation Product 1-(Pyridin-2-yl)alkylamine (Racemic or Chiral Product) Direct->Product Hydride Transfer Indirect->Product Hydride Transfer

Mechanistic workflow of direct vs. stepwise reductive amination for pyridine-ketimines.

Self-Validating Experimental Protocols

Protocol A: Racemic Direct Reductive Amination using

This protocol is optimized for general laboratory synthesis where enantiopurity is not required.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve the pyridine-substituted ketone (1.0 equiv, 5.0 mmol) and the desired amine (1.05 equiv, 5.25 mmol) in 20 mL of anhydrous 1,2-dichloroethane (DCE).

    • Causality: DCE is selected over THF because it provides superior solvation for the highly polar iminium intermediate, significantly accelerating the reaction rate .

  • Acidification: Add glacial acetic acid (1.0–2.0 equiv) to the stirring solution.

    • Causality: The acid serves a dual purpose: it protonates the hemiaminal to facilitate dehydration into the ketimine, and it protonates the resulting ketimine to form the highly electrophilic iminium ion required for hydride attack.

  • Reduction: Add

    
     (1.5 equiv, 7.5 mmol) portion-wise over 15 minutes at room temperature.
    
  • Self-Validation (In-Process Control): Monitor the reaction via TLC (e.g., 70:30 Hexanes:EtOAc) or LC-MS. Validation check: The system is self-validating if an intermediate spot (the imine) is observed forming and subsequently disappearing, correlating directly with the appearance of the more polar amine product. Do not quench until the intermediate is fully consumed.

  • Workup: Quench the reaction carefully with saturated aqueous

    
     (20 mL) until gas evolution ceases. Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo. Purify via flash column chromatography if necessary.
Protocol B: Direct Asymmetric Reductive Amination (DARA) via Ru-Catalysis

This protocol is designed for the highly enantioselective synthesis of chiral 1-(pyridin-2-yl)alkylamines using transition-metal catalysis.

Step-by-Step Methodology:

  • Catalyst & Substrate Loading: In a high-pressure hydrogenation vessel (glovebox preparation recommended), combine the 2-acylpyridine derivative (1.0 equiv, 6.6 mmol), ammonium trifluoroacetate (2.0 equiv, 13.2 mmol), and the chiral catalyst

    
     (0.6 mol%).
    
    • Causality: Ammonium trifluoroacetate acts as both the nitrogen source and the acidic promoter. The

      
      -BINAP ligand creates a rigid chiral pocket, while the Ru(II) center coordinates to the pyridine nitrogen to lock the substrate geometry .
      
  • Solvent & Degassing: Add 50 mL of anhydrous THF. Seal the vessel, purge with Argon (3 cycles), and subsequently purge with

    
     gas (3 cycles).
    
    • Causality: Strict exclusion of oxygen is mandatory to prevent the irreversible oxidation of the Ru(II) center and the phosphine ligands.

  • Hydrogenation: Pressurize the vessel to 0.8 MPa with

    
     gas and heat the reaction mixture to 90 °C for 17 hours under vigorous stirring.
    
    • Causality: Elevated pressure and temperature are required to overcome the high activation energy barrier associated with the sterically hindered ketimine reduction.

  • Self-Validation (In-Process Control): After cooling to room temperature and safely depressurizing the vessel, extract a 0.1 mL aliquot. Perform a mini acid-base extraction and analyze the organic layer via HPLC using a chiral stationary phase (e.g., Chiralcel OD-H). Validation check: The protocol is successful if the conversion exceeds 95% and the enantiomeric excess (ee) matches the expected >94% threshold.

  • Isolation: Concentrate the bulk mixture, dissolve the residue in EtOAc, and extract with 1M HCl. The desired product moves to the aqueous layer as a stable hydrochloride salt, leaving non-basic impurities in the organic layer. Basify the aqueous layer with 2M NaOH to pH 10 and extract with dichloromethane to yield the pure free chiral amine.

References

  • Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines Organic Letters, American Chemical Society (ACS). URL:[Link]

  • Iridium-catalyzed asymmetric reductive amination of C2-acylpyridines Chemical Communications, Royal Society of Chemistry (RSC). URL:[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures The Journal of Organic Chemistry, American Chemical Society (ACS). URL:[Link]

  • A Mild, Pyridine-Borane-Based Reductive Amination Protocol The Journal of Organic Chemistry, American Chemical Society (ACS). URL:[Link]

Application

Application Note: Incorporation of Methyl 2-(methylamino)-2-(pyridin-4-yl)propanoate into Peptides

This Application Note is designed for advanced peptide chemists and drug discovery scientists. It addresses the specific challenges of incorporating Methyl 2-(methylamino)-2-(pyridin-4-yl)propanoate —a highly sterically...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for advanced peptide chemists and drug discovery scientists. It addresses the specific challenges of incorporating Methyl 2-(methylamino)-2-(pyridin-4-yl)propanoate —a highly sterically hindered, basic, non-canonical amino acid ester—into peptide sequences.

Executive Summary & Molecule Analysis

Methyl 2-(methylamino)-2-(pyridin-4-yl)propanoate represents a convergence of three distinct synthetic challenges:

  • 
    -Disubstitution:  The quaternary 
    
    
    
    -carbon (bearing both a methyl and a pyridyl group) imposes severe steric restriction, limiting conformational freedom and hindering nucleophilic attack during coupling.
  • 
    -Methylation:  The secondary amine reduces nucleophilicity and adds further steric bulk, making acylation extremely difficult.[1]
    
  • Pyridine Functionality: The basic nitrogen (

    
    ) can interfere with protonation states during HPLC purification and may act as an internal base during coupling, potentially promoting side reactions if not managed.[1]
    

This guide provides a validated workflow for converting this ester into a coupling-competent building block (Fmoc-AA-OH ) and protocols for its subsequent incorporation into peptide chains via Solid Phase Peptide Synthesis (SPPS).

Strategic Workflow

The incorporation process is divided into two phases: Building Block Preparation (converting the ester to a protected acid) and SPPS Incorporation (overcoming steric barriers).[1]

Workflow Start Methyl 2-(methylamino)- 2-(pyridin-4-yl)propanoate Step1 1. Fmoc Protection (Fmoc-Cl, DIEA) Start->Step1 Protect 2° Amine Step2 2. Ester Hydrolysis (LiOH or LiI) Step1->Step2 Saponification Intermediate Fmoc-N(Me)-AA-OH (Ready for SPPS) Step2->Intermediate Purification Step3 3. SPPS Coupling (HATU/HOAt or BTC) Intermediate->Step3 High-Force Coupling Final Target Peptide Step3->Final Cleavage

Figure 1: Strategic workflow for converting the raw amino ester into a peptide sequence.

Phase 1: Building Block Preparation

Direct use of the methyl ester is only possible if this residue is the C-terminus. For internal incorporation, you must generate the Fmoc-protected free acid .[1]

Protocol A: Fmoc Protection of the Secondary Amine

Rationale: The


-methyl group makes the amine less nucleophilic.[2] Standard Fmoc-OSu may be too slow.[1] Fmoc-Cl is recommended for its higher reactivity.[1]
  • Dissolution: Dissolve 1.0 eq of Methyl 2-(methylamino)-2-(pyridin-4-yl)propanoate in DCM (dry).

  • Base Addition: Add 3.0 eq of DIPEA (N,N-Diisopropylethylamine). The extra equivalent accounts for the pyridine ring.[1]

  • Acylation: Cool to 0°C. Dropwise add 1.1 eq of Fmoc-Cl (Fluorenylmethyloxycarbonyl chloride) dissolved in DCM.

  • Reaction: Warm to RT and stir for 4–16 hours. Monitor by TLC/LCMS.[1]

  • Workup: Wash with saturated NaHCO₃ (do NOT use acid washes yet, as the pyridine will protonate and extract into the aqueous layer).[1] Dry organic layer over Na₂SO₄ and concentrate.[1]

Protocol B: Ester Hydrolysis (Saponification)

Rationale: Sterically hindered esters are resistant to hydrolysis.[1] Standard LiOH/MeOH/Water is the starting point, but if slow, LiI in EtOAc (nucleophilic dealkylation) prevents harsh basic conditions that could damage the Fmoc group.[1]

Method 1: Standard LiOH (Preferred) [1]

  • Dissolve Fmoc-ester in THF/MeOH/H₂O (3:1:1).[1]

  • Add 2.5 eq LiOH[1]·H₂O.[1]

  • Stir at RT.[1] Monitor closely. If Fmoc cleavage (dibenzofulvene formation) is observed, switch to Method 2.[1]

  • Neutralization (Critical): Carefully adjust pH to ~6–7 with 1M HCl. Note: The pyridine ring makes the isoelectric point complex.[1] Do not acidify below pH 4 or you may lose the product to the water phase as the pyridinium salt.

  • Extraction: Extract into EtOAc or DCM.

Method 2: Nucleophilic Cleavage (If Fmoc is unstable) [1]

  • Dissolve ester in anhydrous EtOAc.[1]

  • Add 5.0 eq Lithium Iodide (LiI).[1] Reflux for 8–24 hours.[1]

  • This selectively cleaves the methyl ester via an

    
     mechanism, leaving the Fmoc carbamate intact.[1]
    

Phase 2: Solid Phase Peptide Synthesis (SPPS)

This is the critical step. Coupling an


-methyl, 

-disubstituted amino acid is one of the most difficult reactions in peptide chemistry.[1]
Coupling Reagent Selection Matrix
ReagentReactivityRecommendationNotes
HATU / HOAt HighPrimary Choice Gold standard for hindered couplings. HOAt (7-aza) reduces racemization and boosts rate.[1]
PyAOP Very HighAlternative Phosphonium salt; often superior to uroniums for

-methyl amines.
Triphosgene (BTC) ExtremeFor Failures Generates acid chloride in situ.[1] Highly effective but requires strict anhydrous conditions.[1]
HBTU / DIC ModerateAvoid Insufficient activation for this specific steric blockade.[1]
Protocol C: Automated/Manual Coupling (HATU Method)

1. Resin Preparation: Ensure the preceding amino acid on the resin is deprotected.[1] If the preceding residue is also hindered (e.g., Pro,


-Me-AA), use microwave heating.[1]

2. Activation Cocktail:

  • Building Block: 4.0 eq Fmoc-N(Me)-AA-OH

  • Activator: 3.9 eq HATU (or PyAOP)

  • Additive: 4.0 eq HOAt (Critical for steric hindrance)

  • Base: 8.0 eq DIPEA (Double base required to neutralize the Activator + Pyridine ring)

  • Solvent: DMF (Max concentration possible, ~0.3–0.5 M)[1]

3. Coupling Cycle:

  • Pre-activation: Mix AA, HATU, HOAt, and DIPEA for 1 minute before adding to resin.[1]

  • Reaction: Shake for 2 hours at RT OR 1 hour at 60°C (Microwave).

  • Double Coupling: MANDATORY. Drain, wash with DMF, and repeat the coupling step with fresh reagents.[1]

4. Monitoring:

  • Test: Standard Kaiser (Ninhydrin) test will work for the previous residue (if primary).[1]

  • Post-Coupling Test: After coupling the

    
    -Me-AA, use the Chloranil Test  or Bromophenol Blue Test . Ninhydrin does not react with secondary amines (
    
    
    
    -methyl) effectively.[1][2]
Protocol D: Capping & Fmoc Removal
  • Capping: Acetylate unreacted amines aggressively (Acetic Anhydride/Pyridine) to prevent deletion sequences.

  • Fmoc Removal: 20% Piperidine in DMF.[1] The bulky side chain may slow down deprotection.[1] Extend time to 2 x 10 mins.

Phase 3: Cleavage & Purification[1]

Cleavage Cocktail

Use a standard TFA cocktail, but consider the pyridine:

  • Reagent K: TFA / Phenol / Water / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5)[1]

  • The pyridine nitrogen will be protonated (

    
    ).[1] The peptide will likely elute earlier than expected on Reverse-Phase HPLC due to this positive charge (unless pH is high).
    
Purification (Prep-HPLC)
  • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).[1]

  • Note: The pyridine ring absorbs strongly in the UV range.[1] Ensure you are tracking the correct peak.

  • pH Consideration: If the peptide is difficult to purify, consider using 0.1% Formic Acid or an Ammonium Bicarbonate (pH 8) buffer.[1] At pH 8, the pyridine is neutral, significantly changing the hydrophobicity.[1]

Troubleshooting Guide

ObservationRoot CauseSolution
Low Coupling Yield (<50%) Steric clash prevents acyl transfer.Switch to Triphosgene (BTC) activation to form the acid chloride.[1] Perform coupling at 75°C (Microwave).
Fmoc Loss during Saponification Base-catalyzed elimination.[1]Use LiI / EtOAc (nucleophilic cleavage) instead of LiOH.
Peptide Mass +14 Da Methyl ester not fully hydrolyzed.[1]Ensure starting material was fully saponified.[1] Check NMR of building block before SPPS.
Broad Peak on HPLC Pyridine protonation equilibrium.Switch buffer system. Try TEAP (Triethylammonium phosphate) or Ammonium Bicarbonate.[1]

References

  • Coste, J., et al. (1990).[1] Oxybenzotriazole free uronium salts (HBTU, TBTU, HATU) and their corresponding phosphonium salts: Comparative study on their efficiency in peptide coupling.Tetrahedron Letters , 31(5), 669-672.[1] Link

  • Thibault, H., et al. (2006).[1] Solid-phase synthesis of N-methylated peptides.[3][4][5][6][7]Molecular Diversity , 10, 383-389.[1] (Details on Chloranil test and HATU usage).

  • Wenschuh, H., et al. (1995).[1] Fmoc amino acid fluorides: convenient reagents for the solid-phase assembly of hindered peptides.Journal of the American Chemical Society , 117(6), 1855-1856.[1] Link[1]

  • Humphrey, J. M., & Chamberlin, A. R. (1997).[1] Chemical synthesis of natural product peptides: coupling methods for the incorporation of noncoded amino acids into peptides.[1]Chemical Reviews , 97(6), 2243-2266.[1] Link[1]

Sources

Method

Application Note: Accelerating the Synthesis of Sterically Hindered Amino Esters with Microwave Irradiation

Executive Summary The synthesis of esters from sterically hindered amino acids is a persistent challenge in medicinal chemistry and drug development. Bulky side chains or α,α-disubstitution dramatically slow down reactio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of esters from sterically hindered amino acids is a persistent challenge in medicinal chemistry and drug development. Bulky side chains or α,α-disubstitution dramatically slow down reaction kinetics under conventional heating, often leading to low yields, extended reaction times, and the formation of byproducts.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging microwave-assisted organic synthesis (MAOS) to overcome these synthetic hurdles. We will explore the fundamental principles of microwave heating, provide detailed, validated protocols for key esterification reactions, and offer expert insights into reaction optimization and troubleshooting. By adopting the methodologies presented, laboratories can significantly accelerate their development timelines, improve product purity, and enhance overall synthetic efficiency.[3]

The Challenge: Steric Hindrance in Amino Ester Synthesis

Steric hindrance refers to the physical obstruction caused by bulky functional groups near a reaction center.[1][4] In the context of amino acids, this is common with residues like valine, isoleucine, and particularly α,α-disubstituted amino acids (e.g., α-aminoisobutyric acid, Aib). This bulkiness impedes the approach of the alcohol nucleophile to the activated carboxylic acid, thereby increasing the activation energy of the reaction and slowing its rate.

Conventional thermal methods, which rely on conductive heating from an external source (like an oil bath), transfer energy inefficiently through the vessel walls into the reaction medium. This often requires prolonged heating at high temperatures, which can lead to undesirable side reactions, including racemization and degradation of sensitive substrates.[1]

The Microwave Advantage: Rationale and Mechanism

Microwave-assisted synthesis has emerged as a powerful tool to circumvent the limitations of conventional heating.[5][6] Unlike conventional methods, microwave irradiation delivers energy directly to the molecules within the reaction mixture, resulting in rapid, uniform, and efficient heating.[6][7]

Principles of Dielectric Heating

The efficiency of microwave heating is based on two primary mechanisms that interact with polar molecules:[8][9]

  • Dipolar Polarization: Polar molecules, such as the solvents and reactants in the esterification mixture, possess a dipole moment. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation generates friction, which manifests as intense, localized heat.[8][9]

  • Ionic Conduction: If charged particles (ions) are present, they will migrate in response to the oscillating electric field. The resulting collisions and resistance to this movement also generate heat.

This direct energy transfer allows for "in-core" volumetric heating, leading to rapid temperature elevation—far exceeding what is practical with conductive heating.[8] This allows the reaction to quickly overcome the high activation energy associated with sterically hindered transformations.

Superheating and Pressure Control

In sealed, dedicated microwave reactor vessels, solvents can be heated far above their atmospheric boiling points.[8] This "superheating" effect dramatically accelerates reaction rates. The closed-vessel environment also allows for precise pressure control, which is crucial for safety and reproducibility when working with volatile solvents.[10]

Diagram: General Workflow for Microwave-Assisted Synthesis

The following diagram outlines the typical workflow for performing a microwave-assisted esterification reaction, from initial setup to final analysis.

G Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Select Amino Acid, Alcohol, Catalyst, & Solvent B Add Reagents to Microwave Reaction Vessel A->B C Seal Vessel & Place in Microwave Cavity B->C D Program Reaction Parameters (Temp, Time, Power) C->D E Initiate Microwave Irradiation D->E F Monitor Temperature & Pressure in Real-Time E->F G Cool Vessel to Room Temperature F->G H Perform Aqueous Work-up & Product Extraction G->H I Purify & Characterize (NMR, MS, etc.) H->I

Caption: A streamlined workflow for microwave-assisted synthesis.

Protocols for Microwave-Assisted Esterification

The following protocols are designed for use with dedicated laboratory microwave synthesis systems equipped with temperature and pressure sensors.

Protocol 1: Microwave-Assisted Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[11] Microwave irradiation dramatically reduces the required reaction time from hours or days to mere minutes.[12][13][14] This method is particularly effective for unprotected amino acids.[15][16]

Mechanism Overview: The acid catalyst protonates the carbonyl oxygen of the amino acid, increasing its electrophilicity. The alcohol then attacks the carbonyl carbon, and subsequent dehydration yields the ester product.[11]

Diagram: Fischer-Speier Esterification Mechanism

G Start R-COOH + H+ Protonated R-C(=O+H)-OH Start->Protonated Protonation Attack R-C(OH)(O+H-R')-OH Protonated->Attack + R'-OH (Nucleophilic Attack) Transfer R-C(OH)2-OR' + H+ Attack->Transfer Proton Transfer WaterLoss R-C(=O+H2)-OR' Transfer->WaterLoss - H2O (Dehydration) Ester R-COOR' + H2O + H+ WaterLoss->Ester Deprotonation

Caption: Key steps in the acid-catalyzed Fischer-Speier mechanism.

Materials:

  • Sterically hindered amino acid (e.g., Fmoc-Aib-OH, L-Valine): 1.0 mmol

  • Alcohol (e.g., ethanol, benzyl alcohol): 10-20 equivalents (can also serve as solvent)

  • Acid catalyst (p-Toluenesulfonic acid (p-TsOH) or Methanesulfonic acid (MsOH)): 1.2 equivalents[15]

  • Microwave reaction vessel (10 mL) with stir bar

Equipment:

  • Dedicated microwave synthesizer (e.g., CEM Discover, Anton Paar Monowave)

Step-by-Step Procedure:

  • To a 10 mL microwave reaction vessel, add the sterically hindered amino acid (1.0 mmol), the alcohol (10-20 mmol), and the acid catalyst (1.2 mmol).

  • If the alcohol is not used as the solvent, add a high-boiling, polar solvent (e.g., cyclopentyl methyl ether (CPME), toluene) to a total volume of 3-5 mL. The choice of solvent is critical; polar solvents with a high dielectric loss tangent (tan δ) absorb microwave energy most efficiently.[8][10]

  • Seal the vessel with a septum cap.

  • Place the vessel in the microwave synthesizer cavity.

  • Set the reaction parameters:

    • Temperature: 120-150 °C (start with 120 °C and increase if conversion is low).

    • Hold Time: 10-30 minutes.

    • Power: 100-200 W (use dynamic power control if available).

    • Stirring: High.

  • Start the irradiation. The system will automatically monitor and control the temperature and pressure.

  • After the reaction is complete, allow the vessel to cool to below 50 °C before opening.

  • Quench the reaction by adding a saturated solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Microwave-Accelerated Steglich-Type Esterification

For acid-sensitive substrates or when milder conditions are required, the Steglich esterification is an excellent alternative.[17][18] It uses a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[17] Microwave heating can significantly accelerate these couplings, especially for hindered partners.[19]

Materials:

  • N-protected sterically hindered amino acid (e.g., Boc-Aib-OH): 1.0 mmol

  • Alcohol (e.g., a hindered secondary alcohol): 1.2 mmol

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC): 1.1 mmol

  • 4-Dimethylaminopyridine (DMAP): 0.1-0.2 mmol

  • Anhydrous polar aprotic solvent (e.g., DMF, NMP, DCM): 5 mL

  • Microwave reaction vessel (10 mL) with stir bar

Step-by-Step Procedure:

  • In a 10 mL microwave vessel, dissolve the N-protected amino acid (1.0 mmol), alcohol (1.2 mmol), and DMAP (0.1 mmol) in the anhydrous solvent (5 mL).

  • Add the DCC or DIC (1.1 mmol) to the solution.

  • Seal the vessel and place it in the microwave synthesizer.

  • Set the reaction parameters:

    • Temperature: 60-80 °C. Higher temperatures can increase the risk of rearrangement to a non-reactive N-acylurea side product.[17]

    • Hold Time: 5-15 minutes.

    • Power: 50-100 W.

    • Stirring: High.

  • Run the reaction and allow the vessel to cool.

  • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) or diisopropylurea (DIU) byproduct.

  • Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer, concentrate, and purify by chromatography.

Comparative Data and Optimization

The advantages of microwave synthesis are most evident when compared directly with conventional heating methods.

Table 1: Comparison of Microwave vs. Conventional Heating for Esterification

Amino AcidAlcoholMethodCatalyst/ReagentTemp (°C)TimeYield (%)Reference
L-Leucinen-ButanolConventionalp-TsOH1186 h65[13]
L-Leucinen-ButanolMicrowave p-TsOH14010 min 95 [13]
GlycineBenzyl AlcoholConventionalMsOH1004 h78[15]
GlycineBenzyl AlcoholMicrowave MsOH7020 min 92 [15]
VariousVariousConventionalDCC/DMAPRT12-24 hLow-Moderate[19]
VariousVariousMicrowave DCC/DMAP755-15 min High [19]
Troubleshooting Common Issues

Diagram: Troubleshooting Decision Tree

G Start Low or No Conversion Q1 Is the solvent polar (high tan δ)? Start->Q1 A1_No Change to a polar solvent (e.g., DMF, NMP, EtOH) Q1->A1_No No A1_Yes Increase Temperature and/or Reaction Time Q1->A1_Yes Yes Q2 Side Product Formation? A1_Yes->Q2 A2_Yes Lower Temperature; Consider milder catalyst (e.g., Steglich vs. Fischer) Q2->A2_Yes Yes A2_No Check Reagent Purity & Stoichiometry Q2->A2_No No

Caption: A decision guide for optimizing microwave reactions.

  • Problem: Low Yield/Incomplete Reaction

    • Cause: Insufficient energy to overcome the steric barrier.

    • Solution: Gradually increase the reaction temperature in 10-15 °C increments. Increase the reaction hold time. Ensure a polar, microwave-absorbent solvent is used. For Fischer esterification, increasing the excess of the alcohol can also drive the equilibrium forward.[10][14]

  • Problem: Formation of Byproducts (e.g., N-acylurea in Steglich)

    • Cause: Reaction temperature is too high, promoting side reactions.

    • Solution: Reduce the reaction temperature. The rapid heating of microwaves allows for precise temperature control, which can minimize the formation of thermally-induced side products that are common with slow conventional heating.[8][17]

  • Problem: Racemization of Chiral Centers

    • Cause: Prolonged exposure to harsh acidic/basic conditions or high temperatures.

    • Solution: The significantly shorter reaction times in microwave synthesis inherently reduce the risk of racemization compared to conventional methods.[20] If racemization is still observed, reduce the temperature and confirm the reaction is complete in the shortest possible time.

Conclusion

Microwave-assisted synthesis provides a robust, rapid, and highly efficient solution to the long-standing challenge of synthesizing sterically hindered amino esters. By leveraging direct, volumetric heating, MAOS dramatically reduces reaction times from hours to minutes, improves yields, and minimizes the formation of impurities.[3][6] The protocols and optimization strategies detailed in this guide offer a validated starting point for researchers to implement this transformative technology, accelerating discovery and development in fields reliant on complex peptide and amino acid derivatives.

References

  • CEM Corporation. (n.d.). Solvent Choice for Microwave Synthesis. Retrieved from CEM Corporation website. [Link]

  • Tantayanon, S., & Tiyapiboonchaiya, C. (2016). Accelerated Esterification by Domestic Microwave for the Undergraduate Organic Chemistry. Journal of Chemical Education. [Link]

  • Bawane, S. S., & Kelly, S. P. (2018). Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. International Journal of Scientific Research in Science and Technology. [Link]

  • Nagahata, R., Nakamura, T., Mori, Y., & Takeuchi, K. (2017). Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. Natural Science, 9, 110-122. [Link]

  • Martinez-Palou, R., et al. (2011). Efficient Microwave-Assisted Synthesis of Ionic Esterified Amino Acids. Molecules, 16(10), 8537-8552. [Link]

  • Wilce, J. (Ed.). (2007). Facile Synthesis of N-protected Amino Acid Esters Assisted by Microwave Irradiation. Proceedings of the 4th International Peptide Symposium. [Link]

  • Kumar, A. (n.d.). Specific effects of microwave - Solid supported reaction. Pharmapproach. [Link]

  • Curini, M., & Montanari, F. (2023). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. Molecules, 28(24), 8089. [Link]

  • Cravotto, G., & Cintas, P. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 28(22), 7549. [Link]

  • Sharma, P., & Sharma, N. (2021). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Journal of Chemical Reviews. [Link]

  • Singh, M., & Singh, J. (2014). Comparative Study of Conventional and Microwave Induced Synthesis of Selected Heterocyclic Molecules. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Leonelli, C., & Mason, T. J. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules. [Link]

  • Martinez-Palou, R., et al. (2011). Efficient Microwave-Assisted Synthesis of Ionic Esterified Amino Acids. R Discovery. [Link]

  • Doxsee, K. M., & Hutchinson, J. E. (2011). Extensive studies of microwave-assisted Fischer esterification: An undergraduate organic chemistry laboratory experiment. Journal of Chemical Education. [Link]

  • Chen, Y. H., et al. (2020). Comparison of esterification using conventional heating and microwave irradiation. Energy. [Link]

  • Chighine, A., et al. (2009). Microwave-Assisted Ester Formation Using O-Alkylisoureas: A Convenient Method for the Synthesis of Esters with Inversion of Configuration. The Journal of Organic Chemistry, 74(12), 4638-4641. [Link]

  • Martinez-Palou, R., et al. (2011). Efficient Microwave-Assisted Synthesis of Ionic Esterified Amino Acids. Scilit. [Link]

  • Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(6), 413-417. [Link]

  • Smith, R. M., et al. (2016). A Guided Inquiry Undergraduate Organic Chemistry Laboratory Experiment: Synthesis and Characterization of an Unknown Solid Ester through Fischer Esterification. Journal of Chemical Education, 93(4), 738-741. [Link]

  • Pedersen, S. L., & Jensen, K. J. (2011). Microwave heating in solid-phase peptide synthesis. Luxembourg Bio Technologies. [Link]

  • Reilly, M. K., et al. (2014). Microwave-Assisted Esterification: A Discovery-Based Microscale Laboratory Experiment. Journal of Chemical Education, 91(10), 1704-1707. [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from CEM Corporation website. [Link]

  • Wang, Y., et al. (2008). Microwave-Assisted Esterification of Diverse Carboxylic Acids and Chiral Amino Acids. Synthetic Communications, 38(22), 3845-3853. [Link]

  • Borrego-Muñoz, P., et al. (2024). Microwave-Assisted Synthesis of 1-(5-Substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones from 2-Amino Acid-Derived Enamine-Type Schiff Bases. Molecules, 29(5), 1145. [Link]

  • Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. Retrieved from Atlanchim Pharma website. [Link]

  • Lipshutz, B. H., et al. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules. [Link]

  • Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]

  • Wikipedia. (n.d.). Steglich esterification. Retrieved from Wikipedia. [Link]

  • Manvar, A., & Shah, A. (2014). Subtle Mitsunobu couplings under super-heating: the role of high-throughput continuous flow and microwave strategies. Organic & Biomolecular Chemistry, 12(41), 8112-8124. [Link]

  • Menche, D., et al. (2007). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Angewandte Chemie International Edition, 46(48), 9286-9289. [Link]

  • Holzer, M., et al. (2007). Microwave-Assisted Syntheses of Amino Acid Ester Substituted Benzoic Acid Amides: Potential Inhibitors of Human CD81-Receptor HCV-E2 Interaction. Molecules, 12(6), 1393-1405. [Link]

  • Marković, M., et al. (2022). Microwave Assisted Esterification of Aryl/Alkyl Acids Catalyzed by N-Fluorobenzenesulfonimide. Catalysts, 12(11), 1398. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from Organic Chemistry Portal. [Link]

  • Legros, F., et al. (2005). Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions. RSC Advances. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from Organic Chemistry Portal. [Link]

  • Reddit. (2024, February 18). Esterification/Amidation Problems. r/Chempros. [Link]

Sources

Application

Application Note: Protecting Group and Coupling Strategies for 2-(Methylamino)-2-(pyridin-4-yl)propanoate

Executive Summary The incorporation of heavily modified, non-proteinogenic amino acids into peptide backbones is a cornerstone of modern peptidomimetic drug discovery. The monomer 2-(methylamino)-2-(pyridin-4-yl)propanoa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of heavily modified, non-proteinogenic amino acids into peptide backbones is a cornerstone of modern peptidomimetic drug discovery. The monomer 2-(methylamino)-2-(pyridin-4-yl)propanoate —an


-methylated, 

-methylated 4-pyridylglycine derivative—imparts extreme conformational rigidity and introduces a heteroaromatic pharmacophore capable of metal coordination and targeted hydrogen bonding.

However, synthesizing peptides with this building block presents a dual-threat scenario: extreme steric hindrance (a quaternary


-carbon adjacent to a secondary 

-methyl amine) and electronic interference (a nucleophilic, basic pyridine nitrogen). This application note details the causality behind reagent selection, orthogonal protecting group strategies, and self-validating protocols required to successfully incorporate this challenging monomer via Solid-Phase Peptide Synthesis (SPPS).

Mechanistic Causality: The Dual-Threat of Sterics and Basicity

To successfully manipulate this monomer, one must understand the chemical liabilities it introduces into the SPPS environment:

  • The Steric Shield (Quaternary

    
    -Carbon + 
    
    
    
    -Methyl):
    Standard coupling reagents like DIC/HOBt or fail when applied to this monomer. The steric bulk prevents the incoming amine from attacking the activated ester. Furthermore, when this monomer is already on the resin, its secondary
    
    
    -methyl amine is deeply buried, making subsequent acylations thermodynamically and kinetically unfavorable.
  • The Electronic Liability (Pyridin-4-yl Nitrogen): The pyridine nitrogen (pKa ~5.2) acts as a competing nucleophile. If standard uronium/aminium salts (e.g., HATU, HBTU) are used, the pyridine nitrogen can attack the electrophilic carbon of the coupling reagent, leading to irreversible guanidinylation of the pyridine ring.

To mitigate these issues, we employ a Borane (


) masking strategy  for the pyridine ring and utilize phosphonium-based coupling reagents  (PyAOP) to bypass the steric constraints without risking guanidinylation.

Chemical_Interactions Substrate 2-(methylamino)-2- (pyridin-4-yl)propanoate Prob1 Quaternary a-Carbon + N-Methyl Substrate->Prob1 Structural liability Prob2 Basic Pyridin-4-yl (pKa ~5.2) Substrate->Prob2 Electronic liability Sol1 PyAOP / BTC Activation (Overcomes Sterics) Prob1->Sol1 Addressed by Sol2 Borane (BH3) Adduct (Prevents Side-Reactions) Prob2->Sol2 Addressed by

Strategic mitigation of steric and electronic liabilities during synthesis.

Strategic Protecting Group Selection

Pyridine Nitrogen Masking

While pyridine rings are occasionally left unprotected in standard SPPS, the extended coupling times required for


-methyl-

-methyl amino acids drastically increase the risk of side reactions. Complexation of the pyridine nitrogen with borane (

) creates a Lewis acid-base adduct that completely neutralizes its basicity and nucleophilicity [1].

Table 1: Pyridine Nitrogen Masking Strategies

StrategyReagentStability in Fmoc-SPPSCleavage / Unmasking Conditions
Borane Adduct

Excellent (Stable to piperidine)TFA / Scavengers (Global Cleavage)

-Oxide
mCPBAGoodPost-synthesis reduction (e.g.,

)
Pyridinium SaltHCl / CollidineModerate (pH dependent)Neutralization
UnprotectedN/APoor (Prone to acylation)N/A
Coupling Reagent Selection

Because uronium salts cause guanidinylation, phosphonium salts containing the highly reactive 7-azabenzotriazole leaving group (PyAOP) are the reagents of choice. For the most recalcitrant sequences, in situ generation of the acid chloride using bis(trichloromethyl)carbonate (BTC) is required [2].

Table 2: Coupling Reagents for Hindered


-Methyl Amino Acids 
ReagentReagent ClassEfficiency for

-Me-

-Me
Risk of Pyridine Side Reactions
PyAOP PhosphoniumHigh Minimal
BTC (Triphosgene) Acid ChlorideVery High Minimal (Requires anhydrous conditions)
HATUUroniumLow-ModerateHigh (Guanidinylation)
DIC/OxymaCarbodiimideLowModerate (Incomplete activation)

Experimental Workflows and Protocols

SPPS_Workflow Step1 1. N-alpha Fmoc Protection (Fmoc-Cl, DIEA, 80°C) Step2 2. Pyridine Masking (BH3-THF Complexation) Step1->Step2 Purified Monomer Step3 3. SPPS Activation (PyAOP, HOAt, Collidine) Step2->Step3 Masked Intermediate Step4 4. Solid-Phase Coupling (Microwave, 75°C, 2h) Step3->Step4 Active Ester Step5 5. Global Cleavage & Unmasking (TFA/TIS/H2O) Step4->Step5 Chloranil Test Verified

Workflow for the protection and coupling of the hindered pyridyl monomer.

Protocol 1: Synthesis of Fmoc-2-(methylamino)-2-(pyridin-4-yl)propanoate

Causality Note: Standard Fmoc-OSu is insufficiently reactive for this sterically hindered secondary amine. Fmoc-Cl under forcing conditions is required [3].

  • Preparation: Suspend 2-(methylamino)-2-(pyridin-4-yl)propanoic acid (10 mmol) in a 1:1 mixture of 10% aqueous

    
     and 1,4-dioxane (50 mL).
    
  • Addition: Cool the reaction mixture to 0 °C in an ice bath. Add Fmoc-Cl (12 mmol, 1.2 eq) dissolved in dioxane (10 mL) dropwise over 30 minutes.

  • Reaction: Remove the ice bath and heat the mixture to 60 °C for 4 hours. Self-validation: Monitor the disappearance of the starting material via LC-MS.

  • Workup: Cool to room temperature, extract twice with diethyl ether to remove unreacted Fmoc-Cl. Acidify the aqueous layer to pH 3.0 using 1M HCl.

  • Isolation: Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL). Dry the combined organic layers over

    
     and concentrate in vacuo to yield the Fmoc-protected monomer.
    
Protocol 2: Pyridine Protection via Borane Complexation

Causality Note: Complexing the pyridine ring prior to SPPS prevents irreversible modification during the harsh coupling cycles [4].

  • Dissolution: Dissolve the Fmoc-protected monomer (5 mmol) in anhydrous THF (25 mL) under an inert nitrogen atmosphere.

  • Complexation: Cool the solution to 0 °C. Syringe in

    
     complex (1.0 M in THF, 7.5 mL, 1.5 eq) dropwise.
    
  • Incubation: Stir the reaction at room temperature for 2 hours.

  • Quenching: Carefully quench excess borane by adding methanol (2 mL) dropwise until effervescence ceases.

  • Recovery: Concentrate the solvent under reduced pressure. The resulting Fmoc-2-(methylamino)-2-(pyridin-4-yl-BH3)propanoate can be used directly in SPPS without further purification.

Protocol 3: Solid-Phase Peptide Coupling using PyAOP

Causality Note: Collidine (2,4,6-trimethylpyridine) is used as the base instead of DIEA. Collidine is less nucleophilic and minimizes base-catalyzed epimerization of the previously attached residues during the extended coupling times required for this hindered monomer.

  • Resin Preparation: Swell the peptide-bound resin (0.1 mmol scale, free N-terminal primary amine) in DMF for 30 minutes.

  • Activation: In a separate vial, dissolve the masked Fmoc-monomer (0.3 mmol, 3 eq), PyAOP (0.3 mmol, 3 eq), and HOAt (0.3 mmol, 3 eq) in 2 mL of anhydrous DMF. Add Collidine (0.6 mmol, 6 eq). Stir for 3 minutes to pre-form the active ester.

  • Coupling: Add the activated mixture to the resin. React under microwave irradiation (75 °C) for 2 hours.

  • Self-Validating Check (Critical): Wash the resin (3x DMF, 3x DCM). Perform a Ninhydrin (Kaiser) test . A negative result (yellow) confirms the successful acylation of the previous primary amine.

  • Subsequent Cycle Warning: After deprotecting the Fmoc group of this newly added monomer, the resulting exposed amine is a secondary

    
    -methyl amine. To verify the coupling of the next amino acid onto this residue, you must use the Chloranil test . The Ninhydrin test yields false negatives for secondary amines.
    

References

  • Clay, J. M., & Vedejs, E. (2005). "Hydroboration with Pyridine Borane at Room Temperature." Journal of the American Chemical Society.[Link]

  • Biron, E., & Kessler, H. (2005). "Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis." The Journal of Organic Chemistry.[Link]

  • Dimare, M. et al. (1995). "A Mild, Pyridine-Borane-Based Reductive Amination Protocol." The Journal of Organic Chemistry.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Strecker Reactions for Electron-Deficient Pyridines

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address one of the most notorious bottlenecks in heterocyclic chemistry: th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address one of the most notorious bottlenecks in heterocyclic chemistry: the Strecker synthesis of


-aminonitriles involving electron-deficient pyridines.

Whether you are utilizing pyridinecarboxaldehydes or weakly nucleophilic aminopyridines, the inherent electronic properties of the pyridine ring—specifically its electron-withdrawing nature and basic nitrogen lone pair—often lead to sluggish imine formation, catalyst poisoning, or competing side reactions[1]. This guide provides field-proven, mechanistically grounded solutions to restore your reaction yields.

Diagnostic Workflow

Before altering your protocol, use the diagnostic decision tree below to identify the exact point of failure in your multicomponent reaction.

Troubleshooting Start Low Yield in Pyridine Strecker Reaction? CheckImine Did the imine form quantitatively? Start->CheckImine ImineNo No: Weakly Nucleophilic Amine CheckImine->ImineNo TLC/NMR shows SM ImineYes Yes: Cyanation Step Failure CheckImine->ImineYes Imine observed Sol1 Use Ti(OiPr)4 as Lewis Acid/Dehydrator ImineNo->Sol1 Coord Is the pyridine N coordinating the catalyst? ImineYes->Coord Sol2 Switch to TMSCN + Sc(OTf)3 Coord->Sol2 No poisoning CoordYes Yes: Catalyst Poisoning Coord->CoordYes Reaction stalls Sol3 Increase Catalyst Loading or use Brønsted Acid CoordYes->Sol3

Diagnostic workflow for troubleshooting low-yielding Strecker reactions with pyridine substrates.

Frequently Asked Questions (Troubleshooting)

Q1: Why is imine formation failing with my halogenated 2-aminopyridine?

The Causality: The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. When functionalized with additional electron-withdrawing groups (EWGs) like halogens, the electron density is pulled away from the exocyclic amine[1]. This renders the amine weakly nucleophilic, making the initial attack on the carbonyl carbon highly unfavorable thermodynamically[2]. The Solution: You must force the equilibrium. Abandon one-pot methods and utilize a stoichiometric Lewis acid that doubles as an irreversible water scavenger, such as Titanium(IV) isopropoxide (


). The formation of insoluble 

drives the dehydration step to completion[3].
Q2: My aldehyde is a pyridinecarboxaldehyde. The reaction stalls after adding the Lewis acid. Why?

The Causality: Hard Lewis acids (like


 or 

) have a high affinity for the basic nitrogen atom of the pyridine ring. Instead of activating the carbonyl oxygen, the catalyst coordinates strongly to the pyridine nitrogen, leading to rapid catalyst poisoning and deactivation[1]. The Solution: Switch to a "soft" Lewis acid such as Indium(III) chloride (

) or use a Brønsted acid co-catalyst. Soft Lewis acids are more chemoselective for the imine/carbonyl carbon and are highly tolerant of basic heteroatoms.
Q3: Which cyanide source is optimal for electron-poor substrates?

The Causality: Alkali cyanides (KCN/NaCN) require protic conditions, which can lead to the hydrolysis of unstable electron-deficient imines back to the starting materials. The Solution: Trimethylsilyl cyanide (TMSCN) is vastly superior for these systems[4]. It is soluble in anhydrous aprotic solvents (like DCM) and drives the reaction forward by trapping the intermediate as a stable silylated adduct. Alternatively, acetyl cyanide can be utilized as a less toxic, highly effective surrogate that promotes a tandem acyl-Strecker cascade[5].

Quantitative Data & Catalyst Comparison

To facilitate optimal reaction design, the following table summarizes the causal relationship between specific substrate challenges and the statistically highest-yielding catalytic systems.

Substrate ChallengeRecommended CatalystCyanide SourceSolventTypical Yield Range
Weakly Nucleophilic Aminopyridine

(1.2 eq)
TMSCNDCM75 - 90%
Pyridinecarboxaldehyde (Basic N)

(10 mol%)
TMSCN or KCN

/MeCN
80 - 95%
Highly Electron-Deficient Aldehyde

(5 mol%)
Acetyl CyanideTHF70 - 85%
Sterically Hindered Pyridines

(10 mol%)
TMSCNSolvent-free65 - 80%

Self-Validating Experimental Protocols

Do not rely on arbitrary reaction times. The following protocols are designed as self-validating systems, ensuring that each mechanistic milestone is confirmed before proceeding to the next step.

Protocol A: -Mediated Two-Step Strecker

Best for: Electron-deficient, weakly nucleophilic aminopyridines.

  • Imine Formation: In an oven-dried Schlenk flask under inert atmosphere, dissolve the pyridinecarboxaldehyde (1.0 eq) and the electron-deficient aminopyridine (1.0 eq) in anhydrous DCM (0.2 M).

  • Activation & Dehydration: Add

    
     (1.2 eq) dropwise at room temperature. Stir for 12 hours.
    
    • Self-Validation Check: Remove a 0.1 mL aliquot, evaporate, and run a crude

      
      -NMR. You must observe the disappearance of the aldehyde peak (~10.0 ppm) and the appearance of a sharp imine 
      
      
      
      singlet (~8.4 - 8.8 ppm). Do not proceed until conversion is >95%.
  • Cyanation: Cool the reaction to 0 °C. Slowly add TMSCN (1.5 eq). The silyl group will trap the intermediate, preventing reversibility[4]. Stir for 4 hours, allowing it to warm to room temperature.

  • Quench & Workup: Quench with saturated aqueous

    
    . A thick white precipitate (
    
    
    
    ) will form. Filter through a Celite pad, wash with EtOAc, and concentrate the filtrate for chromatography.
Protocol B: -Catalyzed Aqueous Strecker

Best for: Pyridinecarboxaldehydes with standard amines (avoids catalyst poisoning).

  • Aqueous Assembly: In a round-bottom flask, combine the pyridinecarboxaldehyde (1.0 eq), amine (1.0 eq), and TMSCN (1.2 eq) in a 1:1 mixture of

    
     and MeCN.
    
  • Catalysis: Add

    
     (10 mol%). The soft Lewis acid will selectively activate the transient imine without coordinating irreversibly to the pyridine nitrogen.
    
  • Reaction & Validation: Stir at room temperature for 2-4 hours.

    • Self-Validation Check: As the highly polar starting materials convert to the more lipophilic

      
      -aminonitrile, the product will often precipitate directly out of the aqueous mixture.
      
  • Isolation: Filter the solid product or extract the aqueous layer with diethyl ether, dry over

    
    , and concentrate.
    

Mechanistic Pathway

Understanding the exact sequence of bond-forming events is critical for troubleshooting. The diagram below illustrates the electron flow and intermediate states of the TMSCN-mediated Strecker reaction.

Mechanism A Pyridine Substrates (Aldehyde + Amine) B Lewis Acid (LA) Activation A->B C Nucleophilic Attack B->C D Dehydration [-H2O] C->D E TMSCN Addition D->E LA-Imine F alpha-Aminonitrile Product E->F

Mechanistic pathway of the Lewis acid-catalyzed Strecker reaction utilizing TMSCN.

References

  • Practical synthetic organic chemistry Source: chemistry-chemists.com URL:[Link]

  • Non-Isocyanide-Based Three-Component Reactions: From Strecker to Nowadays Source: SciELO URL:[Link]

  • The Groebke-Blackburn-Bienaymé Reaction Source: PMC (National Institutes of Health) URL:[Link]

  • Multi-Component Copper Catalyzed Methods to Access Highly-Substituted Amine-Bearing Carbon Centers Source: eScholarship.org URL:[Link]

Sources

Optimization

Preventing racemization during hydrolysis of alpha-methyl amino esters

Here is the technical support guide for the hydrolysis of -methyl amino esters. Technical Support Center: Hydrolysis of -Methyl Amino Esters Current Status: Operational Topic: Preventing Racemization & Overcoming Steric...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support guide for the hydrolysis of


-methyl amino esters.

Technical Support Center: Hydrolysis of -Methyl Amino Esters

Current Status: Operational Topic: Preventing Racemization & Overcoming Steric Hindrance Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The Steric-Labile Paradox

Hydrolyzing


-methyl amino esters presents a unique chemical paradox. The presence of the quaternary 

-carbon creates significant steric hindrance , often requiring harsh basic conditions (high temperature, strong base) to effect hydrolysis. However, these same conditions threaten the integrity of the molecule, leading to side reactions or epimerization of adjacent chiral centers.[1]

Crucial Distinction: Unlike standard amino acids, quaternary


-methyl amino acids (e.g., 

-Me-Dopa,

-Me-Phe) lack an acidic

-proton.
Therefore, they cannot racemize via the standard enolization mechanism. If you are observing loss of optical purity, it is likely due to:
  • Oxazolone Formation: If the amine is

    
    -acylated (e.g., 
    
    
    
    -Acetyl,
    
    
    -Benzoyl), cyclization can occur.
  • Epimerization of Adjacent Centers: Harsh conditions affecting chiral centers elsewhere in the peptide/molecule.

  • Retro-Aldol/Elimination: If the side chain contains leaving groups (e.g., Serine/Cysteine analogs).

Diagnostic & Troubleshooting (Q&A)

Q1: "I am using standard NaOH/MeOH hydrolysis, but the reaction is stalled. Should I increase the temperature?"

Status: STOP. Analysis: The


-methyl group blocks the trajectory of the hydroxide ion (nucleophile) attacking the ester carbonyl. Increasing temperature with hydroxide often leads to decomposition before hydrolysis is complete.
Solution:  Switch to a reagent with higher nucleophilicity but lower basicity , or use a smaller nucleophile. See Protocol A (LiOH/

)
.
Q2: "I am detecting racemization, but my amino acid has no -proton. How is this possible?"

Analysis: You are likely working with an


-protected  derivative (amide/carbamate).[2] Under basic conditions, the carbonyl oxygen of the amide attacks the ester carbonyl, forming a 5(4H)-oxazolone  (azlactone) intermediate.
  • While the quaternary center itself cannot invert, the formation of the oxazolone is often reversible and can lead to ring-opening attacks that scramble stereochemistry if other centers are involved or if the conditions force elimination.

  • Check: Is your substrate actually an

    
    -methyl analog (like Alanine) or a true quaternary 
    
    
    
    -methyl amino acid? If it is Alanine, it will racemize via the oxazolone enol.
Q3: "Can I use enzymatic hydrolysis for these hindered substrates?"

Analysis: Yes, but with caveats. Pig Liver Esterase (PLE) is the gold standard. However, PLE is sensitive to the steric bulk of the ester group itself. Methyl esters hydrolyze reasonably well;


-butyl or benzyl esters may not be recognized by the enzyme active site.

Technical Protocols

Protocol A: The "Smart Nucleophile" Method (LiOH / )

Best For: Sterically hindered esters where racemization of adjacent centers is a risk. Mechanism: The hydroperoxide anion (


) is 

50x more nucleophilic than hydroxide (

) due to the alpha-effect, but significantly less basic (

11.6 vs 15.7). This allows hydrolysis at lower temperatures.

Reagents:

  • Substrate (1.0 equiv)

  • 
     (2.0 equiv)
    
  • 
     (30% aq. solution, 4.0 equiv)
    
  • Solvent: THF/Water (3:1)

Step-by-Step:

  • Dissolve the

    
    -methyl amino ester in THF/Water (3:1) at 
    
    
    
    .
  • Add

    
     followed by 
    
    
    
    .
  • Allow to warm to Room Temperature (RT). Monitor via TLC/LC-MS.

    • Note: Reaction typically completes in 1–4 hours, compared to 24+ hours for standard LiOH.

  • Quench: Carefully add saturated

    
     (sodium sulfite) to destroy excess peroxide. Critical Safety Step:  Test for peroxides before concentrating.
    
  • Acidify to pH 3-4 with 1M HCl and extract.

Protocol B: Anhydrous Nucleophilic Cleavage (TMSOK)

Best For: Extremely hindered esters or water-sensitive substrates. Mechanism: Potassium Trimethylsilanolate (TMSOK) acts as a soluble source of


. It attacks the ester methyl group (nucleophilic displacement) rather than the carbonyl, or attacks the carbonyl to form a silyl ester which hydrolyzes instantly on workup.

Reagents:

  • Substrate (1.0 equiv)

  • TMSOK (Potassium trimethylsilanolate) (1.5 – 2.0 equiv)

  • Solvent: Anhydrous THF or

    
    
    

Step-by-Step:

  • Dissolve substrate in anhydrous THF under Nitrogen/Argon.

  • Add TMSOK (solid) in one portion at RT.

  • Stir for 1–6 hours. A precipitate (the potassium salt of the acid) often forms.

  • Workup:

    • Option 1 (Precipitate): Filter the solid, wash with ether, and dissolve in dilute aqueous acid to liberate the free acid.

    • Option 2 (Solution): Dilute with water/buffer and extract.

Protocol C: Enzymatic Resolution (Pig Liver Esterase)

Best For: Mildest possible conditions; resolving racemic mixtures.

Step-by-Step:

  • Suspend ester in 0.1 M Phosphate Buffer (pH 7.0–8.0). Add acetone (up to 10%) if solubility is poor.

  • Add PLE (Pig Liver Esterase) lyophilized powder.

  • pH Stat: The reaction produces acid, dropping the pH. Use an autotitrator to maintain pH 7.5 using 0.1 M NaOH.

  • Stop when 1.0 equiv of base has been consumed (or 0.5 equiv if resolving a racemate).

Mechanistic Visualization

Decision Logic for Hydrolysis Method

The following diagram illustrates the decision process for selecting the correct hydrolysis protocol based on substrate sterics and sensitivity.

HydrolysisLogic Start Start: Alpha-Methyl Amino Ester CheckProt Is the Amine N-Protected? Start->CheckProt CheckSteric Is the Ester Extremely Hindered? (e.g., t-Butyl, adamantyl) CheckProt->CheckSteric No (Free Amine/Boc/Cbz) RiskOx Risk: Oxazolone Formation CheckProt->RiskOx Yes (Acyl/Benzoyl) MethodLiOH Protocol A: LiOH / H2O2 (Alpha-Effect Nucleophile) CheckSteric->MethodLiOH No (Methyl/Ethyl) MethodTMSOK Protocol B: TMSOK (Anhydrous) (Non-aqueous Cleavage) CheckSteric->MethodTMSOK Yes (Very Hindered) RiskOx->MethodLiOH Use Mildest Base MethodPLE Protocol C: Pig Liver Esterase (Biological Mildness) RiskOx->MethodPLE Alternative

Caption: Decision matrix for selecting hydrolysis protocols.


-protected substrates require milder nucleophiles (LiOH/

) to prevent oxazolone-mediated side reactions.
Mechanism of Oxazolone Formation (The Risk Factor)

Even without an


-proton, 

-acyl amino acids can cyclize. This diagram shows the danger zone.

Oxazolone Substrate N-Acyl Alpha-Methyl Amino Ester Intermediate Tetrahedral Intermediate Substrate->Intermediate + Base Base Base (OH-) Oxazolone 5(4H)-Oxazolone (Azlactone) Intermediate->Oxazolone - Alcohol Racemization Racemization? ONLY if Alpha-H exists (Not in Alpha-Me-AA) Oxazolone->Racemization Tautomerization

Caption: Oxazolone formation pathway.[1][2][3][4] Note that for


-methyl amino acids, the final racemization step is blocked due to the lack of an extractable proton at the C4 position.

Comparative Data: Hydrolysis Efficiency

The following table summarizes the efficiency of different methods for sterically hindered esters (based on literature precedents for hindered substrates).

MethodReagent SystemReaction TimeTempRisk of Side ReactionsYield (Typical)
Standard NaOH / MeOH /

24–48 hRefluxHigh (Decomposition)40–60%
Protocol A LiOH /

/ THF
2–6 h

RT
Low (Mild oxidant)85–95%
Protocol B TMSOK / THF1–4 hRTLow (Anhydrous)90–98%
Protocol C Pig Liver Esterase12–72 hpH 7.5Very Low Variable

References

  • Laganis, E. D., & Chenard, B. L. (1984). Metal silanolates: organic soluble equivalents for O-2. Rapid dry hydrolysis of esters and oxidation of aldehydes. Tetrahedron Letters.[5] Link (Establishes TMSOK as a superior reagent for hindered ester hydrolysis).

  • Evans, D. A., et al. (1987). Diastereoselective alkylation of chiral amide enolates. Journal of the American Chemical Society. Link (Discusses the use of LiOH/H2O2 for hydrolyzing hindered chiral auxiliaries without racemization).

  • Ohba, S., et al. (2003). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc.[6] Link (Comparison of non-aqueous hydrolysis methods).

  • Benoiton, N. L. (1983). Oxazolone formation and racemization in peptide synthesis.[1][5] In The Peptides (Vol. 5). Academic Press. (Authoritative source on the mechanism of oxazolone formation in N-protected amino acids).

  • Vinkovic, V., et al. (1992). Application of trimethylsilanolate alkali salts in organic synthesis.[7][8][9] Tetrahedron. (Discusses limitations of TMSOK regarding optical purity in specific sensitive substrates).

Sources

Troubleshooting

Technical Support Center: Enhancing the Solubility of Pyridine Amino Acid Salts in Organic Solvents

Welcome to the technical support center for the solubility enhancement of pyridine amino acid salts. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the solubility enhancement of pyridine amino acid salts. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of dissolving these valuable compounds in organic solvents. Here, we will address common challenges with practical, field-proven insights and troubleshooting strategies to ensure the success of your experiments.

I. Understanding the Challenge: Why is My Pyridine Amino Acid Salt Not Dissolving?

This is often the first and most critical question. The solubility of a salt in any given solvent is a delicate balance between the energy required to break the salt's crystal lattice and the energy released when the individual ions are solvated by the solvent molecules.[1] For pyridine amino acid salts, this interplay is particularly complex due to their dual nature: the ionic character of the salt and the organic, often non-polar, components of the pyridine and amino acid side chains.

FAQ 1: What are the primary factors governing the solubility of my pyridine amino acid salt in organic solvents?

The solubility of your salt is not governed by a single factor, but rather a combination of interacting properties of the salt and the solvent. The principle of "like dissolves like" is a good starting point, meaning polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[2][3][4] However, for salts in organic media, the following factors are critical:

  • Solvent Polarity and Dielectric Constant: Polar solvents can interact with and stabilize the charged ions of the salt through dipole-ion interactions.[5] A solvent's dielectric constant is a measure of its ability to separate ions by reducing the electrostatic forces between them.[5] Solvents with higher dielectric constants are generally more effective at dissolving salts.[1][5]

  • Crystal Lattice Energy: This is the energy holding the ions together in the solid state. Salts with high melting points often have high crystal lattice energies, making them more difficult to dissolve.[6] The size, shape, and charge of the ions all contribute to this energy.[1][7]

  • Counter-ion Properties: The nature of the counter-ion paired with your pyridine amino acid can significantly impact solubility.[6][8][9] Factors such as size, charge distribution, and lipophilicity of the counter-ion play a crucial role.[9]

  • Temperature: For most salts, solubility increases with temperature.[2][3][5] The added thermal energy helps to overcome the crystal lattice energy.[2]

  • pH of the Microenvironment: Since amino acids and pyridine are ionizable, the local pH can affect their charge state and, consequently, their solubility.[3][10][11]

II. Troubleshooting Common Solubility Issues

Here we address specific problems you might be encountering in the lab and provide actionable solutions.

FAQ 2: I'm trying to dissolve my pyridinium amino acid salt in a non-polar solvent like hexane, and it's completely insoluble. What's wrong?

This is expected behavior. Pyridine amino acid salts are ionic compounds. Non-polar solvents like hexane lack the ability to form significant stabilizing interactions (like ion-dipole forces) with the charged ions of the salt.[12] The energy required to break the strong ionic bonds in the crystal lattice of your salt is much greater than the weak van der Waals forces that would be formed between the ions and the non-polar solvent molecules.

Solution Workflow:

  • Assess Solvent Polarity: Switch to a more polar organic solvent. The choice of solvent will depend on the specific properties of your salt and the requirements of your downstream application.

  • Consider a Co-solvent System: If you must use a predominantly non-polar solvent system, introducing a polar co-solvent can dramatically improve solubility.[10][13] Even a small percentage of a polar solvent like methanol or DMF in a non-polar solvent can create a more favorable environment for the salt to dissolve.[10]

Experimental Protocol: Co-solvent Solubility Test

Objective: To determine an effective co-solvent system for your pyridine amino acid salt.

Materials:

  • Your pyridine amino acid salt

  • Primary non-polar solvent (e.g., toluene, dichloromethane)

  • A selection of polar co-solvents (e.g., methanol, ethanol, isopropanol, DMF, DMSO)

  • Vials with magnetic stir bars

  • Magnetic stir plate

  • Analytical balance

Procedure:

  • Weigh a fixed amount of your salt (e.g., 10 mg) into several vials.

  • To the first vial, add a measured volume (e.g., 1 mL) of your primary non-polar solvent.

  • To the subsequent vials, add the same volume of the primary solvent, and then add one of the polar co-solvents dropwise while stirring. Start with a small percentage (e.g., 1-2% v/v) and incrementally increase the amount.

  • Observe the vials for dissolution. Note the co-solvent and the approximate percentage required to achieve complete dissolution.

  • Allow the solutions to stand to check for precipitation over time.

FAQ 3: My salt has poor solubility even in polar aprotic solvents like acetonitrile or acetone. What are my options?

This is a common challenge, especially with salts that have very high crystal lattice energy. Here are several strategies to consider:

1. In-situ Salt Formation: If you are starting with the free base form of your pyridine amino acid, you can form the salt in situ within your reaction mixture.[10] This can sometimes prevent the formation of a highly stable, difficult-to-dissolve crystal lattice.

Experimental Protocol: In-situ Salt Formation for Improved Solubility

Objective: To enhance the solubility of a pyridine amino acid by forming its salt directly in the reaction solvent.

Materials:

  • Pyridine amino acid (free base)

  • Reaction solvent (e.g., dichloromethane, THF)

  • Anhydrous acid solution (e.g., 2M HCl in diethyl ether, or a solution of a suitable organic acid like p-toluenesulfonic acid in the reaction solvent)

  • Reaction vessel

  • Stirring apparatus

  • Ice bath

Procedure:

  • Suspend the pyridine amino acid free base in the chosen reaction solvent in your reaction vessel.

  • Cool the suspension in an ice bath to manage any potential exotherm.

  • Slowly add 1 to 2 equivalents of the acid solution dropwise with continuous stirring. The number of equivalents will depend on whether you want to form the mono- or di-salt.

  • Continue stirring at room temperature. You should observe the suspension clarifying as the more soluble salt is formed.[10]

  • You can then proceed with the addition of your other reagents.

Causality: By forming the salt in the presence of the solvent molecules, you can trap solvent within the crystal lattice or prevent the formation of the most thermodynamically stable (and often least soluble) polymorph.

2. Counter-ion Exchange: The choice of counter-ion has a profound effect on the physicochemical properties of a salt, including its solubility.[6][8][14] If you are working with a salt that has poor solubility (e.g., a chloride or bromide salt), consider exchanging the counter-ion for one that is larger, more lipophilic, or has a more diffuse charge.[9]

Table 1: Influence of Counter-ion on Salt Properties

Counter-ion PropertyEffect on Crystal Lattice EnergyGeneral Impact on Solubility in Organic Solvents
Small, compact (e.g., Cl⁻, Br⁻)HighTends to decrease solubility
Large, bulky (e.g., tosylate, besylate)LowerTends to increase solubility
Lipophilic (e.g., long-chain carboxylates)LowerCan significantly increase solubility in less polar organic solvents

This table provides a general trend; exceptions can occur based on specific ion-pairing interactions.

3. Temperature Adjustment: Increasing the temperature of the solvent can provide the necessary energy to break the crystal lattice of the salt.[2][3][5] This is a simple yet effective method, provided your compound is thermally stable.

4. Particle Size Reduction: Reducing the particle size of your solid salt increases the surface area available for interaction with the solvent, which can increase the rate of dissolution.[15][16] Techniques like micronization can be employed.[16]

FAQ 4: I've managed to dissolve my salt, but it crashes out of solution over time or when I change conditions. How can I prevent this?

This indicates that you have likely formed a supersaturated solution, which is thermodynamically unstable.

Troubleshooting Supersaturation:

  • Identify the Cause: Did the precipitation occur upon cooling? If so, you may need to maintain a higher temperature or find a solvent system where the compound is more soluble at the lower temperature. Did it precipitate after adding another reagent? This could be due to a change in the overall polarity of the solvent system (the common ion effect is less common in organic solvents but can occur).

  • Use of Solubilizing Excipients: In some applications, particularly in drug formulation, polymers or other excipients can be added to the solution to inhibit crystallization and maintain a supersaturated state.

  • Re-evaluate Your Solvent System: The most robust solution is to find a solvent or co-solvent system in which your compound is truly soluble at the desired concentration and conditions, rather than just kinetically trapped in a supersaturated state.

III. Visualizing the Path to Enhanced Solubility

The following diagram illustrates the decision-making process for troubleshooting the solubility of pyridine amino acid salts.

Solubility_Workflow start Start: Poor Solubility of Pyridine Amino Acid Salt check_solvent Is the solvent sufficiently polar? start->check_solvent change_solvent Switch to a more polar solvent (e.g., MeOH, DMF, DMSO) check_solvent->change_solvent No check_temp Is the system at an optimal temperature? check_solvent->check_temp Yes use_cosolvent Introduce a polar co-solvent change_solvent->use_cosolvent Or success Success: Salt is Solubilized change_solvent->success use_cosolvent->success increase_temp Increase temperature (check thermal stability) check_temp->increase_temp No check_counterion Is the counter-ion optimal? check_temp->check_counterion Yes increase_temp->success counterion_exchange Perform counter-ion exchange (e.g., to a larger, more lipophilic ion) check_counterion->counterion_exchange No in_situ Consider in-situ salt formation check_counterion->in_situ Alternative counterion_exchange->success in_situ->success

Caption: A decision-making workflow for troubleshooting poor solubility.

IV. Key Takeaways and Best Practices

  • Systematic Approach: Don't randomly mix solvents. Adopt a systematic approach by starting with an analysis of the properties of your salt and potential solvents.

  • Characterize Your Salt: Ensure you know the exact form of your salt (e.g., free base, mono-salt, di-salt) as this will significantly impact its solubility.

  • Safety First: When working with organic solvents, always use appropriate personal protective equipment and work in a well-ventilated area.

  • Documentation: Keep detailed records of the solvent systems, temperatures, and concentrations you have tried. This will be invaluable for troubleshooting and for the reproducibility of your experiments.

We hope this guide provides you with the necessary tools and insights to overcome the solubility challenges associated with pyridine amino acid salts. For further assistance, please consult the references below or contact your technical support representative.

V. References

  • Vertex AI Search. (2025, December 10). What are the factors influencing the solubility of lead salts in organic solvents?5

  • PubMed. (2012, January 15). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. 8

  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. 17

  • PMC. Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts. 6

  • Benchchem. Overcoming solubility issues with 2-Amino-2-(pyridin-3-yl)acetonitrile in organic solvents. 10

  • Cayman Chemical. Solubility Factors When Choosing a Solvent. 2

  • Wikipedia. Counterion. 9

  • AAT Bioquest. (2024, August 26). What are the factors that influence solubility?3

  • Strategies for improving hydrophobic drugs solubility and bioavailability. 18

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. 11

  • Quora. (2017, August 23). What affects the solubility of salt? Why are there soluble and insoluble salts?1

  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (2023, April 21). 19

  • MDPI. (2021, February 24). Aqueous Solubility of Organic Compounds for Flow Battery Applications: Symmetry and Counter Ion Design to Avoid Low-Solubility Polymorphs. 14

  • BYJU'S. Factors Affecting Solubility. 4

  • Pharma Excipients. (2020, February 26). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. 15

  • ResearchGate. (2025, August 7). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs | Request PDF. 20

  • ResearchGate. Synthesis and non-aqueous solubility of pyridinium ROMs a, Synthesis of...21

  • Chemguide. (2016, April 15). an introduction to amino acids. 12

  • PMC. Drug Solubility: Importance and Enhancement Techniques. 16

  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). 13

  • ACS Publications. (2022, May 27). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K | Journal of Chemical & Engineering Data. 22

  • IJSDR. (2011, January 12). Methods to boost solubility. Link

  • Chemistry Stack Exchange. (2019, December 19). Why is Pyridinium Chlorochromate soluble in organic solvents?7

  • ResearchGate. (A) Structures and solubilities of pyridinium salts in the current...23

  • Chemistry LibreTexts. (2024, March 23). 26.2: Structures of Amino Acids. 24

  • PubMed. (2021, February 23). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. 25

  • Longdom Publishing. (2024, June 14). Solvent Properties of Pyridinium Ionic Liquids. Link

  • Scribd. (2023, August 14). Enhancing Pyridinium Solubility in NRFBs | PDF. 26

  • Technologies to Counter Poor Solubility Issues: A Review. (2013, September 2). 27

  • Pharmaceutical Technology. (2025, March 12). Solving Poor Solubility to Unlock a Drug's Potential. 28

  • Wikipedia. Pyridinium. 29

  • Wikipedia. Pyridine. 30

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. 31

Sources

Reference Data & Comparative Studies

Validation

1H NMR characterization of Methyl 2-(methylamino)-2-(pyridin-4-yl)propanoate

Analytical Comparison Guide: H NMR Structural Validation of Methyl 2-(methylamino)-2-(pyridin-4-yl)propanoate vs. Linear Alternatives Executive Summary In modern drug discovery,

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: H NMR Structural Validation of Methyl 2-(methylamino)-2-(pyridin-4-yl)propanoate vs. Linear Alternatives

Executive Summary

In modern drug discovery, ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-disubstituted quaternary amino acids are highly valued for their ability to restrict conformational flexibility and enhance the metabolic stability of peptide-based therapeutics . Methyl 2-(methylamino)-2-(pyridin-4-yl)propanoate  (the Product) serves as a critical quaternary pharmacophore building block. However, during its synthesis, the formation of linear regioisomers—such as Methyl 2-(methylamino)-3-(pyridin-4-yl)propanoate  (the Alternative)—is a common and problematic synthetic pitfall 1.

Distinguishing between these two scaffolds using standard LC-MS is challenging due to their identical mass and highly similar fragmentation patterns. In this guide, we objectively compare the analytical performance and spectral signatures of the target quaternary reference standard against its linear alternative, demonstrating why high-resolution


H NMR spectroscopy remains the gold standard for definitive structural assignment.

Mechanistic Causality: Decoding the Quaternary Center

As an Application Scientist, it is crucial to understand why these molecules produce different NMR spectra, rather than just memorizing chemical shifts. The fundamental difference lies in the substitution at the


-carbon (C2).

The Quaternary Product: In the target product, C2 is a fully substituted quaternary center. The adjacent methyl group (C3) is isolated from any vicinal protons. According to the


 rule of spin-spin coupling, the lack of adjacent protons (

) dictates that this methyl group will appear as a sharp, uncoupled singlet . Furthermore, the combined electron-withdrawing inductive effects of the ester, the methylamino group, and the pyridin-4-yl ring heavily deshield this methyl group, pushing its chemical shift downfield to approximately 1.75 ppm.

The Linear Alternative: Conversely, the alternative features a standard


 aliphatic backbone. The 

-proton couples with the diastereotopic

-protons (

), resulting in a complex multiplet (typically a triplet) near 3.45 ppm, while the

-protons appear as a doublet around 2.95 ppm.

In both compounds, the


-methylamino group typically resonates as a singlet near 2.35 ppm 2, and the pyridin-4-yl ring presents a classic AA'BB' spin system 3. However, the aliphatic region provides the definitive diagnostic proof of structure.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, the following NMR acquisition protocol employs a self-validating methodology, ensuring that chemical shifts and integrations are internally consistent and reproducible.

Step 1: Sample Preparation and Internal Referencing
  • Dissolution: Dissolve precisely 15.0 mg of the analyte in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS).
    
  • Causality Check: TMS acts as the internal zero-point reference (0.00 ppm), validating the chemical shift axis.

    
     is chosen over polar solvents like DMSO-
    
    
    
    to minimize solvent-induced hydrogen bonding with the secondary amine, which can artificially broaden the N-H signal.
Step 2: High-Resolution Acquisition
  • Setup: Transfer the solution to a 5 mm precision NMR tube and insert it into a 600 MHz NMR spectrometer equipped with a CryoProbe.

  • Temperature Control: Set the probe temperature to exactly 298 K. Reasoning: Temperature stability prevents the chemical shift drift of the exchangeable N-H proton.

  • Parameters: Acquire the 1D

    
    H spectrum using a 30° pulse angle, a relaxation delay (
    
    
    
    ) of 5.0 seconds, and 16 scans.
  • Causality Check: A

    
     of 5 seconds ensures complete longitudinal relaxation (
    
    
    
    ) of all protons. Quaternary methyl groups lack efficient dipole-dipole relaxation pathways compared to
    
    
    groups, resulting in longer
    
    
    times. This delay guarantees that the integration values are strictly quantitative and not artificially reduced by signal saturation.
Step 3: Internal Validation via Exchange
  • Exchange: After the initial acquisition, add 10

    
     of Deuterium Oxide (
    
    
    
    ) to the NMR tube, shake vigorously for 30 seconds, and re-acquire the spectrum.
  • Causality Check: The broad singlet corresponding to the

    
     proton (~2.10 ppm) will undergo rapid isotopic exchange with deuterium (forming N-D). Because the N-D bond is invisible in 
    
    
    
    H NMR, the signal will disappear. This self-validates the assignment of the amine proton and differentiates it from any potential aliphatic impurities.

Comparative Data Presentation

The table below summarizes the quantitative


H NMR data, highlighting the diagnostic differences between the quaternary product and the linear alternative.

Integration Calibration Rule: To validate the system, the integration of the Pyridine H-2/H-6 signal is strictly calibrated to 2.00. In a pure sample of the Product, the


, 

, and Ester

signals must independently integrate to exactly 3.00

0.05.
Proton EnvironmentProduct: Methyl 2-(methylamino)-2-(pyridin-4-yl)propanoateAlternative: Methyl 2-(methylamino)-3-(pyridin-4-yl)propanoateDiagnostic Value
Pyridine H-2, H-6 8.58 ppm (dd,

Hz, 2H)
8.52 ppm (d,

Hz, 2H)
Low (Similar in both)
Pyridine H-3, H-5 7.35 ppm (dd,

Hz, 2H)
7.15 ppm (d,

Hz, 2H)
Low (Similar in both)
Ester

3.72 ppm (s, 3H)3.65 ppm (s, 3H)Low (Similar in both)

-CH
Absent 3.45 ppm (t,

Hz, 1H)
High (Defines linear backbone)

-CH

Absent 2.95 ppm (d,

Hz, 2H)
High (Defines linear backbone)

2.35 ppm (s, 3H)2.38 ppm (s, 3H)Low (Similar in both)

-CH

1.75 ppm (s, 3H) Absent High (Defines quaternary center)
Amine

2.10 ppm (br s, 1H, exchanges with

)
1.80 ppm (br s, 1H, exchanges with

)
Medium (Confirms secondary amine)

Diagnostic Workflow Visualization

G Start Acquire 1H NMR (CDCl3, 600 MHz) CheckAlpha Analyze Aliphatic Region (1.5 - 4.0 ppm) Start->CheckAlpha Decision Is there a 3H singlet ~1.75 ppm? CheckAlpha->Decision ConfirmQuat Confirm: N-CH3 (s, 3H) ~2.35 ppm Ester O-CH3 (s, 3H) ~3.72 ppm Decision->ConfirmQuat Yes (Alpha-CH3 present) ConfirmLin Confirm: alpha-CH (t, 1H) ~3.45 ppm beta-CH2 (d, 2H) ~2.95 ppm Decision->ConfirmLin No (Alpha-CH present) Quaternary Methyl 2-(methylamino)- 2-(pyridin-4-yl)propanoate (Quaternary Product) Linear Methyl 2-(methylamino)- 3-(pyridin-4-yl)propanoate (Linear Alternative) ConfirmQuat->Quaternary ConfirmLin->Linear

Logical 1H NMR workflow for differentiating quaternary and linear propanoate regioisomers.

References

  • Discovery and Characterization of Pyridoxal 5'-Phosphate-Dependent Cycloleucine Synthases | Source: National Institutes of Health (PMC) | 4

  • Identification of Regioisomers in a Series of N-Substituted Pyridin-4-yl Imidazole Derivatives by Regiospecific Synthesis, GC/MS, and 1H NMR | Source: ACS Publications (The Journal of Organic Chemistry) | 1

  • 1H NMR determin

    
    -N-methylamino-l-alanine (l-BMAA) in environmental and biological samples  | Source: Ovid (Toxicon) |2
    
  • Multinuclear 1H, 13C and 15N NMR study of some substituted 2-amino-4-nitropyridines and their N-oxides | Source: National Institutes of Health (PubMed) | 3

Sources

Comparative

A Comparative Guide to HPLC Method Development for the Chiral Separation of Pyridyl Amino Esters

This guide provides a comprehensive framework for developing robust and efficient High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric separation of pyridyl amino esters. As critical chiral building...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for developing robust and efficient High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric separation of pyridyl amino esters. As critical chiral building blocks in modern pharmaceuticals, the stereochemical purity of these compounds is paramount.[1][2] We will move beyond rote protocols to explore the underlying principles of chiral recognition, enabling researchers and drug development professionals to make informed, efficient decisions in method development. This document is structured to provide not just a method, but a strategic approach, grounded in scientific integrity and practical experience.

Pillar 1: The Foundation of Separation - Chiral Recognition Mechanisms

Achieving chiral separation by HPLC relies on the transient formation of diastereomeric complexes between the enantiomers and a chiral selector.[3] This interaction is most effective when multiple points of contact occur simultaneously, a concept famously known as the "three-point interaction rule".[4] For pyridyl amino esters, the key molecular features available for these interactions are the pyridine ring (capable of π-π and dipole-dipole interactions), the amino group (for hydrogen bonding and ionic interactions), and the ester group (for hydrogen bonding and dipole-dipole interactions). The choice of Chiral Stationary Phase (CSP) is therefore the most critical factor in method development, as the CSP's unique chemical structure dictates which interactions can be exploited.[5]

While numerous CSPs exist, polysaccharide-based phases have become the industry standard for initial screening due to their broad applicability and high success rates.[3][6]

  • Polysaccharide-Based CSPs (e.g., Amylose and Cellulose Derivatives): These are the most versatile and widely successful CSPs for a broad range of chiral compounds, including amino esters.[1][7] Their mechanism relies on the complex three-dimensional structure of the derivatized polysaccharide polymer, which forms "chiral pockets" or grooves.[3] Enantiomers fit into these pockets with varying degrees of stability, governed by a combination of hydrogen bonding, π-π interactions, and steric hindrance. The specific derivatives, such as dimethylphenylcarbamate or dichlorophenylcarbamate, alter the electronic and steric properties of these pockets, leading to different selectivities.[1][8]

  • Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin, Vancomycin): These CSPs present a complex, basket-like structure with multiple stereogenic centers and functional groups, allowing for a variety of interactions including ionic, hydrogen bonding, and inclusion complexation.[9][10] They are particularly effective for ionizable compounds like amines and amino acids, making them a strong secondary choice for pyridyl amino esters, especially in reversed-phase or polar organic modes.[11]

Pillar 2: A Systematic Workflow for Method Development

A trial-and-error approach to chiral method development is inefficient. A systematic screening strategy, starting with the highest probability of success, saves time, solvent, and resources.[3][12] The workflow below is designed to logically progress from broad screening to fine optimization.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization Analyte Analyte Characterization (Pyridyl Amino Ester: Basic, Ionizable) CSP_Screen Step 1: CSP Screening (Primary: Polysaccharide CSPs Secondary: Macrocyclic Glycopeptide) Analyte->CSP_Screen MP_Screen Step 2: Mobile Phase Screening (NP, RP, PO Modes) CSP_Screen->MP_Screen Initial_Hit Promising Initial Separation (Rs > 1.0) MP_Screen->Initial_Hit Select Best Condition Optimize_MP Step 3: Optimize Mobile Phase (Modifier Type & %) (Additive Concentration) Initial_Hit->Optimize_MP Optimize_Conditions Step 4: Optimize Conditions (Flow Rate & Temperature) Optimize_MP->Optimize_Conditions Final_Method Final Method (Rs > 1.5, Tf = 0.8-1.5) Optimize_Conditions->Final_Method

Caption: Systematic workflow for chiral HPLC method development.

Experimental Protocol: CSP and Mobile Phase Screening

This protocol outlines the initial screening phase to identify a promising starting point for optimization.

1. Analyte and Sample Preparation:

  • Prepare a stock solution of the racemic pyridyl amino ester at approximately 1 mg/mL in a suitable solvent (e.g., ethanol or isopropanol).
  • Dilute the stock solution with the initial mobile phase to a working concentration of ~50-100 µg/mL.
  • Causality: Using the mobile phase as the sample diluent prevents peak distortion caused by solvent mismatch, which is particularly important in normal-phase chromatography.

2. HPLC System and Columns:

  • System: A standard HPLC or UHPLC system with a UV detector is sufficient.
  • Primary Screening Columns (Polysaccharide):
  • Amylose tris(3,5-dimethylphenylcarbamate) based column (e.g., Chiralpak® AD-H, Lux® Amylose-1)
  • Cellulose tris(3,5-dimethylphenylcarbamate) based column (e.g., Chiralcel® OD-H, Lux® Cellulose-1)
  • Secondary Screening Column (Macrocyclic Glycopeptide):
  • Teicoplanin-based column (e.g., Astec® CHIROBIOTIC® T)
  • Causality: Screening columns with different chiral selectors (amylose vs. cellulose) and from different classes (polysaccharide vs. macrocyclic antibiotic) maximizes the chances of finding a successful separation.[3][9][13]

3. Screening Mobile Phases:

  • Normal Phase (NP):
  • MP A: n-Hexane / Isopropanol (IPA) (90:10, v/v) + 0.1% Diethylamine (DEA)
  • MP B: n-Hexane / Ethanol (EtOH) (90:10, v/v) + 0.1% Diethylamine (DEA)
  • Causality: Pyridyl amino esters are basic compounds. The addition of a basic modifier like DEA is crucial to occupy active sites on the silica surface and prevent undesirable ionic interactions, which lead to severe peak tailing.[4][12][14]
  • Reversed Phase (RP) - for Macrocyclic Glycopeptide CSPs:
  • MP C: Acetonitrile / 20 mM Ammonium Acetate buffer, pH 5.0 (20:80, v/v)
  • Causality: In RP mode, controlling the pH is essential for ionizable analytes. A pH 2 units away from the analyte's pKa generally provides better peak shape.[5]
  • Polar Organic (PO):
  • MP D: Acetonitrile / Methanol (50:50, v/v) + 0.1% DEA

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min (for 4.6 mm ID columns)
  • Column Temperature: 25 °C
  • Detection: UV at a wavelength appropriate for the analyte (e.g., 254 nm).
  • Injection Volume: 5-10 µL

5. Evaluation:

  • Run the racemic standard on each column with each relevant mobile phase.
  • Assess the chromatograms for any signs of separation (peak splitting, shoulders) or baseline resolution.
  • Calculate the resolution (Rs) for any promising separations. A value > 1.0 is a good candidate for optimization.

Pillar 3: Optimization and Troubleshooting

Once an initial separation is achieved, the next step is to refine the method to meet system suitability criteria (typically Resolution (Rs) > 1.5, Tailing Factor (Tf) between 0.8 and 1.5).[12]

  • Mobile Phase Composition: The type and percentage of the organic modifier (alcohol in NP, acetonitrile/methanol in RP) is the most powerful parameter for adjusting selectivity. Systematically vary the percentage of the modifier in 5% increments to find the optimal balance between retention time and resolution.[5]

  • Flow Rate: Chiral separations often benefit from slower flow rates than achiral separations.[5] Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can increase the number of theoretical plates and allow more time for the enantiomers to interact with the CSP, often leading to a significant improvement in resolution.[15]

  • Temperature: Temperature affects the thermodynamics of the chiral recognition process.[5] Exploring a range of temperatures (e.g., 10 °C to 40 °C) is recommended, as both lower and higher temperatures can improve resolution depending on the specific analyte-CSP interaction.[15] Lower temperatures generally enhance selectivity but may increase analysis time and pressure.[15]

G cluster_0 Troubleshooting Workflow Start Problem Identified (e.g., Poor Resolution, Rs < 1.5) Check_MP Adjust Organic Modifier % (e.g., Hex/IPA 95/5 -> 85/15) Start->Check_MP Change_Mod Change Modifier Type (e.g., IPA -> EtOH) Check_MP->Change_Mod If no improvement End Resolution Improved Check_MP->End Success Adjust_Flow Decrease Flow Rate (e.g., 1.0 -> 0.7 mL/min) Change_Mod->Adjust_Flow If no improvement Change_Mod->End Success Vary_Temp Vary Column Temperature (e.g., Screen 15°C, 25°C, 35°C) Adjust_Flow->Vary_Temp If no improvement Adjust_Flow->End Success ReScreen Re-Screen on Different CSP Vary_Temp->ReScreen If still poor Vary_Temp->End Success

Caption: A logical workflow for troubleshooting poor chiral resolution.

Comparative Analysis: Performance Data and Alternative Techniques

Objective data is essential for comparing methodologies. The table below summarizes typical performance for the separation of amino acid esters on various polysaccharide CSPs, demonstrating the high degree of success achievable with this column class.

Table 1: Comparative Performance of Polysaccharide CSPs for Amino Acid Ester Separation Data synthesized from literature to be representative of typical performance.[1][8]

AnalyteChiral Stationary Phase (CSP)Mobile Phase (v/v)Flow Rate (mL/min)Separation Factor (α)Resolution (Rs)
Leucine Ethyl EsterAmylose tris(3,5-dimethylphenylcarbamate)10% IPA in Hexane1.01.273.12
Phenylglycine Ethyl EsterAmylose tris(3,5-dimethylphenylcarbamate)10% IPA in Hexane1.01.682.41
Valine Ethyl EsterAmylose tris(3,5-dimethylphenylcarbamate)10% IPA in Hexane1.01.731.70
Leucine Ethyl EsterCellulose tris(3,5-dimethylphenylcarbamate)10% IPA in Hexane1.01.422.87
Phenylglycine Ethyl EsterCellulose tris(3,5-dimethylphenylcarbamate)10% IPA in Hexane1.01.852.48
Valine Ethyl EsterCellulose tris(3,5-dimethylphenylcarbamate)10% IPA in Hexane1.01.901.71
Comparison with Alternative Methodologies

While HPLC is the workhorse for chiral separations, other techniques offer distinct advantages and should be considered as complementary.

  • Supercritical Fluid Chromatography (SFC): Often called "normal phase on steroids," SFC uses supercritical CO2 as the main mobile phase, offering faster separations and significantly reduced organic solvent consumption.[6][16] For many separations developed on polysaccharide CSPs in normal phase, direct transfer to SFC is possible, resulting in higher throughput. It has become a very popular technique for preparative chiral chromatography.[6]

  • Micellar Electrokinetic Chromatography (MEKC): This capillary electrophoresis-based technique is a powerful tool for separating uncharged or neutral analytes.[17] It uses micelles and a chiral selector (like cyclodextrins) in the running buffer. MEKC offers extremely high efficiency and requires minimal sample and solvent, but it is less amenable to preparative scale-up compared to HPLC and SFC.[17][18]

Conclusion

The successful chiral separation of pyridyl amino esters via HPLC is an achievable goal when a systematic, mechanism-driven approach is employed. The high probability of success with polysaccharide-based CSPs under normal-phase conditions, with the crucial inclusion of a basic additive, makes this the logical starting point for any method development endeavor. By screening a small, diverse set of CSPs and mobile phases, followed by logical optimization of modifier concentration, flow rate, and temperature, a robust and reliable method can be efficiently developed. This guide provides the strategic framework and practical protocols to empower researchers to move beyond trial-and-error and confidently develop methods grounded in sound chromatographic principles.

References

  • Benchchem. Technical Support Center: Optimizing HPLC Mobile Phase for Enantiomer Separation.
  • Adhikari S, Bhandari A, Lee W. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. 2021;65(4):209-217.
  • Ilisz I, Aranyi A, Pataj Z, Péter A. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules. 2024;29(6):1343. Available from: [Link]

  • Jadhav S, Hiremath S, Dr. A. A. Chiral High Performance Liquid Chromatography: Review. IJPPR. 2020;10(4):23-31. Available from: [Link]

  • Daicel Chiral Technologies. CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. 2021. Available from: [Link]

  • Ilisz I, Aranyi A, Pataj Z, Péter A. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. ResearchGate. 2024. Available from: [Link]

  • Ahuja S. A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. 2020. Available from: [Link]

  • Regis Technologies. CHIRAL STATIONARY PHASES - HPLC. Available from: [Link]

  • Benchchem. Application Notes and Protocols for Chiral HPLC Analysis of 1-Amino-2-methyl-4-phenylbutan-2-ol Enantiomers.
  • Schmid MG, Gübitz G. Chiral separation of amino acid esters by micellar electrokinetic chromatography. PubMed. 2001. Available from: [Link]

  • Regis Technologies. Getting Started with Chiral Method Development Part Three: Method Development Optimization. 2023. Available from: [Link]

  • Phenomenex. HPLC Technical Tip: Chiral Method Development. Available from: [Link]

  • Adhikari S, Bhandari A, Lee W. (PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate. 2021. Available from: [Link]

  • I.B.S. Analytical. Chiral HPLC Method Development. Available from: [Link]

  • LCGC International. Application Notes: Chiral. Available from: [Link]

  • Subramanian G. Chiral Separation Techniques. Chemist Library. Available from: [Link]

  • Weiss V. Synthesis and evaluation of chiral stationary phases derived from natural compounds for enantiomer separation. reposiTUm. 2022. Available from: [Link]

  • Microbe Notes. Chiral Chromatography: Principle, Components, Steps, Types, Uses. 2022. Available from: [Link]

  • Analytical Chemistry. Recent Advances in Separation and Analysis of Chiral Compounds. 2023. Available from: [Link]

  • Hagiwara K, et al. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC. 2021. Available from: [Link]

  • Nazareth C, Pereira S. A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. 2020;10(3):77-91. Available from: [Link]

  • Layton S. COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. Repository. Available from: [Link]

  • Element Lab Solutions. HPLC Chiral Columns. Available from: [Link]

  • Ilisz I, et al. High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Amino Acids and a Comparison of Separation Efficiencies on Chirobiotic T and TAG Columns. ResearchGate. 2006. Available from: [Link]

  • Zhang T, et al. Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Available from: [Link]

  • Dúbravková L, et al. HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. 2007. Available from: [Link]

Sources

Validation

High-Sensitivity Amino Acid Profiling: A Comparative Guide to Pyridine-Based Derivatization

Topic: Mass Spectrometry Fragmentation Patterns of Pyridine-Based Amino Acid Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The Cas...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Patterns of Pyridine-Based Amino Acid Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Case for Pyridine Tagging

In the quantitative analysis of amino acids (AAs) and related metabolites, researchers often face a "polarity paradox": native amino acids are too polar for efficient Reversed-Phase LC (RPLC) retention but often lack the proton affinity required for ultra-sensitive ESI-MS detection.

This guide evaluates the performance of N-Alkyl Nicotinic Acid N-Hydroxysuccinimide Esters (Cn-NA-NHS) —specifically the C4-NA (Butyl-Nicotinyl) derivative—against conventional benzoylation and underivatized workflows. By introducing a permanently charged pyridinium moiety, this "product" transforms the fragmentation landscape, shifting from unpredictable charge-directed cleavage to highly specific, charge-remote fragmentation patterns that enhance sensitivity by 6–80 fold .

Mechanistic Comparison: Charge Physics & Fragmentation

The choice of derivatization reagent dictates the ionization mechanism and the subsequent fragmentation pathway.

The Alternatives
  • Underivatized (Native): Relies on the basicity of the amino group. Protonation is pH-dependent. Fragmentation is often dominated by the loss of small neutrals (

    
    , 
    
    
    
    ), leading to non-specific spectra.
  • Benzoyl Chloride (BzCl): Adds a hydrophobic phenyl ring, improving LC retention. However, it lacks a fixed charge. Ionization depends on adduct formation (

    
    , 
    
    
    
    ), and fragmentation often yields a generic benzoyl ion (
    
    
    105), which can be noisy in complex matrices.
The Product: Pyridine-Based (C4-NA)

The C4-NA reagent introduces a quaternary ammonium (pyridinium) group.

  • Ionization: The charge is "pre-formed," eliminating the need for protonation. This results in uniform high ionization efficiency regardless of mobile phase pH.

  • Fragmentation: The fixed charge on the pyridine ring directs fragmentation. The amide bond linking the tag to the amino acid becomes the primary cleavage site, yielding a high-intensity "reporter" ion (the nicotinoyl moiety) or specific internal fragments that retain the side-chain information.

Visualization: Fragmentation Pathway

The following diagram illustrates the distinct fragmentation pathway of a C4-NA derivatized amino acid compared to a standard protonated species.

FragmentationPathway cluster_0 Mechanism of Action Precursor C4-NA Derivatized AA [Fixed Charge] Transition Collision Induced Dissociation (CID) Precursor->Transition ESI Source Reporter Reporter Ion (N-Butyl-Nicotinoyl) [Diagnostic] Transition->Reporter Primary Pathway (Amide Cleavage) Backbone Peptide Backbone Cleavage Transition->Backbone Secondary SideChain Side Chain Specific Loss (e.g., Isobutene for Leu) Transition->SideChain High Energy

Figure 1: Fragmentation pathway of N-alkyl nicotinic acid derivatives. The fixed positive charge directs cleavage to generate a dominant reporter ion while preserving side-chain specific fragments for structural elucidation.

Experimental Protocol: Self-Validating Workflow

This protocol utilizes C4-NA-NHS (N-butyl-nicotinic acid NHS ester) . The reaction is rapid, aqueous-compatible, and self-quenching.

Reagents Required[1][2][3][4][5][6]
  • Derivatization Agent: C4-NA-NHS ester (freshly prepared in anhydrous acetonitrile).

  • Buffer: 0.1 M Sodium Borate (pH 9.0–9.5).

  • Quench/Diluent: 1% Formic Acid in Water.

Step-by-Step Methodology
  • Sample Prep: Aliquot 10 µL of amino acid standard or biological sample (plasma/cell lysate) into a reaction vial.

  • Buffering: Add 70 µL of 0.1 M Sodium Borate Buffer .

    • Why: Ensures the amine is deprotonated (

      
      ) and nucleophilic.
      
  • Reaction: Add 20 µL of C4-NA-NHS reagent . Vortex immediately for 10 seconds.

    • Validation: The solution should remain clear. Turbidity indicates solubility issues (add more ACN).

  • Incubation: Let stand at room temperature for 1 minute .

    • Insight: The reaction kinetics are extremely fast due to the activated NHS ester.

  • Quenching: Add 100 µL of 1% Formic Acid .

    • Why: Acidification stops the reaction and stabilizes the derivative. It also matches the mobile phase conditions for RPLC.

  • Analysis: Inject 1–5 µL directly into the LC-MS/MS system.

Performance Comparison: Data & Metrics

The following table contrasts the performance of the Pyridine-based approach against industry alternatives.

Table 1: Comparative Performance Metrics
FeaturePyridine-Based (C4-NA) Benzoyl Chloride (BzCl) Underivatized (Native)
Ionization Source Fixed Charge (Quaternary N)Adduct Dependent (

,

)
Protonation (

)
Sensitivity (Rel.) 100x (Reference) 10–20x1x
LOD (Typical) 0.2 – 8.0 pg 10 – 50 pg100 – 500 pg
LC Retention High (Hydrophobic Tag)ModeratePoor (Requires HILIC/IP)
Fragmentation Predictable Reporter IonBenzoyl cation (

105)
Non-specific neutral loss
Isomer Separation Enhanced (Leu/Ile resolved)DifficultVery Difficult
Reaction Time 1 minute10–30 minutesN/A
Structural Elucidation: The Leu/Ile Challenge

Distinguishing Leucine (Leu) and Isoleucine (Ile) is a classic MS challenge.[1][2]

  • Native MS: Indistinguishable in standard low-energy CID.

  • Pyridine-Derivatized: The fixed charge facilitates Charge-Remote Fragmentation . At higher collision energies, the C4-NA derivatives exhibit distinct side-chain losses:

    • Leucine: Loss of isopropyl radical or isobutene.

    • Isoleucine: Loss of ethyl radical or butene.

    • Note: While EAD/CTD methods are superior for this, the C4-NA tag enhances the signal of these minor fragments in standard Triple Quadrupole (QqQ) instruments, making differentiation possible without high-end Tribrid systems.

Visualizing the Workflow Efficiency

The integration of derivatization into a high-throughput workflow is critical for drug development.

WorkflowComparison cluster_native Native Analysis cluster_pyridine Pyridine (C4-NA) Workflow N_Step1 Sample Cleanup (SPE/PPT) N_Step2 HILIC Separation (Complex Setup) N_Step1->N_Step2 N_Step3 MS Detection (Low Sensitivity) N_Step2->N_Step3 P_Step1 1-Min Derivatization (In-Vial) P_Step2 RPLC Separation (Robust/Standard) P_Step1->P_Step2 P_Step3 MS Detection (Ultra-High Sensitivity) P_Step2->P_Step3

Figure 2: Workflow efficiency comparison. The Pyridine workflow simplifies chromatography (RPLC vs HILIC) and drastically improves the final detection stage.

References

  • Comparison of Derivatization Methods: Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. Available at: [Link]

  • Nicotinic Acid Protocol & Sensitivity: Enhancement of Amino Acid Detection and Quantification by Electrospray Ionization Mass Spectrometry. ResearchGate. Available at: [Link]

  • Leu/Ile Differentiation: Differentiation of leucine and isoleucine residues in peptides using charge transfer dissociation mass spectrometry (CTD-MS). Wiley Analytical Science. Available at: [Link]

  • Benzoyl Chloride Evaluation: Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis. PubMed Central. Available at: [Link]

  • General Fragmentation Mechanisms: Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution ESI-MS/MS. Scientific Reports.[3] Available at: [Link]

Sources

Comparative

A Comparative Guide to the Crystallographic Landscape of α-Methyl-α-Pyridyl Amino Acids

For researchers, medicinal chemists, and professionals in drug development, the precise three-dimensional architecture of molecular building blocks is paramount. Non-natural, conformationally constrained amino acids are...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the precise three-dimensional architecture of molecular building blocks is paramount. Non-natural, conformationally constrained amino acids are critical tools in designing peptides and peptidomimetics with enhanced stability and specific secondary structures. Among these, α-methyl-α-pyridyl amino acids stand out due to the unique combination of a stereochemically demanding quaternary α-carbon and the versatile coordination and hydrogen bonding capabilities of the pyridyl moiety.

The Structural Significance of α-Methylation and the Pyridyl Group

The introduction of a methyl group at the α-carbon of an amino acid, creating an α,α-disubstituted residue, has profound stereochemical consequences. This substitution sterically restricts the permissible dihedral angles of the peptide backbone, primarily the phi (φ) and psi (ψ) angles, significantly reducing the conformational flexibility of the peptide chain.[1] This constraint strongly favors the adoption of well-defined secondary structures, with α-methylated amino acids being potent promoters of helical conformations, particularly the 3₁₀-helix and the α-helix.[2][3]

The addition of a pyridyl group introduces further complexity and functionality. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor or a coordination site for metal ions.[4] The position of the nitrogen (2-, 3-, or 4-pyridyl) influences the spatial orientation of this functionality, which can in turn affect intermolecular interactions and crystal packing.

Comparative Crystallographic Data

To provide a meaningful comparison, this section presents crystallographic data for well-characterized α,α-disubstituted amino acids that serve as excellent benchmarks for understanding the structural implications of the α-methyl-α-pyridyl scaffold. The primary analogue for comparison is α-aminoisobutyric acid (Aib), the simplest achiral α,α-disubstituted amino acid, known for its strong helix-inducing properties.[5]

Compound Formula Crystal System Space Group Unit Cell Parameters Key Conformational Features CSD/PDB ID
α-Aminoisobutyric Acid (Aib) C₄H₉NO₂MonoclinicC2/ca = 10.59 Å, b = 8.97 Å, c = 11.34 Å, β = 94°Strong preference for helical conformations (φ ≈ ±60°, ψ ≈ ±30°).[2]PDB: 9N45[6]
(R)-α-Methyl-Phenylglycine C₉H₁₁NO₂(Data not explicitly found in free text search)--The phenyl group introduces aromatic interactions, influencing crystal packing.-
(S)-(-)-α-Methylvaline C₆H₁₃NO₂(Data not explicitly found in free text search)--The bulky isopropyl group further restricts conformational freedom.-
α-Methyl-DL-leucine C₇H₁₅NO₂(Data not explicitly found in free text search)--The isobutyl side chain provides hydrophobicity and steric bulk.PubChem CID: 95515[7]

Experimental Protocol: Single-Crystal X-ray Diffraction of α-Methyl-α-Pyridyl Amino Acids

This section provides a detailed, step-by-step methodology for obtaining single-crystal X-ray diffraction data for novel α-methyl-α-pyridyl amino acids. This protocol is a self-validating system, designed to ensure high-quality data suitable for publication and database deposition.

Part 1: Synthesis and Purification

The synthesis of α-methyl-α-pyridyl amino acids can be achieved through various established methods, such as the Strecker synthesis or asymmetric alkylation approaches.[8] Rigorous purification of the synthesized amino acid is crucial for successful crystallization. Recrystallization is a highly effective method for purifying solid organic compounds.[9]

Recrystallization Protocol:

  • Solvent Selection: Identify a suitable solvent system. A good solvent will dissolve the amino acid at an elevated temperature but have low solubility at cooler temperatures.[9] Common solvent systems for amino acids include water, ethanol, or mixtures like ethanol/water or ethyl acetate/hexane.[10]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude amino acid in a minimal amount of the hot solvent to create a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Slow Cooling: Allow the solution to cool slowly to room temperature. Rapid cooling can lead to the formation of small or impure crystals.

  • Crystal Formation: Crystal nucleation may occur spontaneously. If not, it can be induced by scratching the inner surface of the flask with a glass rod or by adding a seed crystal.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[9]

Part 2: Crystal Growth for X-ray Diffraction

Growing single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step.

Vapor Diffusion Method (Hanging Drop):

  • Prepare the Reservoir: In a well of a crystallization plate, add a reservoir solution (typically 500 µL) containing a precipitant.

  • Prepare the Drop: On a siliconized glass coverslip, mix a small volume (e.g., 2 µL) of the purified amino acid solution with an equal volume of the reservoir solution.

  • Seal the Well: Invert the coverslip and place it over the well, sealing it with grease.

  • Equilibration: Over time, water will slowly evaporate from the drop to the reservoir, increasing the concentration of the amino acid in the drop and promoting the growth of single crystals.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Data Analysis & Deposition synthesis Synthesis of α-methyl-α-pyridyl amino acid purification Purification by Recrystallization synthesis->purification crystal_growth Single Crystal Growth (e.g., Vapor Diffusion) purification->crystal_growth data_collection Data Collection (Diffractometer) crystal_growth->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement analysis Analysis of Crystal Structure refinement->analysis deposition Deposition in CSD/PDB analysis->deposition

Caption: Experimental workflow for obtaining X-ray crystallography data.

Part 3: X-ray Data Collection and Structure Determination
  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and exposed to a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Data Processing: The diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Structure Solution: The initial phases of the structure factors are determined using methods like direct methods or Patterson synthesis. This leads to an initial electron density map.

  • Structure Refinement: The atomic model is built into the electron density map and refined using least-squares methods to improve the agreement between the observed and calculated structure factors.

  • Validation and Deposition: The final structure is validated and can be deposited in a public database such as the Cambridge Structural Database (CSD) to obtain a CCDC deposition number.[11][12][13]

Visualization of Molecular Structure Comparison

The following diagram illustrates the key structural features that are compared in a crystallographic analysis of α-methyl-α-pyridyl amino acids and their analogues.

Molecular_Comparison A α-Methyl-α-Pyridyl Amino Acid α-Carbon: Quaternary Side Chain: Pyridyl Group Key Feature: H-bonding, Coordination B α-Aminoisobutyric Acid (Aib) α-Carbon: Quaternary Side Chain: Methyl Group Key Feature: Steric Bulk, Helicity A->B Comparison of Conformational Restriction C α-Methyl-Phenylalanine α-Carbon: Quaternary Side Chain: Benzyl Group Key Feature: Aromatic Stacking A->C Comparison of Aromatic Interactions B->C Comparison of Side Chain Bulk

Caption: Key structural comparisons between α-methyl-α-pyridyl amino acids and analogues.

Conclusion

The incorporation of α-methyl-α-pyridyl amino acids into peptides and other molecules offers exciting possibilities for rational drug design and materials science. While a comprehensive public database of their crystal structures is still emerging, the principles outlined in this guide provide a solid foundation for their structural analysis. By comparing their expected crystallographic features with those of well-understood analogues like α-aminoisobutyric acid, and by following rigorous experimental protocols, researchers can elucidate the precise three-dimensional structures of these valuable building blocks. The continued investigation and deposition of these structures into public databases will be invaluable for advancing our understanding of their structure-function relationships.

References

  • Karle, I. L., & Balaram, P. (1990). Structural characteristics of α-helical peptide molecules containing Aib residues. Biochemistry, 29(28), 6747-6756.
  • Protein Data Bank Japan (PDBj). (n.d.). ChemComp-AIB: ALPHA-AMINOISOBUTYRIC ACID. Retrieved from [Link]

  • Toniolo, C., & Benedetti, E. (1991). The polypeptide 3(10)-helix. Trends in biochemical sciences, 16, 350-353.
  • AIR Unimi. (n.d.). Design and synthesis of α-amino acid and morpholino 'chimera' building-blocks. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • LifeTein. (2025, August 27). Unusual Amino Acids: α-Aminoisobutyric Acid. Retrieved from [Link]

  • PubChem. (n.d.). PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). US5118815A - Method for crystallization of amino acids.
  • Research Data Alliance. (n.d.). CIF (Crystallographic Information Framework). Retrieved from [Link]

  • PubChem. (n.d.). Tyramine. Retrieved from [Link]

  • PubChem. (n.d.). Methyl phenylglycine. Retrieved from [Link]

  • PubChem. (n.d.). alpha-Methyl-DL-leucine. Retrieved from [Link]

  • Loughborough University. (2019, August 20). Single Crystal X-ray Crystallographic Data in CIF format. Retrieved from [Link]

  • GitHub. (n.d.). simonholmes001/pubchem_api. Retrieved from [Link]

  • The University of Manchester. (2018, February 2). CCDC 1581934: Experimental Crystal Structure Determination. Retrieved from [Link]

  • Clemson University. (2023, January 25). CCDC 2040121: Experimental Crystal Structure Determination. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of the non-natural amino acids used in this study. Retrieved from [Link]

  • Maastricht University Library. (n.d.). CSD - Cambridge Structural Database. Retrieved from [Link]

  • Iowa Research Online. (n.d.). CCDC 2439985: Experimental Crystal Structure Determination. Retrieved from [Link]

  • PubChem. (n.d.). (S)-Fmoc-alpha-methyl-phenylglycine. Retrieved from [Link]

  • PennyLane. (2025, May 13). Valine. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylglycine. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of the three α-methyl, α-alkenylglycine units used in this study. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 25). 26.4: Synthesis of Amino Acids. Retrieved from [Link]

Sources

Validation

Comparative Guide: Binding Affinity &amp; SAR of Phenyl vs. Pyridyl Ketamine Analogs

The following guide provides a technical comparison between Phenyl (Ketamine) and Pyridyl (Bioisosteric Analog) arylcyclohexylamines. Executive Summary The "Phenyl-Pyridyl Switch" is a classic strategy in medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical comparison between Phenyl (Ketamine) and Pyridyl (Bioisosteric Analog) arylcyclohexylamines.

Executive Summary

The "Phenyl-Pyridyl Switch" is a classic strategy in medicinal chemistry to improve metabolic stability and solubility while reducing lipophilicity (LogP). In the context of Ketamine (2-(2-chlorophenyl)-2-(methylamino)cyclohexanone) , replacing the phenyl ring with a pyridine moiety represents a strategic effort to modulate N-methyl-D-aspartate (NMDA) receptor affinity and reduce psychotomimetic side effects associated with high lipophilicity.

This guide analyzes the structural and pharmacological implications of this substitution, comparing the standard Phenyl Ketamine against the Pyridyl class, using Tiletamine (thiophene analog) and PCP data as mechanistic anchors where direct pyridyl-ketamine data remains proprietary or theoretical.

Chemical Structure & Properties

The core difference lies in the aromatic ring system attached to the cyclohexanone scaffold.

FeaturePhenyl Ketamine (Standard)2-Pyridyl Analog (Hypothetical/Niche)3-Pyridyl Analog (Hypothetical/Niche)
Structure 2-Chlorophenyl ringPyridine ring (N at ortho)Pyridine ring (N at meta)
Electronic Effect Electron-withdrawing (Cl)Electron-withdrawing (N atom)Electron-withdrawing (N atom)
H-Bonding None (Hydrophobic)H-Bond Acceptor (N lone pair)H-Bond Acceptor (N lone pair)
LogP (Predicted) ~2.8 - 3.1 (High BBB permeability)~1.5 - 2.0 (Lower, potentially less accumulation)~1.5 - 2.0
pKa (Amine) ~7.5Likely lower due to heteroatom proximitySimilar to phenyl
Bioisosteric Rationale (The "Switch")
  • Metabolic Stability: Pyridine rings are generally less prone to oxidative metabolism (CYP450) than phenyl rings, potentially extending half-life.

  • Solubility: The basic nitrogen in the pyridine ring increases water solubility, advantageous for formulation.

  • Selectivity: The pyridine nitrogen offers a "vector" for hydrogen bonding that the phenyl ring lacks, potentially anchoring the molecule differently in the PCP-binding site of the NMDA receptor.

Binding Affinity Analysis (NMDA Receptor)

The following data synthesizes experimental Ki values for Ketamine and its closest heterocyclic analogs to establish a baseline for the Pyridyl comparison.

Table 1: Comparative Binding Affinities (NMDA Receptor - PCP Site)
CompoundAromatic SubstituentKi (nM) [³H-MK-801 Displacement]Functional Potency (IC50)Notes
Ketamine (Racemic) 2-Chlorophenyl650 ± 50 ~1.0 µMStandard dissociative anesthetic.
(S)-Ketamine 2-Chlorophenyl300 ± 30 ~0.5 µMHigher affinity enantiomer.
Phencyclidine (PCP) Phenyl59 ± 4 ~0.2 µMParent scaffold; high affinity leads to psychotoxicity.
Tiletamine 2-Thienyl~500 - 800 Similar to KetamineThiophene isostere; widely used in veterinary medicine.
Pyridyl-PCP (Analog) 2/3/4-Pyridyl> 10,000 (Predicted/Observed in related scaffolds)LowData extrapolated from PCP-SAR studies.

Critical Insight: In arylcyclohexylamines (PCP/Ketamine class), the hydrophobic interaction of the aromatic ring is crucial for binding within the NMDA receptor pore. Replacing the phenyl ring with a more polar pyridine ring often reduces affinity significantly (10-100x fold reduction) unless specific residues (e.g., Tyr/Trp in the pore) can H-bond with the pyridine nitrogen.

Note: While direct Ki data for "2-pyridyl-ketamine" is rare in public literature, the loss of affinity seen in Pyridyl-PCP analogs suggests the Pyridyl-Ketamine analog would be a weaker antagonist, potentially serving as a "low-affinity" modulator with a better safety profile.

Structure-Activity Relationship (SAR) Logic

The position of the nitrogen in the pyridine ring is the determinant factor for binding success.[1]

Mechanism of Action Diagram

The following diagram illustrates the steric and electronic clashes predicted when switching from Phenyl to Pyridyl.

SAR_Logic Ketamine Phenyl Ketamine (High Affinity) BindingSite NMDA Receptor Pore (Hydrophobic Pocket) Ketamine->BindingSite Hydrophobic Interaction Pyridyl_2 2-Pyridyl Analog (Ortho-N) Effect_2 Steric/Electronic Repulsion (Lone Pair Clash) Pyridyl_2->Effect_2 N-atom position Pyridyl_3 3-Pyridyl Analog (Meta-N) Effect_3 Retained Geometry (Better Fit) Pyridyl_3->Effect_3 N-atom position Effect_2->BindingSite Reduced Affinity (Ki > 5000 nM) Effect_3->BindingSite Moderate Affinity (Ki ~ 1000-2000 nM)

Caption: SAR logic flow demonstrating why 3-pyridyl analogs are predicted to retain better affinity than 2-pyridyl analogs due to steric interference at the ortho position.

Key SAR Takeaways:
  • 2-Pyridyl (Ortho): The nitrogen lone pair at the ortho position may clash with the carbonyl oxygen of the cyclohexanone ring or the receptor wall, destabilizing the bioactive conformation.

  • 3-Pyridyl (Meta): This is the most promising substitution. It mimics the electron-withdrawing effect of the 2-chloro group in ketamine (inductive effect) without the steric bulk, potentially maintaining moderate affinity.

  • Basicity: The pyridine ring makes the molecule less lipophilic. Since the NMDA pore is hydrophobic, this generally decreases potency but may improve "trapping" kinetics, altering the clinical duration of action.

Experimental Protocols

To validate these affinities in your own lab, follow this standardized radioligand binding protocol.

Protocol: Radioligand Displacement Assay (NMDA)

Objective: Determine Ki values of Pyridyl analogs vs. [³H]-MK-801.

  • Membrane Preparation:

    • Homogenize rat forebrain tissue in 50 mM Tris-HCl (pH 7.4).

    • Centrifuge at 48,000 x g for 20 min; wash pellets 3x to remove endogenous glutamate/glycine.

  • Incubation:

    • Ligand: 5 nM [³H]-MK-801.

    • Buffer: 5 mM Tris-HCl + 10 µM Glutamate + 10 µM Glycine (required to open the channel).

    • Test Compounds: Incubate Ketamine (Control) and Pyridyl analogs at concentrations

      
       to 
      
      
      
      M.
    • Time: 2 hours at 25°C (Equilibrium is slow for channel blockers).

  • Filtration:

    • Rapidly filter through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding).

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate IC50 using non-linear regression.

    • Convert to Ki using the Cheng-Prusoff equation :

      
      [2]
      

Synthesis Workflow (Adapted)

Since Pyridyl-Ketamines are not commercially standard, they must be synthesized via the Grignard-Nitrile rearrangement or the Neber rearrangement .

Synthesis_Workflow Start Start: 2-Bromopyridine (or 3-Bromopyridine) Step1 Grignard Formation (iPrMgCl or Mg) Start->Step1 Step2 Reaction with Cyclopentylnitrile Step1->Step2 Intermediate Pyridyl-Cyclopentyl Ketone Step2->Intermediate Step3 Alpha-Bromination (Br2 / AcOH) Intermediate->Step3 Step4 Imine Formation (MeNH2) Step3->Step4 Final Thermal Rearrangement (180°C) -> Pyridyl Ketamine Step4->Final

Caption: Adapted synthesis route for Pyridyl-Ketamine analogs replacing the standard chlorobenzonitrile with a pyridyl-Grignard precursor.

Conclusion & Recommendations

  • Potency: Expect Pyridyl analogs to be less potent (higher Ki) than Phenyl Ketamine due to the loss of hydrophobic pi-stacking interactions in the NMDA pore.

  • Utility: These analogs are likely not candidates for high-potency anesthetics but are excellent candidates for rapid-acting antidepressants with reduced abuse potential (lower psychotomimetic burden due to reduced NMDAR occupancy).

  • Design Tip: Focus on the 3-pyridyl isomer. The 2-pyridyl is likely to be inactive due to steric clash, and the 4-pyridyl may be too polar to cross the BBB effectively.

References

  • Roth, B. L., et al. (2013). The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor. PLoS ONE. Link

  • Lodge, D., & Mercier, M. S. (2015). Ketamine and Phencyclidine: The Good, the Bad and the Unexpected. British Journal of Pharmacology. Link

  • Pennington, L. D., & Moustakas, D. T. (2017). The Necessary Nitrogen Atom: A Versatile High-Impact Design Element for Multiparameter Optimization. Journal of Medicinal Chemistry. (Discusses Phenyl-Pyridyl Switch).[3] Link

  • BindingDB . Affinity Data for 2-(2-chlorophenyl)-2-(methylamino)cyclohexanone. Link

Sources

Comparative

Spectroscopic Profiling: Distinguishing Pyridine and Ester Moieties in Drug Candidates

Topic: Infrared spectroscopy (IR) bands for pyridine and ester functional groups Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary In pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Infrared spectroscopy (IR) bands for pyridine and ester functional groups Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In pharmaceutical development, the pyridine ring and the ester linkage are ubiquitous pharmacophores. Pyridine serves as a critical hydrogen-bond acceptor in kinase inhibitors, while ester groups often function as prodrug moieties to enhance bioavailability. Rapidly distinguishing these groups during synthesis or stability testing is a core competency for analytical scientists.

This guide provides a technical comparison of the Infrared (IR) spectral signatures of pyridine and ester functionalities. Unlike generic textbooks, we focus on the causality of vibrational modes, the interference patterns in complex matrices, and self-validating acquisition protocols.

Fundamental Principles: The Causality of Vibration

To interpret IR data accurately, one must understand the mechanical origins of the bands.

  • The Ester Moiety (Dipole-Driven Intensity): The ester functional group contains a carbonyl (C=O) and an ether-like linkage (C-O-C). The C=O bond is highly polarized, resulting in a large change in dipole moment during stretching.[1] This produces the strongest band in the spectrum, typically termed the "cardinal peak."

    • Mechanism:

      
       hybridization creates a stiff double bond (high 
      
      
      
      force constant), pushing the frequency above 1700 cm⁻¹.
  • The Pyridine Ring (Symmetry-Driven Complexity): Pyridine is isoelectronic with benzene but lacks its high symmetry (

    
    ). This reduction in symmetry makes vibrational modes that are "forbidden" in benzene (IR inactive) become active  in pyridine.
    
    • Mechanism: The electronegative nitrogen atom distorts the electron cloud, creating a permanent dipole. This allows the "ring breathing" and "quadrant stretching" modes to absorb IR radiation strongly, unlike the weak overtone bands seen in unsubstituted benzene.

Comparative Spectral Atlas

The following data synthesizes characteristic bands. Note that "Intensity" is relative to the strongest peak in the spectrum (usually C=O for esters).

Table 1: Diagnostic Bands for Esters (R-CO-OR')
Vibrational ModeFrequency (cm⁻¹)IntensityCausality & Notes
C=O[2] Stretch 1735 – 1750 Very StrongPrimary Identifier. Saturated aliphatic esters.
Conjugated C=O1715 – 1730Very StrongLowers frequency due to resonance (single-bond character). Common in benzoates/nicotinates.
C-C(=O)-O Stretch 1160 – 1210 Strong"Acyl-oxygen" stretch. Often coupled with C-C skeletal vibrations.
O-C-C Stretch 1000 – 1100 Strong"Alkyl-oxygen" stretch. Varies heavily with the alcohol portion (primary vs. tertiary).
Table 2: Diagnostic Bands for Pyridine (Heterocyclic Aromatic)
Vibrational ModeFrequency (cm⁻¹)IntensityCausality & Notes
C-H Stretch 3000 – 3100 Medium

C-H bonds. Distinguishes from aliphatic alkyl chains (<3000 cm⁻¹).[3][4]
Ring Stretch (

)
1590 – 1600 VariableC=C/C=N quadrant stretch. Often overlaps with benzene rings.
Ring Stretch (

)
1570 – 1580 MediumDiagnostic. Often weak in benzene but intensified in pyridine by the N-atom.
Ring Stretch (

)
1470 – 1485 StrongSemicircle stretching. A reliable marker for heteroaromatics.
Ring Breathing 990 – 1010 Medium/SharpSymmetric ring expansion. Very sensitive to substitution at the 2-position.
C-H Deformation 700 – 800 StrongOut-of-plane (OOP) bending. Position indicates substitution pattern (ortho/meta/para).

Critical Analysis: The "Overlap Zones"

When analyzing a drug candidate containing both groups (e.g., a nicotinate ester), blind reliance on peak tables fails. You must analyze the interaction effects.

The Conjugation Trap

If the ester is directly attached to the pyridine ring (e.g., Ethyl Nicotinate), the pyridine ring acts as an electron sink.

  • Effect: The ester C=O bond order decreases slightly due to resonance, shifting the peak from ~1740 cm⁻¹ down to 1720–1725 cm⁻¹ .

  • Differentiation: Do not confuse this with a ketone (usually ~1715 cm⁻¹). Check for the accompanying C-O stretches (1100–1300 cm⁻¹) to confirm the ester.

The 1000–1300 cm⁻¹ Battlefield

This region is the "Fingerprint Region" where both groups compete.

  • Conflict: The Ester C-O stretches (strong, broad) often mask the Pyridine Ring Breathing (~1000 cm⁻¹, sharp).

  • Resolution Strategy: Look for the 1570 cm⁻¹ pyridine band . Esters have no absorption here. If the 1570 band is present, the pyridine ring is confirmed, regardless of the fingerprint chaos.

Experimental Protocol: Self-Validating Acquisition

For pharmaceutical intermediates, Attenuated Total Reflectance (ATR) is the industry standard due to minimal sample prep. However, poor contact can yield misleading data.

Workflow: High-Fidelity ATR Acquisition

Equipment: FT-IR Spectrometer with Diamond/ZnSe ATR Crystal. Resolution: 4 cm⁻¹. Scans: 32 (Screening) or 64 (Publication).

  • System Validation (The "Zero" State):

    • Clean crystal with isopropanol.

    • Collect background spectrum (Air). Acceptance Criteria: No peaks >0.5% T in 2800–3000 cm⁻¹ (Hydrocarbon contamination) or 1600–1700 cm⁻¹ (Residual solvent/water).

  • Sample Deposition:

    • Solids: Place ~5 mg of powder. Apply pressure using the anvil until the "Energy Meter" or "Force Gauge" reaches the optimal zone (usually green).

    • Why? Insufficient pressure creates an "air gap," resulting in weak bands and high noise, specifically distorting the C-H region.

  • Acquisition & Internal Check:

    • Collect the sample spectrum.[5]

    • The 3000 cm⁻¹ Check: Zoom into 2800–3100 cm⁻¹.

      • If peaks are "choppy" or baseline is tilted

        
         Poor contact. Action:  Clean and re-clamp with higher pressure.
        
      • If C=O peak is "flat-topped" (absorbance > 1.5)

        
         Detector saturation. Action:  This is rare in ATR, but if seen, switch to Transmission (KBr pellet) mode.
        
  • Post-Run Cleaning:

    • Wipe with ethanol. Run a "monitor scan" to ensure no carryover (critical for sticky esters).

Visualization of Logic & Workflow[6]

Diagram 1: Spectral Interpretation Decision Tree

This logic flow guides the researcher in determining if a sample contains a Pyridine, an Ester, or both.

SpectralLogic Start Start: Analyze Spectrum (1800 - 600 cm⁻¹) CheckCO Check 1700-1750 cm⁻¹ (Strong Band?) Start->CheckCO HasEster Possible Ester Group CheckCO->HasEster Yes NoEster No Ester (or Ketone/Aldehyde) CheckCO->NoEster No CheckCO_Type Check 1000-1300 cm⁻¹ (Two Strong Bands?) HasEster->CheckCO_Type CheckPyridine Check 1570-1600 cm⁻¹ (Medium/Sharp Bands?) NoEster->CheckPyridine ConfirmEster CONFIRMED: Ester CheckCO_Type->ConfirmEster Yes (C-O Stretch) ConfirmEster->CheckPyridine CheckBreathing Check ~1000 cm⁻¹ (Sharp Band?) CheckPyridine->CheckBreathing Yes ConfirmPyridine CONFIRMED: Pyridine CheckBreathing->ConfirmPyridine Yes DualSystem Dual System: Pyridine + Ester ConfirmPyridine->DualSystem If Ester also confirmed

Caption: Logical workflow for distinguishing Ester and Pyridine moieties based on hierarchical spectral feature analysis.

Diagram 2: Experimental Workflow (ATR Method)

ATRWorkflow Clean 1. Solvent Clean (Isopropanol) Background 2. Background Scan (Air Reference) Clean->Background Load 3. Load Sample (Solid/Liquid) Background->Load Press 4. Apply Pressure (Force Gauge Green) Load->Press Acquire 5. Acquire Spectrum (32 Scans, 4cm⁻¹) Press->Acquire QC 6. QC Check (Baseline/Noise) Acquire->QC QC->Clean Pass QC->Press Fail (Low Intensity)

Caption: Step-by-step ATR acquisition protocol ensuring high signal-to-noise ratio and reproducibility.

References

  • NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of Pyridine. National Institute of Standards and Technology. [Link]

  • NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of Ethyl Acetate. National Institute of Standards and Technology. [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd. [Link] (Note: Link to authoritative educational resource).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (Standard reference text for organic spectroscopy).

Sources

Validation

Determination of absolute configuration of 2-(pyridin-4-yl)propanoate enantiomers

Executive Summary For drug development professionals working with 2-(pyridin-4-yl)propanoate (and related -heteroaryl propionic acids), determining the absolute configuration ( vs. ) is a critical milestone.[1] This moie...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals working with 2-(pyridin-4-yl)propanoate (and related


-heteroaryl propionic acids), determining the absolute configuration (

vs.

) is a critical milestone.[1] This moiety serves as a pharmacophore in various kinase inhibitors and GPCR ligands.

While Single Crystal X-Ray Diffraction (SC-XRD) remains the regulatory "gold standard," it is often bottlenecked by the physical state of the sample (often an oil or amorphous solid). Vibrational Circular Dichroism (VCD) has emerged as the premier solution-phase alternative, offering rapid determination without crystallization.[2] Chiral Derivatization (NMR) remains a viable bench-top option but carries specific risks due to the basicity of the pyridine ring.

This guide objectively compares these three methodologies, providing experimental protocols and decision-making frameworks to ensure stereochemical integrity.

Part 1: Comparative Analysis Matrix

The following table summarizes the operational parameters for each method when applied specifically to pyridine-substituted propionates.

FeatureMethod A: SC-XRD (Salt) Method B: VCD / DFT Method C: Chiral NMR
Primary Requirement Single Crystal (via salt formation)Solution (~5-10 mg/mL)Chiral Derivatizing Agent
Physical State Must be Crystalline SolidLiquid, Oil, or SolidSoluble Liquid/Solid
Time to Result 1–4 Weeks (growing crystals)24–48 Hours (calc + measure)4–8 Hours (synthesis + NMR)
Confidence Level Absolute (100%) Very High (>95%)Moderate to High (Risk of error)
Sample Recovery Yes (after neutralization)Yes (Non-destructive)No (Chemical modification)
Specific Risk Pyridine may not crystallize wellConformational flexibilityPyridine N interferes with shift
Cost High (instrument/time)Moderate (software/instrument)Low (reagents)

Part 2: Decision Framework

The choice of method should be dictated by sample state and available resources.[3]

DecisionTree Start Start: Unknown Enantiomer (Oil or Amorphous Solid) IsCrystalline Does it crystallize spontaneously? Start->IsCrystalline CanFormSalt Can you form a salt (e.g., w/ Tartaric Acid)? IsCrystalline->CanFormSalt No XRD Method A: SC-XRD (Gold Standard) IsCrystalline->XRD Yes CanFormSalt->XRD Yes (Crystals grown) VCD_Check Is VCD available? CanFormSalt->VCD_Check No (Remains oil) VCD Method B: VCD Spectroscopy (Recommended for Oils) VCD_Check->VCD Yes Deriv Method C: Chiral NMR (Mosher/CSA) VCD_Check->Deriv No

Figure 1: Strategic workflow for assigning absolute configuration of 2-(pyridin-4-yl)propanoate.

Part 3: Deep Dive & Protocols

Method A: Single Crystal X-Ray Diffraction (The Gold Standard)

Best for: Final regulatory submission or reference standard generation.

Because 2-(pyridin-4-yl)propanoate often exists as an oil or low-melting solid, direct X-ray is difficult. The Expertise here lies in exploiting the basicity of the pyridine nitrogen (


) to form a diastereomeric salt.

Protocol: Diastereomeric Salt Formation

  • Reagents: Use a chiral acid with a known configuration. L-(+)-Tartaric acid or D-(-)-Malic acid are excellent choices as they readily protonate the pyridine nitrogen.

  • Mixing: Dissolve 0.1 mmol of the substrate in minimal ethanol. Add 1.0 equivalent of the chiral acid dissolved in ethanol.

  • Crystallization: Allow slow evaporation or vapor diffusion with diethyl ether.

  • Analysis: Perform SC-XRD. The known configuration of the tartrate/malate anion acts as the internal reference.

    • Note: If using heavy atoms (e.g., co-crystallizing with a brominated chiral acid), you can use Anomalous Dispersion (Bijvoet analysis) for independent verification [1].

Method B: VCD Spectroscopy (The Modern Standard)

Best for: Rapid determination of oils/liquids and conformational analysis.

VCD measures the differential absorption of left vs. right circularly polarized infrared light (


).[1][2][4] Unlike electronic CD (UV range), VCD probes the vibrational manifold, providing a "fingerprint" that is highly sensitive to the 3D arrangement of atoms.

Scientific Rationale: For 2-arylpropionates, the carbonyl stretching region (~1700-1750 cm⁻¹) and the C-H bending modes of the chiral center are diagnostic. The pyridine ring modes will also exhibit specific VCD signs depending on the configuration.

Protocol:

  • Sample Prep: Dissolve ~5-10 mg of the sample in

    
     or 
    
    
    
    (deuterated solvents minimize IR background). Concentration: ~0.1 M.
  • Measurement: Acquire VCD and IR spectra simultaneously (typically 4 cm⁻¹ resolution, 2-4 hour accumulation) using a commercial VCD spectrometer (e.g., BioTools or JASCO) [2].

  • Calculation (DFT):

    • Perform a conformational search (Molecular Mechanics) to find low-energy conformers.

    • Optimize geometry using DFT (B3LYP/6-31G* or equivalent).

    • Calculate vibrational frequencies and rotational strengths.

  • Assignment: Compare the Boltzmann-weighted calculated spectrum with the experimental spectrum.

    • Criterion: Look for sign agreement in key bands (C=O stretch, ring deformations). If the experimental spectrum matches the calculated (

      
      )-enantiomer, the sample is (
      
      
      
      ). If it is the mirror image, it is (
      
      
      ).

VCD_Workflow Sample Experimental Sample (Solution in CDCl3) Measure Measure VCD Spectrum Sample->Measure Compare Compare Exp vs Calc Measure->Compare Model Build 3D Model (e.g., S-enantiomer) Confs Conformational Search (Identify Rotamers) Model->Confs DFT DFT Calculation (Geometry + Freq) Confs->DFT DFT->Compare Result Assign Config (Match or Mirror) Compare->Result

Figure 2: VCD Workflow combining experimental data with computational modeling.

Method C: Chiral Derivatization (NMR)

Best for: Labs without VCD/XRD access. Warning: The pyridine nitrogen can interfere with standard protocols.

Standard Mosher's method (using MTPA-Cl) creates diastereomeric esters/amides. However, the pyridine nitrogen is basic and can:

  • React with the acid chloride reagent.

  • Change protonation state during NMR, shifting peaks unpredictably.

Modified Protocol (CSA Method): Instead of covalent derivatization, use a Chiral Solvating Agent (CSA) .

  • Agent: Use (R)-(+)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BNP) or similar chiral phosphoric acids. These form precise ion-paired complexes with the basic pyridine nitrogen.

  • NMR: Dissolve substrate and CSA (1:1 to 1:2 ratio) in

    
    .
    
  • Analysis: Observe the chemical shift splitting (

    
    ) of the 
    
    
    
    -methyl doublet or the pyridine protons. Compare with a racemic standard to identify the split, then use literature models for 2-arylpropionates to assign
    
    
    based on the direction of the shift [3].

References

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Stephens, P. J., et al. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery.[2][5] American Laboratory. Link

  • Seco, J. M., Quinoa, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17-118. Link

  • He, Y., et al. (2011). Determination of Absolute Configuration of Chiral Molecules using VCD. Spectroscopy Europe. Link

Sources

Comparative

Purity Analysis of Research Grade Methyl 2-(methylamino)-2-(pyridin-4-yl)propanoate

This guide outlines the purity analysis framework for Methyl 2-(methylamino)-2-(pyridin-4-yl)propanoate , a specialized quaternary amino acid ester often used as a scaffold in the synthesis of Tyrosine Kinase Inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the purity analysis framework for Methyl 2-(methylamino)-2-(pyridin-4-yl)propanoate , a specialized quaternary amino acid ester often used as a scaffold in the synthesis of Tyrosine Kinase Inhibitors (TKIs) and other heterocyclic pharmaceutical agents.[1]

Due to the presence of a basic pyridine ring, a secondary amine, and a hydrolytically sensitive ester, this molecule presents unique analytical challenges. This guide compares the Research Grade (>98%) product against lower-grade alternatives and details the specific methodologies required to validate its quality.

Executive Summary: The Necessity of Research Grade

In drug discovery, the use of "Technical Grade" or "Crude" intermediates often leads to assay interference or synthetic failure. For Methyl 2-(methylamino)-2-(pyridin-4-yl)propanoate , the difference lies not just in the percentage of purity, but in the nature of the impurities.[1]

Comparative Performance: Research Grade vs. Technical Grade

The following table contrasts the specifications of Research Grade material against typical Technical Grade alternatives found in the market.

FeatureResearch Grade (Recommended) Technical/Crude Grade (Alternative) Impact on Application
Purity (HPLC) ≥ 98.0% ~90–95%Lower purity leads to stoichiometric errors in coupling reactions.[1]
Free Acid Content < 0.5% 2–5%High acid content poisons metal catalysts (e.g., Pd, Cu) used in cross-coupling.[1]
Water Content (KF) < 0.5% > 1.0%Promotes ester hydrolysis during storage.[1]
Pyridine N-Oxide Not Detectable 1–3%Common oxidation byproduct; alters biological binding affinity.[1]
Metal Impurities < 10 ppm UndefinedCritical for biological screening to prevent false positives in enzyme assays.[1]

Analytical Challenges & Strategy

This molecule contains three functional motifs that complicate analysis:

  • Pyridine Ring: Highly basic.[1][2] Causes severe peak tailing on standard C18 HPLC columns due to interaction with residual silanols.[1]

  • Secondary Amine: Prone to oxidation and interaction with electrophiles.[1]

  • Quaternary Center: Steric hindrance stabilizes the molecule but makes impurity separation (like regioisomers) difficult.[1]

Core Directive: To validate Research Grade status, a single method is insufficient. We employ a Dual-Validation System :

  • Method A (HPLC-UV-MS): For separating and identifying trace organic impurities.[1]

  • Method B (qNMR): For absolute purity determination and solvent quantification.[1]

Method A: High-Performance Liquid Chromatography (HPLC-UV-MS)

The "Workhorse" Method for Impurity Profiling[1]

This protocol uses a "Base-Deactivated" stationary phase and controlled pH to ensure sharp peak shapes for the pyridine moiety.[1]

Experimental Protocol
  • Instrument: UHPLC coupled with DAD (UV) and Single Quad MS (ESI+).[1]

  • Column: Waters XBridge C18 (or equivalent high-pH stable column), 150 x 4.6 mm, 3.5 µm.[1]

    • Reasoning: High pH suppresses protonation of the pyridine/amine, rendering the molecule neutral and improving retention and peak shape.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10.0).[1]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Column Temp: 30°C.

  • Detection: UV @ 254 nm (Pyridine

    
    ) and MS (ESI+, Scan 100–600 m/z).[1]
    

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 5% Equilibration
10.0 60% Linear Gradient (Elution of Main Peak)
12.0 95% Wash (Elution of dimers/oligomers)
15.0 95% Hold

| 15.1 | 5% | Re-equilibration |[1]

Data Interpretation[1][4][5][6]
  • Main Peak: Expect elution at ~6–8 min.[1]

  • Impurity 1 (Hydrolysis Product): 2-(methylamino)-2-(pyridin-4-yl)propanoic acid.[1] Elutes earlier (more polar).

  • Impurity 2 (N-Oxide): Pyridine-N-oxide derivative.[1] Elutes slightly earlier than the parent.

  • Acceptance Criteria: Main peak area > 98.0%. No single impurity > 0.5%.[1]

Method B: Quantitative NMR (qNMR)

The "Truth" Method for Absolute Purity[1]

HPLC can be misleading if impurities do not absorb UV light (e.g., residual solvents, inorganic salts).[1] qNMR provides a direct molar ratio.[1]

Experimental Protocol
  • Solvent: DMSO-d6 (99.9% D).

    • Note: Avoid CDCl3 as traces of HCl in chloroform can protonate the pyridine, shifting peaks and broadening signals.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).[1]

    • Reasoning: High purity, non-volatile, and distinct singlet at ~6.3 ppm (does not overlap with pyridine or methyl signals).[1]

  • Sample Prep: Weigh exactly ~10 mg of Sample and ~5 mg of IS into a vial. Dissolve in 0.6 mL DMSO-d6.

  • Acquisition: 1H-NMR (400 MHz or higher).

    • Pulse angle: 90°.[1]

    • Relaxation delay (d1): 60 seconds (Critical for full relaxation of quaternary carbons/protons).[1]

    • Scans: 16–32.[1]

Calculation


Where 

= Integral area,

= Number of protons,

= Molecular weight,

= Weight (mg),

= Purity of standard.[1][3][4][5][6][7][8][9][10][11][12]

Target Signals:

  • Pyridine Ring: Two doublets (AA'BB' system) at ~8.5 ppm and ~7.4 ppm.[1]

  • Ester Methyl: Singlet at ~3.6 ppm.[1]

  • N-Methyl: Singlet at ~2.2 ppm.[1]

  • C-Methyl: Singlet at ~1.5 ppm.[1]

Visualizing the Analytical Workflow

The following diagram illustrates the decision tree for validating the Research Grade material.

PurityAnalysis Sample Raw Sample (Methyl 2-(methylamino)-2-(pyridin-4-yl)propanoate) Visual Visual Inspection (Color/State) Sample->Visual Solubility Solubility Check (DMSO/MeOH) Visual->Solubility HPLC Method A: HPLC-UV-MS (Impurity Profiling) Solubility->HPLC Dilute qNMR Method B: qNMR (Absolute Purity) Solubility->qNMR Dissolve d6-DMSO Decision Data Correlation HPLC->Decision Area % qNMR->Decision Wt % Pass CERTIFIED RESEARCH GRADE (>98%) Decision->Pass Consistent Fail REJECT / RE-PURIFY (<98% or High Water) Decision->Fail Discrepancy

Caption: Integrated analytical workflow ensuring cross-validation between chromatographic and spectroscopic methods.

Understanding Impurity Pathways

Degradation of this molecule occurs primarily through hydrolysis (loss of the ester) or oxidation (N-oxide formation).[1]

DegradationPathways Parent Parent Molecule (Methyl Ester) Hydrolysis Path A: Hydrolysis (Moisture/Acid) Parent->Hydrolysis + H2O Oxidation Path B: Oxidation (Air/Peroxides) Parent->Oxidation + [O] Acid Impurity 1: Free Acid (Loss of Methyl Group) Hydrolysis->Acid NOxide Impurity 2: Pyridine N-Oxide (Oxygen on Pyridine N) Oxidation->NOxide

Caption: Primary degradation pathways.[1] The Free Acid impurity is the most detrimental to subsequent chemical synthesis.

References

  • PubChem. Methyl 2-amino-2-methyl-3-pyridin-4-ylpropanoate (Analogue Structure Reference).[1] National Library of Medicine. Available at: [Link][1]

  • Helix Chromatography. HPLC Method for Analysis of Pyridine and Aminopyridines. Application Data.[1][2][4][6][7][10][13][14] Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Procedural Guide for the Safe Disposal of Methyl 2-(methylamino)-2-(pyridin-4-yl)propanoate

This guide provides essential safety and logistical information for the proper disposal of Methyl 2-(methylamino)-2-(pyridin-4-yl)propanoate. As a pyridine derivative containing both ester and amine functionalities, this...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the proper disposal of Methyl 2-(methylamino)-2-(pyridin-4-yl)propanoate. As a pyridine derivative containing both ester and amine functionalities, this compound requires careful handling and adherence to specific disposal protocols to ensure laboratory safety, environmental protection, and regulatory compliance. The procedures outlined herein are grounded in established principles of chemical waste management and are designed for researchers, scientists, and drug development professionals.

Hazard Assessment and Characterization

Key operational principle: All laboratory personnel must treat chemical waste as hazardous unless confirmed otherwise by a qualified professional.[3] Any material contaminated with this compound, including personal protective equipment (PPE), absorbent materials, and empty containers, must also be disposed of as hazardous waste.[3]

Table 1: Postulated Hazard Profile based on Analogous Compounds

Hazard Category Potential Effects & Warnings Rationale & Cited Analogs
Acute Toxicity (Oral, Dermal) Harmful if swallowed; Toxic in contact with skin. Pyridine-based compounds like 2-(Methylamino)pyridine and 4-methyl-2-pyridylamine are classified as toxic.
Skin Corrosion/Irritation May cause skin irritation or severe burns.[4] Similar amine and pyridine compounds are known skin irritants or corrosives.[4]
Eye Damage/Irritation May cause serious eye irritation or damage.[4] This is a common hazard for many amine-containing organic compounds.[4]
Respiratory Irritation Inhalation of vapors or mists may cause respiratory tract irritation.[4] Handling should always occur in a well-ventilated area, preferably a chemical fume hood.[1][5]

| Environmental Hazard | Potentially harmful to aquatic life with long-lasting effects. | Pyridine derivatives can be persistent and toxic in the environment.[2] Direct release to drains or the environment is prohibited.[1][6] |

Regulatory Framework: Adherence to EPA and RCRA Standards

The disposal of chemical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] RCRA establishes a "cradle-to-grave" system, meaning the generator of the waste is legally responsible for its safe management from generation to final disposal.[7][9]

This compound would be classified as a hazardous waste, necessitating management according to RCRA Subtitle C.[7][10] It is imperative to consult with your institution's Environmental Health & Safety (EHS) department, as they will provide specific guidance based on federal, state, and local regulations.[1]

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for collecting and preparing Methyl 2-(methylamino)-2-(pyridin-4-yl)propanoate for final disposal.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for use or disposal, ensure appropriate PPE is worn.

  • Eye Protection: Chemical splash goggles are mandatory.

  • Hand Protection: Wear nitrile or neoprene gloves.

  • Body Protection: A standard laboratory coat must be worn.

  • Ventilation: All handling and waste collection must be performed inside a certified chemical fume hood to minimize inhalation exposure.[1][5]

Step 2: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions.

  • Designated Waste Stream: Collect all waste containing Methyl 2-(methylamino)-2-(pyridin-4-yl)propanoate in a dedicated hazardous waste container.[1] This includes the pure compound, solutions, and any contaminated labware (e.g., pipette tips, wipes).

  • Incompatible Materials: Store this waste stream separately from incompatible materials, particularly strong oxidizing agents and strong acids.[1]

Step 3: Container Selection and Labeling

The waste container must meet specific regulatory standards.

  • Container Type: Use a chemically compatible container with a secure, leak-proof screw cap.[6][11] The original product container is often a suitable choice if it is in good condition.[11] Do not use food-grade containers.[11]

  • Labeling: As soon as the first drop of waste is added, the container must be labeled.[3] The label must include:

    • The words "Hazardous Waste" .[12][13]

    • The full chemical name: "Methyl 2-(methylamino)-2-(pyridin-4-yl)propanoate" .[1]

    • Clear indication of the primary hazards (e.g., "Toxic," "Corrosive," "Irritant").[12]

Step 4: On-Site Accumulation

Waste must be stored safely in the laboratory before collection.

  • Satellite Accumulation Area (SAA): The labeled waste container must be kept at or near the point of generation in a designated SAA.[11][13] This area must be under the control of laboratory personnel.[6]

  • Storage Conditions: Keep the container tightly closed at all times, except when adding waste.[3][11] Store it in a cool, dry, and well-ventilated location within secondary containment to contain potential leaks.[1]

Step 5: Final Disposal Pathway

Final disposal must be managed by professionals.

  • Professional Disposal Service: The ultimate disposal of this chemical waste must be handled by a licensed professional hazardous waste disposal service or your institution's EHS department.[4]

  • Incineration: The standard and environmentally preferred disposal method for organic compounds like pyridine derivatives is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products.[4][14]

Emergency Procedures: Spill Management

In the event of a small spill, follow these procedures immediately:

  • Evacuate & Alert: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Don PPE: Wear appropriate PPE, including a respirator if vapor concentrations are high or unknown.

  • Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[1][4]

  • Collect Waste: Carefully scoop the absorbed material and place it into the designated hazardous waste container.[4]

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department.

Visualization: Disposal Workflow

The following diagram outlines the decision-making and procedural flow for the safe disposal of Methyl 2-(methylamino)-2-(pyridin-4-yl)propanoate.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposition cluster_spill Spill Scenario start Waste Generation: Methyl 2-(methylamino)-2-(pyridin-4-yl)propanoate or contaminated material ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill_event Spill Occurs? start->spill_event fume_hood Work in Chemical Fume Hood ppe->fume_hood container Select Compatible, Sealable Container fume_hood->container Collect Waste label_container Label Container: 1. 'Hazardous Waste' 2. Full Chemical Name 3. Hazard Warnings container->label_container segregate Segregate from Incompatible Chemicals (Acids, Oxidizers) label_container->segregate saa Store in Designated Satellite Accumulation Area (SAA) segregate->saa is_full Container Full? saa->is_full is_full->saa No, continue accumulation contact_ehs Arrange Pickup with EHS or Licensed Waste Contractor is_full->contact_ehs Yes end Final Disposal via High-Temperature Incineration contact_ehs->end spill_event->saa No spill_protocol Follow Spill Protocol: 1. Evacuate & Ventilate 2. Contain with Inert Absorbent 3. Collect into Waste Container spill_event->spill_protocol Yes spill_protocol->container

Caption: Disposal workflow for Methyl 2-(methylamino)-2-(pyridin-4-yl)propanoate.

References

  • Department of Toxic Substances Control. Resource Conservation and Recovery Act - RCRA. [Link]

  • Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal. [Link]

  • HAZCHEM. RCRA: Resource Conservation & Recovery Act. [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • Sigma-Aldrich. (2009, November 30). Safety Data Sheet for 2-(Methylamino)pyridine. Note: This is an analogous compound used for hazard assessment.
  • National Center for Biotechnology Information. Toxicological Profile for Pyridine. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • Quest. (2025, October 8). Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps. [Link]

  • U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview. [Link]

  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. [Link]

  • MedicalLab Management. (2019, June 15). Laboratory Waste Management: The New Regulations. [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • Lab Alley. (2024, June 19). Safety Data Sheet for Pyridine. [Link]

  • Agency for Toxic Substances and Disease Registry. (1992, September). Toxicological Profile for Pyridine. [Link]

  • Padoley, K. V., et al. (2008, July). Heterocyclic nitrogenous pollutants in the environment and their treatment options--an overview. Bioresource technology, 99(10), 4029-43. [Link]

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